2,5-Dibromo-3-nitrothiophene
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-dibromo-3-nitrothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBr2NO2S/c5-3-1-2(7(8)9)4(6)10-3/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJLCFYMHSSKHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1[N+](=O)[O-])Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBr2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406966 | |
| Record name | 2,5-dibromo-3-nitrothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2160-51-2 | |
| Record name | 2,5-dibromo-3-nitrothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 2,5-Dibromo-3-nitrothiophene
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction and Strategic Overview
2,5-Dibromo-3-nitrothiophene is a valuable heterocyclic building block in medicinal chemistry and materials science. Its trifunctional nature—possessing two bromine atoms and a nitro group on a thiophene core—offers multiple reaction sites for further chemical elaboration, such as cross-coupling, reduction, and nucleophilic substitution. This guide provides an in-depth examination of its synthesis from 2,5-dibromothiophene, focusing on the underlying chemical principles, a detailed experimental protocol, and critical safety considerations inherent to aromatic nitration.
The conversion hinges on the electrophilic aromatic substitution (EAS) mechanism, a cornerstone of aromatic chemistry. Thiophene, being an electron-rich aromatic system, is highly susceptible to electrophilic attack. However, the presence of two deactivating bromine atoms on the starting material, 2,5-dibromothiophene, modulates this reactivity and directs the incoming electrophile to the available C3 or C4 positions. This guide will elucidate the causal factors behind each experimental step, empowering researchers to not only replicate the synthesis but also to adapt it based on a solid mechanistic understanding.
The Chemistry of Nitration: Mechanism and Rationale
The nitration of 2,5-dibromothiophene is a classic example of electrophilic aromatic substitution. The reaction proceeds through a well-established, multi-step mechanism.
Generation of the Electrophile: The Nitronium Ion
The active electrophile in this reaction is the highly reactive nitronium ion (NO₂⁺). It is generated in situ from the interaction of concentrated nitric acid and a stronger acid, typically concentrated sulfuric acid.
-
Protonation of Nitric Acid: Sulfuric acid, being the stronger acid, protonates the hydroxyl group of nitric acid.
-
Loss of Water: The protonated nitric acid readily loses a molecule of water to form the linear and highly electrophilic nitronium ion.
This acid-base equilibrium is fundamental to the success of the reaction; the sulfuric acid acts as both a catalyst and a dehydrating agent, driving the formation of the essential nitronium ion.
Electrophilic Attack and the Sigma Complex
The electron-rich π-system of the 2,5-dibromothiophene ring attacks the nitronium ion. This is the rate-determining step of the reaction.
-
Regioselectivity: The bromine atoms at the C2 and C5 positions are deactivating due to their inductive electron-withdrawing effect, yet they are ortho-, para-directing due to resonance. In this substrate, the only available positions are C3 and C4. The attack occurs at the C3 (or C4) position, breaking the aromaticity of the ring and forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
Re-aromatization
A weak base, such as the bisulfate ion (HSO₄⁻) or water, abstracts a proton from the carbon atom bearing the newly added nitro group. This restores the aromaticity of the thiophene ring, yielding the final product, this compound.
Reaction Mechanism Overview
Caption: The mechanism of electrophilic nitration of 2,5-dibromothiophene.
Experimental Protocol: A Self-Validating Workflow
This protocol is designed for robustness and safety. Each step includes a rationale to ensure the procedure is self-validating and adaptable.
Materials and Properties
| Compound | Formula | Molar Mass ( g/mol ) | Appearance | CAS Number |
| 2,5-Dibromothiophene | C₄H₂Br₂S | 241.93 | Light yellow liquid | 3141-27-3 |
| Nitric Acid (conc.) | HNO₃ | 63.01 | Colorless liquid | 7697-37-2 |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | Colorless, oily liquid | 7664-93-9 |
| This compound | C₄HBr₂NO₂S | 286.93 | Solid | 2160-51-2 |
Data sourced from PubChem and Sigma-Aldrich.
Step-by-Step Synthesis
CAUTION: This reaction is highly exothermic and involves corrosive, toxic materials. It must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).
-
Acid Mixture Preparation (The Nitrating Medium):
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, combine concentrated sulfuric acid (e.g., 25 mL).
-
Rationale: Sulfuric acid serves as the solvent and the catalyst for generating the nitronium ion.
-
Cool the flask in an ice/salt bath to 0-5 °C. This is a critical control point to manage the exothermicity of the subsequent steps.
-
-
Substrate Dissolution:
-
Slowly add 2,5-dibromothiophene (e.g., 0.05 mol) to the cold, stirred sulfuric acid. Maintain the temperature below 10 °C.
-
Rationale: The bromine atoms deactivate the ring, making it less prone to polymerization in strong acid than unsubstituted thiophene, but careful temperature control is still paramount.
-
-
Nitration (The Core Reaction):
-
Slowly, dropwise, add concentrated nitric acid (e.g., 0.05 mol, 1 equivalent) via the dropping funnel to the reaction mixture.
-
CRITICAL: Maintain the internal temperature strictly between 0-5 °C throughout the addition. A rapid temperature increase indicates a runaway reaction.
-
Rationale: The slow addition of the limiting reagent (nitric acid) ensures that the nitronium ion concentration remains low and the heat generated can be effectively dissipated by the cooling bath. This minimizes the formation of dinitrated byproducts.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours to ensure the reaction goes to completion.
-
-
Work-up and Isolation (Product Quenching):
-
Fill a large beaker with a substantial amount of crushed ice (e.g., 500 g).
-
Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring.
-
Rationale: This step quenches the reaction by diluting the acid and precipitating the water-insoluble organic product. The large volume of ice absorbs the significant heat of dilution of sulfuric acid.
-
A solid precipitate (the crude product) should form. Allow the ice to melt completely.
-
-
Purification:
-
Collect the crude solid by vacuum filtration.
-
Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper. This removes residual acids.
-
Wash the cake with a small amount of cold methanol or ethanol to remove more soluble impurities.
-
Recrystallize the crude solid from a suitable solvent, such as ethanol or methanol, to obtain the purified this compound as a crystalline solid.
-
Rationale: Recrystallization is a powerful purification technique that separates the desired product from impurities based on differences in solubility.
-
Experimental Workflow Diagram
An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 2,5-Dibromo-3-nitrothiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dibromo-3-nitrothiophene is a substituted thiophene ring, a heterocyclic compound widely recognized as a privileged scaffold in medicinal chemistry and materials science. The unique electronic properties and substitution pattern of this molecule make it a valuable intermediate in the synthesis of novel bioactive compounds and organic electronic materials. Accurate structural elucidation is paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose.
This technical guide provides a detailed analysis of the predicted ¹H and ¹³C NMR spectra of this compound. Due to the limited availability of public experimental spectra for this specific compound, this guide leverages established principles of NMR spectroscopy and draws upon spectral data from closely related analogues to provide a robust and scientifically grounded prediction. This approach not only offers a valuable reference for the characterization of this compound but also serves as an educational framework for spectral interpretation of similarly substituted heteroaromatic systems.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is predicted to be simple, exhibiting a single resonance corresponding to the sole proton on the thiophene ring.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-4 | 7.50 - 7.80 | Singlet (s) |
Analysis and Rationale:
The thiophene ring proton at the C-4 position is the only proton present in the molecule. Its chemical shift is influenced by several factors:
-
Deshielding by the Aromatic Ring: The inherent aromaticity of the thiophene ring deshields the ring protons, causing them to resonate at a relatively high chemical shift.
-
Inductive Effect of Bromine: The two bromine atoms at positions 2 and 5 are electronegative and exert a deshielding inductive effect, further shifting the H-4 resonance downfield.
-
Anisotropic Effect of the Nitro Group: The nitro group at the C-3 position is a strong electron-withdrawing group. Its anisotropic effect can either shield or deshield the adjacent proton depending on its orientation relative to the magnetic field. In this case, a significant deshielding effect is anticipated.
Considering these factors and comparing with the known chemical shift of the proton in 2,5-dibromothiophene (approximately 6.8 ppm), the strong electron-withdrawing nature of the nitro group at the adjacent C-3 position is expected to cause a substantial downfield shift into the 7.50 - 7.80 ppm range. Since there are no adjacent protons, the signal will appear as a sharp singlet.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show four distinct signals, one for each of the carbon atoms in the thiophene ring.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 115 - 125 |
| C-3 | 145 - 155 |
| C-4 | 128 - 135 |
| C-5 | 110 - 120 |
Analysis and Rationale:
The chemical shifts of the carbon atoms are determined by the electronic environment created by the substituents:
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C-2 and C-5 (Carbons bonded to Bromine): The direct attachment of bromine atoms causes a significant upfield shift due to the "heavy atom effect," which is partially counteracted by bromine's electronegativity. The chemical shifts for carbons attached to bromine in brominated thiophenes typically fall in the 110-125 ppm range.
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C-3 (Carbon bonded to the Nitro Group): The nitro group is strongly electron-withdrawing, leading to a significant deshielding of the attached carbon atom. This will result in a downfield shift, placing the C-3 resonance in the 145-155 ppm region.
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C-4 (Carbon bonded to Hydrogen): This carbon is influenced by the adjacent electron-withdrawing nitro group and the bromine atom at C-5. Its chemical shift is expected to be in the aromatic region, predicted to be between 128 and 135 ppm.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality experimental NMR spectra of this compound, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
1. Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.[1] Deuterated dimethyl sulfoxide (DMSO-d₆) can be used as an alternative if solubility in CDCl₃ is an issue.[1]
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Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also lock onto the deuterium signal of the solvent.
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Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry NMR tube.
2. Spectrometer Setup and Calibration:
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Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Tuning and Matching: Tune and match the probe for both the ¹H and ¹³C frequencies to ensure optimal sensitivity.
-
Locking: Lock the spectrometer on the deuterium signal of the solvent to maintain a stable magnetic field.
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Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, resulting in sharp, symmetrical peaks.
3. ¹H NMR Data Acquisition:
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Pulse Sequence: Use a standard single-pulse sequence.
-
Spectral Width: Set a spectral width of approximately 12 ppm, centered around 6 ppm.
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Acquisition Time: An acquisition time of at least 3-4 seconds is recommended to ensure good digital resolution.
-
Relaxation Delay: A relaxation delay of 2-5 seconds will allow for full relaxation of the protons between scans.
-
Number of Scans: Acquire 16-32 scans to achieve an adequate signal-to-noise ratio.
4. ¹³C NMR Data Acquisition:
-
Pulse Sequence: Employ a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for each carbon.
-
Spectral Width: Set a spectral width of approximately 200 ppm, centered around 100 ppm.
-
Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient.
-
Relaxation Delay: Use a relaxation delay of 2-5 seconds.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary to obtain a good signal-to-noise ratio.
5. Data Processing:
-
Fourier Transformation: Apply an exponential window function with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation.
-
Phasing: Manually phase the spectra to obtain pure absorption peaks.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm or the residual solvent peak.
-
Integration: For the ¹H spectrum, integrate the signal to confirm the presence of a single proton.
Visualization of Key Structural Features and NMR Logic
The following diagrams illustrate the molecular structure of this compound and the logical workflow for its NMR analysis.
Caption: Molecular structure of this compound.
Caption: Experimental workflow for NMR analysis.
Conclusion
This in-depth technical guide provides a comprehensive predicted analysis of the ¹H and ¹³C NMR spectra of this compound, grounded in fundamental NMR principles and comparative data from analogous structures. The provided detailed experimental protocol offers a robust framework for researchers to acquire high-quality, verifiable NMR data. While the spectral information presented herein is predictive, it serves as a strong foundation for the initial identification and characterization of this important synthetic intermediate. Experimental verification remains the gold standard, and it is hoped that this guide will facilitate and inform such future work in the fields of drug discovery and materials science.
References
Chemical structure and IUPAC name of 2,5-Dibromo-3-nitrothiophene
An In-Depth Technical Guide to 2,5-Dibromo-3-nitrothiophene: Synthesis, Reactivity, and Applications
Introduction
This compound is a highly functionalized heterocyclic compound that serves as a versatile and valuable building block in modern organic synthesis. Its strategic arrangement of two bromine atoms and an electron-withdrawing nitro group on a thiophene core provides multiple reactive sites, enabling the construction of complex molecular architectures. For researchers in materials science and drug discovery, this reagent is a key intermediate for synthesizing conjugated polymers, organic electronics, and a wide range of pharmacologically active molecules. This guide offers a comprehensive overview of its chemical properties, synthesis, characteristic reactivity in cross-coupling reactions, and applications, providing field-proven insights for its effective utilization in the laboratory.
Chemical Structure and Physicochemical Properties
The foundational step in utilizing any chemical reagent is a thorough understanding of its identity and physical characteristics. The structure of this compound is defined by a five-membered thiophene ring substituted at the C2 and C5 positions with bromine atoms and at the C3 position with a nitro group.
The IUPAC name for this compound is This compound [1]. Its key properties are summarized in the table below for quick reference.
| Property | Value | Source |
| CAS Number | 2160-51-2 | PubChem[1] |
| Molecular Formula | C₄HBr₂NO₂S | PubChem[1] |
| Molecular Weight | 286.93 g/mol | PubChem[1] |
| Canonical SMILES | C1=C(SC(=C1--INVALID-LINK--[O-])Br)Br | PubChem[1] |
| InChI Key | HYJLCFYMHSSKHD-UHFFFAOYSA-N | PubChem[1] |
| Appearance | Solid (Typical) | N/A |
| XLogP3 | 3.5 | PubChem[1] |
Synthesis of this compound
The most common and direct method for preparing this compound is through the electrophilic nitration of 2,5-dibromothiophene[2]. The thiophene ring is electron-rich and susceptible to electrophilic substitution; however, the reaction must be carefully controlled to achieve mono-nitration at the desired position and avoid the formation of dinitro byproducts[3].
Causality Behind Experimental Choices:
-
Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid (or fuming sulfuric acid) is used. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
-
Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (typically below 30°C) using an ice bath is critical. This precaution minimizes the rate of side reactions, such as oxidation of the thiophene ring and the formation of the thermodynamically stable, but often undesired, 2,5-dibromo-3,4-dinitrothiophene isomer[3].
-
Work-up: The reaction mixture is quenched by pouring it onto ice. This serves two purposes: it immediately stops the reaction by diluting the acid and lowering the temperature, and it precipitates the solid organic product, which is insoluble in the aqueous medium.
Detailed Experimental Protocol: Nitration of 2,5-Dibromothiophene
-
Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 2,5-dibromothiophene (1 equivalent) to a pre-cooled (0-5°C) mixture of concentrated sulfuric acid.
-
Addition of Nitrating Agent: Slowly add a chilled mixture of concentrated nitric acid (1.0-1.2 equivalents) and concentrated sulfuric acid dropwise to the reaction flask, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 20-25°C) for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
-
Isolation: The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then washed with a small amount of cold ethanol to remove impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or hexane to yield this compound as a solid.
Reactivity and Key Synthetic Applications
The synthetic utility of this compound stems from the differential reactivity of its functional groups. The two bromine atoms are excellent leaving groups for palladium-catalyzed cross-coupling reactions, while the nitro group can be reduced to an amine, providing a handle for further derivatization.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an ideal substrate for Suzuki and Stille cross-coupling reactions, which are cornerstone methods for C-C bond formation[4]. These reactions allow for the selective substitution of one or both bromine atoms.
Expertise Insight: The C5-Br bond is generally more reactive towards oxidative addition to a Pd(0) catalyst than the C2-Br bond. This regioselectivity is attributed to the electronic influence of the adjacent nitro group at the C3 position, which makes the C2 carbon more electron-deficient and the C2-Br bond stronger and less reactive[5]. This allows for selective mono-arylation at the C5 position under controlled conditions[6][7].
The Suzuki reaction couples an organoboron reagent (boronic acid or ester) with an organohalide[5]. It is widely favored due to the stability and low toxicity of the boron reagents and the generally high yields[8]. Thiophene derivatives synthesized via this method have shown potential as antibacterial and anti-tumor agents[9].
Caption: Catalytic cycle of the Suzuki cross-coupling reaction.
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1 mmol), the desired arylboronic acid (1.1 mmol for mono-coupling, 2.5 mmol for double-coupling), and a base such as K₃PO₄ (3-4 mmol)[9].
-
Catalyst: Add the palladium catalyst, typically Pd(PPh₃)₄ (2-5 mol%).
-
Solvent: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio)[6].
-
Reaction: Heat the reaction mixture with stirring (e.g., at 90°C) for 12-24 hours, monitoring by TLC[9].
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
The Stille reaction pairs an organohalide with an organotin (stannane) reagent[4]. A key advantage is its tolerance for a vast array of functional groups, including esters and nitro groups, making it highly reliable for complex molecule synthesis[10][11]. However, the primary drawback is the toxicity of organotin compounds and the difficulty in removing tin byproducts after the reaction[4][12].
Caption: Catalytic cycle of the Stille cross-coupling reaction.
-
Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound (1 eq) in a dry, degassed solvent like DMF or toluene.
-
Additives: Add any co-catalysts or additives, such as CuI (0.1 eq) and LiCl (3-5 eq), which can accelerate the transmetalation step[12].
-
Catalyst: Add the palladium catalyst, for example, Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%).
-
Stannane: Add the organostannane reagent (e.g., tributyl(aryl)tin) (1.1-1.5 eq) and purge the mixture with inert gas.
-
Reaction: Heat the solution (e.g., 40-80°C) until the starting material is consumed as monitored by TLC[12].
-
Work-up: Cool the reaction, dilute with an organic solvent, and wash with an aqueous solution of KF or NH₄OH to remove tin byproducts[12].
-
Purification: Dry the organic phase and concentrate. Purify the residue by column chromatography.
Applications in Drug Development and Materials Science
The derivatives of this compound are of significant interest to medicinal chemists and materials scientists.
-
Drug Discovery: Nitroaromatic compounds are a crucial class of molecules with a wide range of biological activities and are used as drugs[13]. The thiophene scaffold is a "privileged structure" in drug design[14]. By using the cross-coupling methods described, the dibromo-nitrothiophene core can be elaborated into complex molecules. For instance, subsequent reduction of the nitro group to an amine allows for the synthesis of amides, ureas, and other functionalities common in pharmacologically active compounds, including kinase inhibitors and antibacterial agents[3][14].
-
Materials Science: Thiophene-based oligomers and polymers are central to the field of organic electronics. The polymerization of substituted thiophenes, often initiated from dibrominated monomers, leads to conjugated polymers like poly(3-alkylthiophene)s, which are used in organic photovoltaics (solar cells) and thin-film transistors[2][15]. The nitro group can be used to tune the electronic properties of the resulting material or as a precursor to other functional groups.
Safety and Handling
As a halogenated nitroaromatic compound, this compound and its precursors require careful handling.
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves[16][17].
-
Hazards: While specific data for this exact compound is limited, related compounds like 2,5-dibromothiophene are harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation[16]. Nitro-containing compounds should be treated as potentially toxic.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents[16][17].
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Due to the toxicity of reagents like organotins used in Stille couplings, special care must be taken with waste streams[4].
Conclusion
This compound is a powerful and versatile intermediate for chemical synthesis. Its well-defined reactivity in palladium-catalyzed cross-coupling reactions, combined with the potential for further modification of the nitro group, provides a reliable pathway to a diverse range of high-value compounds. For researchers in drug development and materials science, a solid understanding of its synthesis, handling, and reaction protocols is essential for leveraging its full potential in creating novel and functional molecules.
References
- 1. This compound | C4HBr2NO2S | CID 4961895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,5-二溴噻吩 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Page loading... [guidechem.com]
- 4. Stille Coupling [organic-chemistry.org]
- 5. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiophene-Based Trimers and Their Bioapplications: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 11. uwindsor.ca [uwindsor.ca]
- 12. Stille Coupling | NROChemistry [nrochemistry.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. jocpr.com [jocpr.com]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
Navigating the Synthetic Potential of 2,5-Dibromo-3-nitrothiophene: An In-depth Technical Guide
Abstract
2,5-Dibromo-3-nitrothiophene is a highly functionalized heterocyclic compound that serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials. The strategic placement of two bromine atoms and a potent electron-withdrawing nitro group on the thiophene ring imparts a unique and exploitable reactivity profile. This guide provides an in-depth exploration of the chemical behavior of this molecule, focusing on nucleophilic aromatic substitution (SNAr), selective reduction of the nitro moiety, and palladium-catalyzed cross-coupling reactions. By delving into the causality behind experimental choices and providing validated protocols, this document aims to equip researchers, scientists, and drug development professionals with the technical insights necessary to effectively harness the synthetic potential of this compound.
Introduction: The Strategic Importance of this compound
The thiophene nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its electronic properties and ability to engage in a wide range of biological interactions.[1] The value of this compound as a synthetic intermediate lies in the orthogonal reactivity of its substituents. The nitro group profoundly influences the electronic landscape of the thiophene ring, activating it for specific transformations. Concurrently, the two bromine atoms at the C2 and C5 positions serve as versatile handles for the introduction of molecular complexity through various cross-coupling methodologies.
The electron-withdrawing nature of the nitro group deactivates the thiophene ring towards electrophilic aromatic substitution but significantly activates it for nucleophilic attack. Furthermore, this group can be chemically reduced to an amine, providing a pathway to a different class of derivatives with altered electronic and steric properties. This guide will systematically dissect these reactivity patterns, offering both mechanistic understanding and practical, field-proven protocols.
Synthesis of the Core Scaffold
The preparation of this compound is typically achieved in a two-step sequence starting from thiophene. The initial step involves the selective dibromination at the electron-rich α-positions (C2 and C5), followed by a controlled nitration.
Step 1: Synthesis of 2,5-Dibromothiophene
The direct bromination of thiophene using N-bromosuccinimide (NBS) in a polar aprotic solvent like N,N-dimethylformamide (DMF) is a highly efficient method for producing 2,5-dibromothiophene.[2] The reaction proceeds readily due to the high reactivity of the α-positions of the thiophene ring towards electrophilic substitution.
Experimental Protocol: Synthesis of 2,5-Dibromothiophene
| Reagent/Solvent | Molar Eq. | Notes |
| Thiophene | 1.0 | Starting material |
| N-Bromosuccinimide (NBS) | 2.05 | Slightly in excess to ensure complete dibromination |
| N,N-Dimethylformamide (DMF) | - | Solvent |
Procedure:
-
In a round-bottom flask protected from light, dissolve thiophene in DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add NBS in portions, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into ice-water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,5-dibromothiophene, which can be purified by distillation.
Step 2: Nitration of 2,5-Dibromothiophene
The introduction of a single nitro group at the C3 position requires careful control of nitrating conditions to avoid the formation of dinitrated byproducts. A common method involves the use of a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Experimental Protocol: Synthesis of this compound
| Reagent/Solvent | Molar Eq. | Notes |
| 2,5-Dibromothiophene | 1.0 | Starting material |
| Conc. Sulfuric Acid | - | Solvent and catalyst |
| Conc. Nitric Acid | 1.1 | Nitrating agent |
Procedure:
-
To a flask containing concentrated sulfuric acid, cooled to 0 °C, slowly add 2,5-dibromothiophene with stirring.
-
Maintain the temperature at 0 °C and add concentrated nitric acid dropwise.
-
Stir the mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by filtration, wash thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to afford pure this compound.
Reactivity of the Nitro Group and Adjacent Positions
The powerful electron-withdrawing capacity of the nitro group is the primary driver of the molecule's reactivity, particularly in nucleophilic aromatic substitution and the chemical transformation of the nitro group itself.
Nucleophilic Aromatic Substitution (SNAr)
The nitro group at the C3 position, along with the inherent electron-withdrawing nature of the sulfur atom in the thiophene ring, activates the C2- and C5-bromo positions for nucleophilic aromatic substitution. However, the bromine at the C2 position, being ortho to the nitro group, is significantly more activated towards nucleophilic attack than the bromine at the C5 position, which is in a meta-like relationship. Kinetic studies on the related 2-bromo-3-nitrothiophene have shown that it readily undergoes SNAr with various amines.[3]
Experimental Protocol: General Procedure for SNAr with Amines
| Reagent/Solvent | Molar Eq. | Notes |
| This compound | 1.0 | Substrate |
| Amine (primary or secondary) | 1.2 - 2.0 | Nucleophile |
| Base (e.g., K₂CO₃, Et₃N) | 2.0 - 3.0 | Acid scavenger |
| Anhydrous Polar Aprotic Solvent (e.g., DMF, DMSO) | - | Solvent |
Procedure:
-
In a sealed tube or round-bottom flask, combine this compound, the amine, and the base.
-
Add the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to a temperature between 80 °C and 120 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography.
Reduction of the Nitro Group to an Amine
The conversion of the nitro group to an amine is a pivotal transformation, as it dramatically alters the electronic properties of the thiophene ring and provides a new site for functionalization. This reduction can be achieved using various methods, with the choice of reagent depending on the desired selectivity and tolerance of other functional groups.[4][5] For substrates containing bromine atoms, which can be susceptible to hydrodehalogenation under certain catalytic hydrogenation conditions, methods like reduction with metals in acidic media are often preferred.[6]
A procedure analogous to the reduction of 2,5-dibromo-3,4-dinitrothiophene using tin metal in hydrochloric acid is highly effective.[7]
Experimental Protocol: Reduction to 3-Amino-2,5-dibromothiophene
| Reagent/Solvent | Molar Eq. | Notes |
| This compound | 1.0 | Substrate |
| Tin (Sn) metal powder | ~5.0 | Reducing agent |
| Concentrated Hydrochloric Acid (HCl) | - | Acidic medium |
| Sodium Hydroxide (NaOH) solution | - | For workup |
| Ethyl Acetate (EtOAc) | - | Extraction solvent |
Procedure:
-
Suspend this compound in concentrated HCl and cool the mixture in an ice bath.
-
Slowly add tin powder in portions, ensuring the temperature remains below 10 °C.
-
Stir the reaction mixture vigorously under an inert atmosphere until the starting material is consumed (as monitored by TLC).
-
Carefully basify the reaction mixture with a cold aqueous solution of NaOH to a pH > 10.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 3-amino-2,5-dibromothiophene can be purified by column chromatography or recrystallization.
Palladium-Catalyzed Cross-Coupling Reactions
The two bromine atoms at the C2 and C5 positions are excellent handles for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. A key aspect of these reactions is the regioselectivity, which is dictated by the electronic and steric environment of the two bromine atoms.
Regioselectivity in Cross-Coupling
In 3-substituted-2,5-dibromothiophenes, the bromine at the C5 position is generally more reactive towards oxidative addition to a Pd(0) catalyst than the bromine at the C2 position.[3][8][9] This is attributed to the C5 position being less sterically hindered and electronically distinct. The strong electron-withdrawing nitro group at C3 is expected to further differentiate the two positions, although its electronic influence on the ortho C2 and meta-like C5 positions can be complex. However, based on extensive literature on similar systems, selective mono-functionalization at the C5 position is the anticipated outcome under controlled conditions (e.g., using one equivalent of the coupling partner).
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between the thiophene core and various aryl or vinyl boronic acids or esters.[10]
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling
| Reagent/Solvent | Molar Eq. | Notes |
| This compound | 1.0 | Substrate |
| Arylboronic Acid | 1.0 - 1.1 | Coupling partner for mono-coupling |
| Pd Catalyst (e.g., Pd(PPh₃)₄) | 0.02 - 0.05 | Catalyst |
| Base (e.g., K₂CO₃, K₃PO₄) | 2.0 - 3.0 | Activates boronic acid |
| Solvent (e.g., 1,4-Dioxane/H₂O) | - | Solvent system |
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until TLC/LC-MS indicates completion.
-
Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic phase, concentrate, and purify by column chromatography to isolate the 2-bromo-5-aryl-3-nitrothiophene product.
Stille Coupling
The Stille coupling offers an alternative for C-C bond formation, utilizing organostannane reagents.[11] These reagents are often tolerant of a wide range of functional groups, making them suitable for use with the nitro-functionalized thiophene.
Buchwald-Hartwig Amination
For the formation of C-N bonds, the Buchwald-Hartwig amination is the premier method, coupling the aryl bromide with a primary or secondary amine.[2][12] Similar to the Suzuki coupling, this reaction is expected to proceed with high regioselectivity at the C5 position.
Reactivity of the C4-H Bond
The lone proton at the C4 position of this compound is highly acidic due to the inductive effects of the adjacent nitro group and the two bromine atoms. This acidity makes the C4 position susceptible to deprotonation by a strong base, such as an organolithium reagent, creating a nucleophilic center for subsequent reaction with an electrophile. This provides a powerful, alternative strategy for functionalization that is orthogonal to the palladium-catalyzed cross-coupling of the C-Br bonds. Care must be taken, however, as organolithium reagents can also engage in halogen-lithium exchange with the C-Br bonds.[13] The reaction outcome is often dependent on the specific organolithium reagent used, the temperature, and the nature of the electrophilic trap.
Conclusion
This compound is a richly functionalized building block with a predictable yet versatile reactivity profile. The electron-withdrawing nitro group serves as a powerful control element, directing nucleophilic aromatic substitution to the C2 position and activating the C4 proton for deprotonation. Conversely, the bromine atoms, particularly at the less-hindered C5 position, are prime sites for palladium-catalyzed cross-coupling reactions. The nitro group itself can be readily reduced to an amine, fundamentally altering the electronic character of the molecule and opening up new avenues for derivatization. By understanding these distinct modes of reactivity, researchers can strategically and selectively functionalize each position on the thiophene ring, making this compound an invaluable tool in the synthesis of complex molecular targets for drug discovery and materials science.
References
- 1. cognizancejournal.com [cognizancejournal.com]
- 2. nbinno.com [nbinno.com]
- 3. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Palladium-catalyzed 2,5-diheteroarylation of 2,5-dibromothiophene derivatives [beilstein-journals.org]
- 12. ossila.com [ossila.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Electronic Properties of 2,5-Dibromo-3-nitrothiophene
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: 2,5-Dibromo-3-nitrothiophene is a highly functionalized heterocyclic compound of significant interest in materials science and medicinal chemistry. Its unique electronic structure, governed by the interplay between the electron-donating thiophene ring and potent electron-withdrawing nitro and bromo substituents, makes it a versatile building block for novel organic semiconductors and pharmacologically active molecules. This guide provides a comprehensive analysis of its core electronic properties, experimental characterization protocols, and reactivity, offering a foundational understanding for its application in advanced research and development.
Introduction: The Significance of a Highly Functionalized Thiophene Core
Thiophene and its derivatives are fundamental components in the development of conjugated polymers and small molecules for organic electronics, including organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). Their utility stems from the electron-rich nature of the sulfur-containing five-membered ring. The strategic placement of electron-withdrawing and electron-donating groups allows for precise tuning of the frontier molecular orbital (HOMO-LUMO) energy levels, which in turn dictates the material's optical and electronic properties, such as the band gap.[1]
This compound stands out as a particularly valuable synthon. The two bromine atoms at the 2- and 5-positions serve as reactive handles for carbon-carbon bond formation via cross-coupling reactions, while the powerful electron-withdrawing nitro group at the 3-position profoundly modulates the electron density of the thiophene ring. This pre-functionalization allows for the synthesis of complex, electron-deficient systems with tailored properties.[2] Understanding the intrinsic electronic landscape of this molecule is therefore paramount to predicting its behavior and designing next-generation materials.
Molecular Structure and Electronic Influence
The electronic character of this compound is a direct consequence of its molecular architecture. The central thiophene ring is flanked by two bromine atoms and substituted with a nitro group, leading to a significant polarization of the molecule.
Inductive and Resonance Effects
The electronic properties are dominated by two primary factors:
-
Inductive Effects (-I): The highly electronegative nitro group and bromine atoms exert a strong electron-withdrawing inductive effect. This pulls electron density away from the thiophene ring through the sigma bonds, rendering the ring electron-deficient.
-
Resonance Effects (-M): The nitro group also exerts a powerful electron-withdrawing resonance (mesomeric) effect by delocalizing the pi-electrons of the thiophene ring onto its oxygen atoms. This effect is most pronounced at the positions ortho and para to the nitro group.
These combined effects significantly lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Caption: Dominant electronic effects in this compound.
Frontier Molecular Orbitals and Reactivity
A hard molecule is characterized by a large HOMO-LUMO gap, indicating high kinetic stability, whereas a soft molecule has a small gap.[5] The strong electron-withdrawing nature of the substituents in this compound is expected to significantly lower the HOMO-LUMO gap compared to unsubstituted thiophene, making it more reactive and shifting its absorption spectrum.
Table 1: Predicted Quantum Chemical Parameters (Illustrative)
| Parameter | Predicted Value Range | Significance |
|---|---|---|
| EHOMO | Lowered (e.g., < -6.0 eV) | Reduced electron-donating ability; higher ionization potential. |
| ELUMO | Significantly Lowered | Increased electron-accepting ability; higher electron affinity. |
| HOMO-LUMO Gap (ΔE) | Reduced | Indicates higher reactivity and a red-shift in UV-Vis absorption.[5] |
| Electronegativity (χ) | High | Reflects the molecule's ability to attract electrons.[6] |
| Chemical Hardness (η) | Low | A smaller HOMO-LUMO gap correlates with lower hardness (i.e., higher reactivity).[5][6] |
Note: These are illustrative values based on trends observed in similar substituted thiophenes. Actual values would require specific DFT calculations.
The distribution of these orbitals is also critical. Typically, for such substituted thiophenes:
-
The HOMO is primarily localized on the thiophene ring, particularly involving the sulfur atom's p-orbitals.
-
The LUMO is expected to be heavily localized on the electron-deficient nitrothiophene moiety, indicating that this is the most likely site for nucleophilic attack or electron injection.
Experimental Characterization
A multi-faceted approach is required to experimentally validate the electronic properties of this compound.
Electrochemical Analysis: Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful technique to probe the redox behavior of a molecule and estimate its HOMO and LUMO energy levels.[1] By measuring the onset potentials for oxidation (E_ox) and reduction (E_red), one can approximate the orbital energies.
Core Principle: The oxidation potential relates to the energy required to remove an electron from the HOMO, while the reduction potential relates to the energy gained when an electron is added to the LUMO.
-
Preparation of Solution:
-
Dissolve 1-5 mM of this compound in a suitable anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane).
-
Add a supporting electrolyte, typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), to ensure conductivity. TBAPF₆ is chosen for its wide electrochemical window and good solubility.[7]
-
-
Electrochemical Cell Setup:
-
Use a standard three-electrode cell:
-
Working Electrode: Glassy carbon or platinum disk electrode.
-
Reference Electrode: Ag/AgCl or a Saturated Calomel Electrode (SCE).
-
Counter (Auxiliary) Electrode: Platinum wire.
-
-
-
Measurement:
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.
-
Perform a cyclic voltammogram by scanning the potential from an initial value (e.g., 0 V) to a positive limit to observe oxidation, then reversing to a negative limit to observe reduction. A typical scan rate is 50-100 mV/s.[8]
-
-
Data Analysis:
-
Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the voltammogram.
-
Estimate the HOMO and LUMO levels using empirical formulas relative to a ferrocene/ferrocenium (Fc/Fc⁺) internal standard:
-
HOMO (eV) = -e [E_ox (vs Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -e [E_red (vs Fc/Fc⁺) + 4.8]
-
-
The electrochemical band gap is calculated as E_gap = |LUMO - HOMO|.
-
Caption: Standard experimental workflow for Cyclic Voltammetry.
Spectroscopic Analysis
-
UV-Visible Spectroscopy: This technique measures electronic transitions, primarily the HOMO-to-LUMO transition. Due to the extended conjugation and strong withdrawing groups, this compound is expected to show an absorption maximum (λ_max) at a longer wavelength compared to unsubstituted 2,5-dibromothiophene. The optical band gap can be estimated from the onset of the absorption edge (λ_onset) using the formula: E_gap (eV) = 1240 / λ_onset (nm).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra confirm the molecular structure. The chemical shifts are heavily influenced by the electronic environment. The single proton on the thiophene ring is expected to be significantly downfield (higher ppm) due to the strong deshielding effects of the adjacent nitro group and the overall electron-deficient nature of the ring.
Reactivity and Synthetic Applications
The electronic properties of this compound directly dictate its synthetic utility, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[9][10]
-
Reactivity of C-Br Bonds: The bromine atoms at the 2- and 5-positions are excellent leaving groups for such reactions. The C2 position in thiophenes is generally more electron-deficient and reactive than the C3 position.[11] In this molecule, both C2 and C5 are activated. However, regioselectivity can often be achieved by controlling reaction conditions. Studies on similar molecules like 2,5-dibromo-3-hexylthiophene have shown that coupling often occurs preferentially at the C5 position.[12][13]
-
Role of the Nitro Group: The electron-withdrawing nitro group further activates the C-Br bonds toward oxidative addition, the rate-determining step in many cross-coupling cycles. This enhanced reactivity allows for coupling reactions to proceed under milder conditions than might be required for less activated dibromothiophenes.
This makes this compound an ideal starting material for synthesizing a wide array of derivatives where the bromine atoms are replaced with aryl, vinyl, or other functional groups, enabling the construction of complex conjugated systems.[14]
Conclusion
This compound is a molecule defined by a highly polarized electronic structure. The synergistic electron-withdrawing effects of the nitro and bromo substituents create an electron-deficient thiophene core with lowered HOMO and LUMO energy levels. This unique electronic profile not only makes it an intriguing subject for fundamental study but also confers upon it significant reactivity as a building block in organic synthesis. Its activated C-Br bonds are primed for cross-coupling reactions, providing a clear pathway for the creation of advanced materials for organic electronics and complex molecules for pharmaceutical research. A thorough understanding of its electronic properties through both computational and experimental methods is the key to unlocking its full potential.
References
- 1. researchgate.net [researchgate.net]
- 2. ossila.com [ossila.com]
- 3. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations [mdpi.com]
- 6. A computational study of potential therapeutics for COVID-19 invoking conceptual density functional theory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. electrochemsci.org [electrochemsci.org]
- 8. researchgate.net [researchgate.net]
- 9. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dspace-test.anu.edu.au [dspace-test.anu.edu.au]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2,5-Dibromo-3-nitrothiophene
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical research and development, the synthesis of novel compounds is a cornerstone of innovation. Among the vast array of building blocks available to the modern chemist, halogenated and nitrated heterocyclic compounds play a pivotal role. 2,5-Dibromo-3-nitrothiophene, a trifunctionalized thiophene ring, offers a versatile scaffold for the construction of complex molecular architectures. However, its utility is intrinsically linked to a thorough understanding of its chemical properties and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for this compound, ensuring that its potential can be harnessed while minimizing risk.
Hazard Identification and Risk Assessment: Understanding the Moiety
Based on data for similar compounds, this compound is anticipated to be harmful if swallowed[1]. It is also expected to cause skin and serious eye irritation[2][3]. Furthermore, it may cause respiratory irritation[2][3].
GHS Hazard Classifications (Inferred from Analogs):
-
Acute Toxicity, Oral (Category 4)[4]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system[2][3]
The nitro group, an electron-withdrawing moiety, can enhance the reactivity of the compound and may contribute to its toxicological profile. The bromine atoms, while providing synthetic handles, also increase the molecular weight and can influence its metabolic fate.
Physical and Chemical Properties: A Data-Driven Approach
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for designing appropriate experimental conditions and for understanding its behavior in the laboratory.
| Property | Value | Source |
| Molecular Formula | C₄HBr₂NO₂S | PubChem[5] |
| Molecular Weight | 286.93 g/mol | PubChem[5] |
| Melting Point | 60-61°C | Chemsrc[6] |
| Boiling Point | 271.7°C at 760 mmHg | Chemsrc[6] |
| Flash Point | 118°C | Chemsrc[6] |
| Density | 2.33 g/cm³ | Chemsrc[6] |
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
Given the potential for skin, eye, and respiratory irritation, a stringent approach to exposure control is paramount. The following engineering controls and PPE are mandatory when handling this compound.
Engineering Controls
All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood. The fume hood provides critical protection against the inhalation of any dust or vapors and contains any potential spills.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is the final and most personal line of defense. The following should be worn at all times when handling the compound:
-
Eye and Face Protection: Tightly fitting safety goggles with side-shields are required. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[2]
-
Skin Protection: Chemical-resistant gloves, such as nitrile rubber, must be worn. Gloves should be inspected for any signs of degradation or puncture before use and disposed of after handling the compound. A lab coat is also required to protect against skin contact.[2][7]
-
Respiratory Protection: In situations where dust or aerosols may be generated and engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[8]
The logical workflow for donning and doffing PPE is critical to prevent cross-contamination and is illustrated in the diagram below.
References
- 1. This compound | 2160-51-2 [amp.chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. aksci.com [aksci.com]
- 4. 2,5-Dibromo-3,4-dinitrothiophene 99 GC 52431-30-8 [sigmaaldrich.com]
- 5. This compound | C4HBr2NO2S | CID 4961895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CAS#:2160-51-2 | Chemsrc [chemsrc.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Application Note: Strategic Suzuki Coupling of 2,5-Dibromo-3-nitrothiophene for Advanced Synthesis
Introduction: Unlocking the Potential of a Versatile Heterocyclic Building Block
In the landscape of pharmaceutical and materials science research, functionalized thiophenes are indispensable structural motifs. 2,5-Dibromo-3-nitrothiophene, in particular, represents a highly versatile building block, primed for strategic C-C bond formation through cross-coupling methodologies. The presence of two distinct bromine atoms, activated by the strongly electron-withdrawing nitro group, opens avenues for sequential and selective functionalization. The Suzuki-Miyaura cross-coupling reaction stands out as a robust and highly adopted method for this purpose, valued for its mild reaction conditions, tolerance of a wide array of functional groups, and the use of generally stable and less toxic organoboron reagents.[1][2][3][4]
This application note provides a comprehensive protocol for the Suzuki coupling reaction of this compound. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental procedure, and discuss critical parameters for achieving high yields and selectivity. This guide is intended for researchers and scientists engaged in organic synthesis and drug development, providing them with the foundational knowledge and practical insights to effectively utilize this powerful synthetic transformation.
Mechanistic Rationale: A Palladium-Catalyzed Dance of Molecules
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][3][5] The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the this compound. This is often the rate-determining step of the reaction.[3] The electron-withdrawing nitro group is expected to activate both C-Br bonds towards oxidative addition. However, in substituted dibromothiophenes, regioselectivity is often observed, with the C5 position being more reactive.[6][7]
-
Transmetalation: In this step, the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5][8][9][10] The choice of base is critical and can significantly influence the reaction's efficiency.[9]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic groups on the palladium center couple. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][3][5]
Visualizing the Catalytic Cycle
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. mt.com [mt.com]
- 3. byjus.com [byjus.com]
- 4. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Reduction of 2,5-Dibromo-3-nitrothiophene to 3-Amino-2,5-dibromothiophene
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Abstract
The transformation of 2,5-dibromo-3-nitrothiophene to 3-amino-2,5-dibromothiophene is a critical step in the synthesis of a variety of functionalized thiophene derivatives, which are pivotal structural motifs in pharmaceuticals, agrochemicals, and materials science. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies for this specific nitro group reduction. We will delve into the mechanistic underpinnings of various reduction strategies, offer detailed, field-tested protocols, and present a comparative analysis of common methods to aid in the selection of the most appropriate technique for a given application. The protocols are designed to be self-validating, with an emphasis on chemoselectivity, yield, and operational safety.
Introduction: The Significance of 3-Amino-2,5-dibromothiophene
3-Amino-2,5-dibromothiophene serves as a versatile synthetic intermediate. The amino group provides a nucleophilic handle for a wide array of chemical transformations, including acylation, alkylation, and diazotization, enabling the construction of more complex molecular architectures. The bromine atoms at the 2 and 5 positions are ripe for further functionalization, most notably through palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This trifunctional scaffold is therefore a valuable building block for the synthesis of novel heterocyclic compounds with potential biological activity or unique material properties.[1][2] The successful and efficient synthesis of this key intermediate is paramount for downstream applications.
Mechanistic Considerations and Method Selection
The reduction of an aromatic nitro group to a primary amine is a six-electron process that proceeds through nitroso and hydroxylamine intermediates.[3][4] The choice of reducing agent and reaction conditions is critical to ensure high conversion to the desired amine while avoiding the formation of undesired byproducts such as azoxy or azo compounds. For a substrate like this compound, a key consideration is the potential for dehalogenation, which necessitates the use of chemoselective reduction methods.
Several classes of reagents are commonly employed for the reduction of aromatic nitro compounds:
-
Dissolving Metal Reductions: Metals such as iron, tin, and zinc in acidic media are classical and cost-effective reagents for this transformation.[4][5]
-
Catalytic Hydrogenation: This method utilizes molecular hydrogen in the presence of a metal catalyst (e.g., Pd/C, PtO₂, Raney Nickel) and is often a clean and efficient process.[3][6] However, it can sometimes lead to dehalogenation of aryl halides.
-
Sulfide and Dithionite Reductions: Reagents like sodium sulfide (Na₂S) and sodium dithionite (Na₂S₂O₄) offer mild and chemoselective alternatives, often tolerating sensitive functional groups.[7][8][9][10]
This guide will focus on two robust and widely applicable methods for the synthesis of 3-amino-2,5-dibromothiophene: Tin(II) Chloride Reduction and Iron Powder Reduction . These methods are generally high-yielding, tolerant of the bromine substituents, and can be performed with standard laboratory equipment.
Comparative Overview of Recommended Reduction Methods
For a quick reference, the following table summarizes the key features of the two detailed protocols.
| Feature | Tin(II) Chloride Dihydrate | Iron Powder / Ammonium Chloride |
| Primary Reagent | SnCl₂·2H₂O[11][12] | Fe powder, NH₄Cl[13] |
| Solvent System | Ethanol, Ethyl Acetate[12][14] | Ethanol/Water[4] |
| Reaction Temperature | Reflux | Reflux |
| Typical Reaction Time | 1 - 4 hours | 2 - 6 hours |
| Work-up Complexity | Moderate (requires careful basification to dissolve tin salts)[15] | Simple (filtration of iron oxides) |
| Chemoselectivity | High (preserves aryl bromides)[6][16] | High (preserves aryl bromides)[13] |
| Advantages | Generally faster reaction times. | Inexpensive reagents, environmentally benign metal oxide byproduct. |
| Disadvantages | Work-up can be challenging due to the formation of tin hydroxides.[15] | Longer reaction times may be required. |
Experimental Protocols
Method 1: Reduction using Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
This method is highly effective for the reduction of aromatic nitro groups in the presence of halogens.[6][16] Tin(II) chloride is a mild reducing agent that generally does not affect aryl bromides.
Reaction Scheme:
Figure 1: Reaction scheme for the reduction of this compound using Tin(II) Chloride.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (absolute)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 50% aqueous sodium hydroxide (NaOH)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (1.0 eq) in absolute ethanol (approximately 10-15 mL per gram of substrate).
-
Addition of Reducing Agent: To this suspension, add tin(II) chloride dihydrate (4.0 - 5.0 eq) portion-wise.[12] The addition may be slightly exothermic.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Quenching and Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture over crushed ice.
-
Slowly add a saturated aqueous solution of sodium bicarbonate or 50% aqueous NaOH with vigorous stirring until the pH of the aqueous layer is basic (pH > 8). Continue adding the base until the white tin salts that initially precipitate redissolve to form a clear solution.[15] This step is crucial to avoid emulsions during extraction.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude 3-amino-2,5-dibromothiophene. The product can be further purified by column chromatography on silica gel or by recrystallization if necessary.
Method 2: Reduction using Iron Powder and Ammonium Chloride
This "Béchamp reduction" modification is a classic, cost-effective, and environmentally friendly method.[4] The use of ammonium chloride creates a buffered acidic environment that facilitates the reduction while being mild enough to preserve the aryl bromide functionalities.[13]
Experimental Workflow:
Figure 2: Step-by-step workflow for the iron-mediated reduction.
Materials:
-
This compound
-
Iron powder (<325 mesh)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Ethyl acetate
-
Celite® or diatomaceous earth
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Buchner funnel and filter flask
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), iron powder (5.0 - 10.0 eq), and ammonium chloride (4.0 - 5.0 eq).
-
Solvent Addition: Add a mixture of ethanol and water (typically in a ratio of 2:1 to 4:1 v/v) to the flask (approximately 15-20 mL per gram of substrate).
-
Reaction: Heat the heterogeneous mixture to reflux with vigorous stirring. The reaction progress should be monitored by TLC. The reaction is typically complete within 2-6 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Filter the hot or warm mixture through a pad of Celite® to remove the iron powder and iron oxides. Wash the filter cake thoroughly with ethanol or ethyl acetate.
-
Combine the filtrate and the washings and concentrate under reduced pressure to remove most of the ethanol.
-
To the remaining aqueous residue, add ethyl acetate and water.
-
Transfer to a separatory funnel and wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification: After filtering the drying agent, remove the solvent in vacuo to afford the crude product. Further purification can be achieved by column chromatography or recrystallization as needed.
Safety and Handling Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Reagents: this compound and its amino derivative are potentially toxic and should be handled with care. Avoid inhalation of dust and skin contact. Tin(II) chloride is corrosive and can cause burns. Iron powder is flammable.
-
Reactions: The reduction of nitro compounds is an exothermic process.[3] Careful control of the reaction temperature, especially during the addition of reagents, is essential to prevent thermal runaways.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient amount of reducing agent; Insufficient reaction time or temperature; Deactivated catalyst (for hydrogenation). | Add more reducing agent; Increase reaction time or temperature; Use fresh catalyst. |
| Formation of Emulsion during Work-up (SnCl₂ method) | Incomplete dissolution of tin hydroxides. | Add more concentrated base (e.g., 50% NaOH) until the aqueous layer becomes clear.[15] Addition of brine can also help break emulsions. |
| Low Yield | Product loss during work-up; Incomplete reaction; Side reactions (e.g., dehalogenation). | Ensure thorough extraction; Optimize reaction conditions; Choose a more chemoselective reducing agent. |
| Dark, Insoluble Material Formation | Polymerization of the thiophene ring or decomposition of the nitro compound. | Consider a lower reaction temperature, a milder base, or shorter reaction time. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[17] |
Conclusion
The reduction of this compound to 3-amino-2,5-dibromothiophene is a fundamental transformation that opens the door to a vast array of synthetically useful thiophene derivatives. Both the tin(II) chloride and iron powder-mediated methods presented here offer reliable and high-yielding pathways to this valuable intermediate. The choice between these methods will depend on factors such as cost, scale, and ease of work-up. By understanding the underlying chemistry and adhering to the detailed protocols, researchers can confidently and safely synthesize 3-amino-2,5-dibromothiophene for their drug discovery and materials science endeavors.
References
- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. longdom.org [longdom.org]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. fiveable.me [fiveable.me]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 12. Tin(II) Chloride Dihydrate [commonorganicchemistry.com]
- 13. tandfonline.com [tandfonline.com]
- 14. scispace.com [scispace.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. Tin(II) chloride - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
Application Notes & Protocols: Synthesis of Conjugated Polymers Using 2,5-Dibromo-3-nitrothiophene
Introduction: The Strategic Role of 2,5-Dibromo-3-nitrothiophene in Advanced Polymer Synthesis
Conjugated polymers are foundational materials in the field of organic electronics, enabling innovations in flexible displays, solar cells, and biosensors.[1][2] The performance of these materials is intrinsically linked to their chemical structure, particularly the electronic nature of their monomeric units. This compound is a highly strategic building block for creating electron-deficient, or n-type, conjugated polymers. The potent electron-withdrawing nitro group (-NO₂) appended to the thiophene backbone dramatically lowers the polymer's Lowest Unoccupied Molecular Orbital (LUMO) energy level. This tailored electronic structure is critical for facilitating electron injection and transport in organic electronic devices, a key requirement for creating efficient organic field-effect transistors (OFETs) and all-polymer solar cells.
This guide provides an in-depth exploration of the primary synthetic methodologies for polymerizing this compound. We will move beyond simple procedural lists to dissect the causality behind experimental choices, offering researchers the foundational knowledge required to troubleshoot, optimize, and innovate. The focus will be on the three predominant palladium-catalyzed cross-coupling reactions: Stille, Suzuki, and Direct Arylation Polymerization (DAP). Each section details the mechanistic underpinnings, provides field-tested protocols, and discusses the unique advantages and challenges associated with this valuable, yet reactive, monomer.
Core Methodologies for Polymerization
The synthesis of well-defined conjugated polymers from this compound relies heavily on palladium-catalyzed cross-coupling reactions.[3][4] These reactions share a common mechanistic framework but differ in the nature of the organometallic nucleophile, which has profound implications for reaction tolerance, purity, and scalability.
Stille Polycondensation
The Stille reaction is a robust and highly versatile method for C-C bond formation, prized for its tolerance to a wide array of functional groups—a critical feature when working with the reactive nitro group.[5] The core of this reaction is the coupling of an organostannane (organotin) with an organohalide.[6]
Causality & Rationale: The mechanism proceeds via the classic catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[6] The transmetalation step, often rate-limiting, involves the transfer of an organic group from the tin reagent to the palladium center.[6] The choice of palladium catalyst and ligands is crucial; Pd(PPh₃)₄ is a common choice as it is a pre-formed Pd(0) source, though more air-stable precursors like Pd₂(dba)₃ combined with phosphine ligands are also widely used.[5] The primary drawback of Stille polycondensation is the toxicity of organotin compounds and the difficulty of removing tin residues from the final polymer, which can be detrimental to device performance.
Experimental Workflow for Stille Polymerization
Suzuki Polycondensation
Suzuki polycondensation offers a more environmentally benign alternative to Stille, utilizing organoboron compounds (boronic acids or esters) which are significantly less toxic than their tin counterparts.[4] The reaction is known for its high yields, commercial availability of monomers, and the straightforward removal of boron-containing byproducts.
Causality & Rationale: The Suzuki reaction follows the same fundamental catalytic cycle as Stille. A key difference is the requirement of a base (e.g., K₂CO₃, K₃PO₄, CsF) for the transmetalation step. The base activates the organoboron species, facilitating the transfer of the aryl group to the palladium center. Often, an aqueous/organic biphasic solvent system is used to ensure all components, including the inorganic base, are accessible. For polymerization, it is common to copolymerize the dibromo monomer (this compound) with a comonomer functionalized with two boronic acid or boronic ester groups.[7]
Reaction Scheme for Suzuki Copolymerization
Direct Arylation Polymerization (DAP)
DAP is a powerful and atom-economical "green" chemistry approach that circumvents the need for pre-functionalized organometallic monomers (organotins or organoborons).[8][9] It achieves this by directly coupling a C-H bond of one monomer with the C-Br bond of another, releasing H-Br as the only byproduct.[10]
Causality & Rationale: The mechanism of DAP is more complex and debated than Stille or Suzuki, but a widely accepted pathway involves a concerted metalation-deprotonation (CMD) step.[10] This method is highly attractive but presents significant challenges. For a monomer like this compound, which will typically be copolymerized with a C-H containing monomer (like thiophene or bithiophene), achieving high regioselectivity is paramount. Unwanted C-H activation at the wrong position or homocoupling of the C-H monomer can introduce defects into the polymer backbone, disrupting conjugation and harming device performance.[9] Success in DAP hinges on meticulous optimization of the catalyst, phosphine ligand, base (often a weaker base like K₂CO₃), and a crucial carboxylic acid additive (like pivalic acid) which is believed to facilitate the C-H activation step.[10]
Detailed Experimental Protocol: Suzuki Copolymerization
This protocol details the synthesis of an alternating copolymer of this compound and 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester.
Materials and Reagents:
-
This compound (Monomer A)
-
9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (Monomer B)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Deionized Water
-
Aliquat 336 (phase-transfer catalyst)
-
Methanol, ACS grade
-
Hexane, ACS grade
-
Chloroform, ACS grade
Equipment:
-
Three-neck round-bottom flask (Schlenk flask)
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Schlenk line or glovebox for inert atmosphere
-
Cannulas and syringes
-
Soxhlet extraction apparatus
Step-by-Step Procedure:
-
System Preparation: The entire glass apparatus is assembled and flame-dried under high vacuum. The system is then backfilled with high-purity argon gas. This cycle is repeated three times to ensure an inert atmosphere.
-
Reagent Loading: In a glovebox or under a strong positive flow of argon, the Schlenk flask is charged with this compound (1.0 eq), 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (1.0 eq), and Pd(PPh₃)₄ (2-4 mol%).
-
Solvent and Base Addition: Anhydrous toluene is added via cannula to dissolve the monomers and catalyst. A separate solution of K₂CO₃ (4.0 eq) in deionized water, thoroughly degassed by bubbling with argon for 30 minutes, is prepared. A few drops of Aliquat 336 are added to the aqueous solution. This basic solution is then added to the reaction flask via cannula.
-
Polymerization: The biphasic mixture is heated to 90 °C with vigorous stirring to ensure adequate mixing between the organic and aqueous phases. The reaction is maintained under a positive pressure of argon for 48-72 hours. The progress can be monitored by taking small aliquots, quenching them, and analyzing the molecular weight by GPC.
-
Work-up and Precipitation: The reaction is cooled to room temperature. The organic layer is separated, washed with water and brine, and then concentrated under reduced pressure. The concentrated, viscous solution is slowly poured into a beaker of vigorously stirring methanol (approx. 10x the volume of the toluene). The polymer will precipitate as fibrous solids.
-
Purification via Soxhlet Extraction:
-
The crude polymer is collected by filtration and placed into a cellulose Soxhlet thimble.
-
Wash 1 (Methanol): The polymer is extracted with methanol for 24 hours to remove residual salts and oligomeric species.
-
Wash 2 (Hexane): The polymer is then extracted with hexane for 24 hours to remove any remaining monomer and smaller oligomers.
-
Extraction (Chloroform): Finally, the desired polymer fraction is extracted with chloroform for 24 hours. The dark-colored chloroform solution is collected.
-
The chloroform is removed under reduced pressure, and the resulting polymer film is dried in a vacuum oven overnight.
-
Data Summary and Polymer Characterization
The success of the synthesis is validated through comprehensive characterization of the polymer's structural, thermal, and electronic properties.
Table 1: Typical Polymerization Conditions
| Parameter | Stille Polycondensation | Suzuki Polycondensation | Direct Arylation (DAP) |
| Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃ | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Pd(OAc)₂ |
| Ligand | P(o-tol)₃ (if using Pd₂(dba)₃) | (Self-ligated) or SPhos | PCy₃ or P(2-MeOPh)₃ |
| Nucleophile | Organostannane | Organoboron | C-H bond of comonomer |
| Base | None | K₂CO₃, K₃PO₄, CsF | K₂CO₃, Cs₂CO₃ |
| Additive | None | Phase-transfer cat. (optional) | Pivalic Acid (or other acid) |
| Solvent | Toluene, DMF, Chlorobenzene | Toluene/H₂O, Dioxane/H₂O | DMAc, Mesitylene |
| Temperature | 90 - 120 °C | 80 - 100 °C | 70 - 140 °C |
Expected Characterization Results:
-
Gel Permeation Chromatography (GPC): Should reveal a number-average molecular weight (Mn) typically in the range of 10-50 kDa with a polydispersity index (PDI or Đ) between 1.5 and 3.0 for step-growth polymerizations.[11]
-
¹H NMR Spectroscopy: Will confirm the incorporation of both monomers into the polymer backbone. The disappearance of monomer-specific signals (e.g., protons adjacent to bromine) and the appearance of new aromatic signals in a 1:1 ratio (for an A-B copolymer) validates the structure.
-
UV-Vis Spectroscopy: The polymer solution (e.g., in chloroform) will exhibit a broad absorption band in the visible spectrum. The low-energy absorption edge can be used to estimate the optical bandgap, which is expected to be relatively low due to the electron-withdrawing nitro group.[12]
-
Cyclic Voltammetry (CV): This electrochemical measurement provides the oxidation and reduction potentials, from which the HOMO and LUMO energy levels can be calculated. A low-lying LUMO is the expected and desired outcome for polymers derived from this compound.[13]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The History of Palladium-Catalyzed Cross-Couplings Should Inspire the Future of Catalyst-Transfer Polymerization. | Semantic Scholar [semanticscholar.org]
- 3. fiveable.me [fiveable.me]
- 4. nobelprize.org [nobelprize.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of conjugated polymers via an exclusive direct-arylation coupling reaction: a facile and straightforward way to synthesize thiophene-flanked benzothiadiazole derivatives and their copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Three novel polysulfide-based conjugated polymers and characterization of their optoelectronic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. polymer.cn [polymer.cn]
Introduction: The Strategic Role of 2,5-Dibromo-3-nitrothiophene in Organic Electronics
An in-depth guide to the application of 2,5-Dibromo-3-nitrothiophene in the synthesis of electron-deficient conjugated polymers for organic electronic devices.
This compound is a key building block for the synthesis of novel conjugated polymers with tailored electronic properties for applications in organic electronics. The strategic placement of a nitro group on the thiophene ring, a strong electron-withdrawing group, significantly lowers the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the resulting polymer. This modification is crucial for the development of n-type and ambipolar organic field-effect transistors (OFETs) and for optimizing the performance of organic photovoltaics (OPVs). The bromine atoms at the 2 and 5 positions provide reactive sites for established cross-coupling polymerization methods, such as Suzuki and Stille reactions, allowing for the controlled synthesis of well-defined polymer architectures.
Application Notes
The Influence of the Nitro Group on Polymer Properties
The introduction of a nitro group onto the polythiophene backbone has profound effects on the material's electronic and physical properties:
-
Lowered HOMO and LUMO Energy Levels: The primary effect of the electron-withdrawing nitro group is the stabilization of both the HOMO and LUMO levels. A lower HOMO level leads to enhanced air stability of the polymer, as it becomes less susceptible to oxidation. The lowered LUMO level is a prerequisite for efficient electron injection and transport, making these materials promising candidates for n-type semiconductors in OFETs.
-
Reduced Bandgap: While both HOMO and LUMO levels are lowered, theoretical studies suggest that the LUMO level is often more significantly stabilized. This can lead to a reduction in the overall bandgap of the polymer, which can be advantageous for OPV applications by enabling the absorption of a broader range of the solar spectrum.
-
Intermolecular Interactions: The polar nitro group can induce stronger intermolecular interactions, potentially leading to more ordered molecular packing in the solid state. This can have a significant impact on charge transport, although excessive aggregation can sometimes hinder solubility and processability.
-
Solubility: The introduction of a polar functional group can affect the solubility of the resulting polymer. Careful selection of co-monomers and the use of solubilizing side chains are often necessary to ensure good processability from common organic solvents.
Applications in Organic Field-Effect Transistors (OFETs)
Polymers derived from this compound are expected to be excellent candidates for the active layer in OFETs. The electron-deficient nature of the polymer backbone should facilitate electron transport, a key requirement for n-channel transistors. The enhanced air stability due to the lowered HOMO level is a significant advantage for the fabrication and long-term operation of these devices.
Applications in Organic Photovoltaics (OPVs)
In OPV devices, the energy levels of the donor and acceptor materials must be carefully matched to ensure efficient charge separation and collection. The tunable, low-lying energy levels of polymers based on this compound make them attractive as either electron-acceptor materials when blended with a suitable high-HOMO donor polymer, or as a component in the donor material itself to fine-tune its electronic properties.
Quantitative Data Summary
The following table summarizes the expected electronic properties of polymers derived from this compound, based on theoretical studies and data from related nitro-substituted thiophene systems. It is important to note that experimental values can vary depending on the specific polymer structure, molecular weight, and processing conditions.
| Property | Expected Value/Range | Significance in Organic Electronics |
| HOMO Energy Level | -5.5 to -6.0 eV | Deeper HOMO levels lead to improved air stability and higher open-circuit voltage in OPVs. |
| LUMO Energy Level | -3.5 to -4.0 eV | Lower LUMO levels are essential for efficient electron injection and transport in n-type OFETs. |
| Electrochemical Bandgap | 1.8 to 2.2 eV | The bandgap determines the optical absorption range, which is critical for light-harvesting in OPVs. |
| Charge Carrier Mobility (µ) | 10⁻⁴ to 10⁻² cm²/Vs (predicted) | Higher mobility leads to faster switching speeds in OFETs and more efficient charge extraction in OPVs. |
Experimental Protocols
Protocol 1: Synthesis of Poly(3-nitrothiophene) via Suzuki Cross-Coupling Polymerization
This protocol describes a general procedure for the synthesis of a copolymer of this compound and a suitable comonomer, adapted from established methods for Suzuki polycondensation of dibromothiophenes.[1][2]
Materials:
-
This compound
-
Comonomer with two boronic acid or boronic ester groups (e.g., 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous potassium carbonate (K₂CO₃) or cesium fluoride (CsF)
-
Anhydrous toluene and N,N-Dimethylformamide (DMF)
-
Methanol
-
Standard Schlenk line and glassware
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, add this compound (1.0 mmol), the diboronic ester comonomer (1.0 mmol), and anhydrous K₂CO₃ (4.0 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous toluene (10 mL) and DMF (2 mL) via syringe.
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.02 mmol, 2 mol%) to the flask under a positive flow of argon.
-
Polymerization: Heat the reaction mixture to 90 °C and stir vigorously for 48 hours under an argon atmosphere. The mixture will become viscous as the polymer forms.
-
Polymer Precipitation: Cool the reaction to room temperature and pour the mixture into a beaker containing 200 mL of vigorously stirring methanol. A fibrous precipitate should form.
-
Purification:
-
Filter the crude polymer and wash with methanol.
-
Perform Soxhlet extraction sequentially with methanol, acetone, and hexane to remove oligomers and catalyst residues.
-
Dissolve the purified polymer in a minimal amount of hot chloroform or chlorobenzene and re-precipitate into methanol.
-
-
Drying: Collect the final polymer by filtration and dry under vacuum at 40 °C for 24 hours.
Characterization:
-
Molecular Weight: Determined by gel permeation chromatography (GPC) in a suitable solvent (e.g., chloroform) at an elevated temperature.
-
Structure: Confirmed by ¹H and ¹³C NMR spectroscopy.
-
Optical Properties: UV-Vis absorption spectroscopy of a dilute solution and a thin film to determine the absorption maximum (λₘₐₓ) and the optical bandgap.
-
Electrochemical Properties: Cyclic voltammetry (CV) of a thin film to determine the HOMO and LUMO energy levels.
References
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2,5-Dibromo-3-nitrothiophene
Introduction: The Versatility of a Functionalized Thiophene Building Block
2,5-Dibromo-3-nitrothiophene stands as a pivotal heterocyclic building block for the synthesis of advanced organic materials and pharmacologically active compounds. The strategic placement of two bromine atoms at the 2- and 5-positions allows for iterative and regioselective functionalization through palladium-catalyzed cross-coupling reactions. The potent electron-withdrawing nitro group at the 3-position profoundly influences the electronic properties of the thiophene core, rendering the resulting derivatives ideal candidates for a range of applications, from organic electronics to medicinal chemistry.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the palladium-catalyzed cross-coupling of this compound, with a focus on Suzuki, Stille, and Sonogashira reactions. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and discuss the applications of the resulting functionalized 3-nitrothiophenes.
Mechanistic Insights: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[3] The catalytic cycle for these reactions, while having variations depending on the specific coupling partners, generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized Palladium Catalytic Cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. The electron-withdrawing nitro group is expected to make the C-Br bonds more susceptible to oxidative addition.
-
Transmetalation: The organic group from an organometallic reagent (e.g., organoboron in Suzuki, organotin in Stille, or a copper acetylide in Sonogashira) is transferred to the palladium center, displacing the halide.[4][5]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[4]
Regioselectivity in the Cross-Coupling of this compound
A critical consideration in the functionalization of this compound is the regioselectivity of the first cross-coupling reaction. The strong electron-withdrawing nature of the nitro group deactivates the adjacent C2-position towards electrophilic attack and is anticipated to render the C5-position more susceptible to oxidative addition by the palladium catalyst. This is consistent with observations for other 3-substituted 2,5-dibromothiophenes, where the first coupling preferentially occurs at the C5-position.[4] This inherent regioselectivity provides a powerful tool for the synthesis of unsymmetrical 2,5-disubstituted-3-nitrothiophenes through a stepwise coupling strategy.
Experimental Protocols
The following protocols are designed as a starting point for the palladium-catalyzed cross-coupling of this compound. Optimization of reaction conditions, including catalyst, ligand, base, solvent, and temperature, may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 2,5-Diaryl-3-nitrothiophenes
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds using organoboron reagents.[3][6]
Reaction Scheme:
Materials and Reagents:
| Reagent | Supplier | Purity |
| This compound | Commercially available | >97% |
| Arylboronic acid or ester | Commercially available | >98% |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Commercially available | >98% |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] | Commercially available | >98% |
| Potassium Phosphate (K₃PO₄) | Commercially available | >98% |
| Sodium Carbonate (Na₂CO₃) | Commercially available | Anhydrous |
| 1,4-Dioxane | Commercially available | Anhydrous |
| Toluene | Commercially available | Anhydrous |
| Water | Deionized | - |
Step-by-Step Procedure for Double Suzuki Coupling:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 mmol), the desired arylboronic acid (2.2-2.5 mmol), and potassium phosphate (4.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (5-6 mol%).
-
Add a degassed solvent mixture of 1,4-dioxane and water (typically in a 4:1 ratio).
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
For Stepwise Monosubstitution: To achieve selective mono-arylation at the 5-position, use 1.0-1.2 equivalents of the arylboronic acid. The resulting 2-bromo-5-aryl-3-nitrothiophene can then be isolated and subjected to a second, different cross-coupling reaction to synthesize unsymmetrical derivatives.
Protocol 2: Stille Coupling for the Synthesis of 2,5-Diaryl-3-nitrothiophenes
The Stille coupling utilizes organotin reagents and is known for its tolerance of a wide variety of functional groups.[5]
Reaction Scheme:
Materials and Reagents:
| Reagent | Supplier | Purity |
| This compound | Commercially available | >97% |
| Aryltributylstannane | Commercially available | >95% |
| Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] | Commercially available | >97% |
| Tri(o-tolyl)phosphine [P(o-tol)₃] | Commercially available | >98% |
| Toluene | Commercially available | Anhydrous |
| N,N-Dimethylformamide (DMF) | Commercially available | Anhydrous |
Step-by-Step Procedure for Double Stille Coupling:
-
In a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equivalent), the palladium catalyst (e.g., Pd₂(dba)₃, 2-4 mol%), and, if used, a phosphine ligand (e.g., P(o-tol)₃, 8 mol%).[7]
-
Subject the flask and its contents to three cycles of evacuation and backfilling with an inert gas.
-
Add the anhydrous and degassed solvent (e.g., toluene or DMF) via syringe.
-
Add the organostannane reagent (2.2-2.5 equivalents) via syringe.
-
Heat the reaction mixture to a temperature typically between 90-120 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction for the disappearance of the starting material and the mono-substituted intermediate by TLC or GC-MS.
-
After cooling to room temperature, the solvent is evaporated.
-
The crude product is then purified by silica column chromatography.
Protocol 3: Sonogashira Coupling for the Synthesis of 2,5-Di(alkynyl)-3-nitrothiophenes
The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds, coupling aryl halides with terminal alkynes.[2][8]
Reaction Scheme:
Materials and Reagents:
| Reagent | Supplier | Purity |
| This compound | Commercially available | >97% |
| Terminal Alkyne | Commercially available | >98% |
| Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂] | Commercially available | >98% |
| Copper(I) Iodide (CuI) | Commercially available | >98% |
| Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) | Commercially available | Anhydrous |
| Tetrahydrofuran (THF) | Commercially available | Anhydrous |
Step-by-Step Procedure for Double Sonogashira Coupling:
-
To a solution of this compound (1.0 eq) in THF at room temperature, add sequentially the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq), the copper(I) cocatalyst (e.g., CuI, 0.025 eq), the amine base (e.g., diisopropylamine, 7.0 eq), and the terminal alkyne (2.2 eq).[1]
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) for 3-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction with a suitable organic solvent like diethyl ether and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: A Comparative Overview
The choice of cross-coupling reaction and reaction conditions will significantly impact the yield and purity of the desired product. The following table provides a generalized comparison of typical conditions for the double cross-coupling of dibromothiophenes.
| Coupling Reaction | Typical Catalyst System | Typical Base | Typical Solvent System | Temperature (°C) |
| Suzuki | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₃PO₄ or Na₂CO₃ | Dioxane/Water or Toluene | 90-115 |
| Stille | Pd₂(dba)₃ / P(o-tol)₃ or Pd(PPh₃)₄ | - | Toluene or DMF | 90-120 |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Et₃N or i-Pr₂NH | THF or DMF | 25-80 |
Applications in Organic Electronics and Drug Discovery
The functionalized 3-nitrothiophene derivatives synthesized via these palladium-catalyzed cross-coupling reactions are valuable intermediates for a variety of applications.
Caption: Application workflow from the starting material.
Organic Electronics
The strong electron-accepting nature of the nitro group, combined with the electron-donating or accepting properties of the coupled aryl or heteroaryl groups, allows for the creation of donor-acceptor-donor (D-A-D) or acceptor-donor-acceptor (A-D-A) type molecules. These structures are highly desirable for applications in organic electronics.[9]
-
Organic Field-Effect Transistors (OFETs): The tunable electronic properties of 2,5-diaryl-3-nitrothiophenes allow for the engineering of materials with specific charge transport characteristics (p-type, n-type, or ambipolar).
-
Organic Photovoltaics (OPVs): The intramolecular charge transfer character of these D-A molecules can lead to broad absorption in the visible spectrum, making them suitable as donor or acceptor materials in bulk heterojunction solar cells.
Drug Discovery
Thiophene and nitro-containing compounds have a rich history in medicinal chemistry, exhibiting a wide range of biological activities.[10][11][12] The 2,5-diaryl-3-nitrothiophene scaffold offers a versatile platform for the development of new therapeutic agents.
-
Antimicrobial Agents: Nitrothiophenes have been investigated for their antibacterial and antifungal properties.[10][13] The introduction of various aryl and heteroaryl substituents at the 2- and 5-positions provides a means to modulate the antimicrobial spectrum and potency.
-
Anticancer Agents: Many thiophene derivatives have shown promising anticancer activity.[14][15][16][17] The 2,5-diaryl-3-nitrothiophene core can be functionalized to target specific biological pathways involved in cancer progression.
Conclusion and Future Outlook
The palladium-catalyzed cross-coupling of this compound provides a powerful and versatile platform for the synthesis of a diverse range of functionalized thiophenes. The ability to control the regioselectivity of the coupling reactions opens up avenues for the creation of both symmetrical and unsymmetrical derivatives with tailored electronic and biological properties. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this valuable building block in the development of next-generation organic electronic materials and novel therapeutic agents. Further research into fine-tuning reaction conditions for even greater efficiency and selectivity, as well as a deeper exploration of the structure-property relationships of the resulting compounds, will undoubtedly lead to exciting advancements in these fields.
References
- 1. depts.washington.edu [depts.washington.edu]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines [mdpi.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Antibacterial activity of nitropyrroles, nitrothiphenes, and aminothiophenes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 12. Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses | MDPI [mdpi.com]
- 13. IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation | MDPI [mdpi.com]
- 16. Design, synthesis, and biological evaluation of diaryl heterocyclic derivatives targeting tubulin polymerization with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Synthesis of Novel Heterocyclic Compounds from 2,5-Dibromo-3-nitrothiophene
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of 2,5-dibromo-3-nitrothiophene as a versatile starting material for the synthesis of diverse and novel heterocyclic compounds. We delve into the core reactivity of this powerful building block, offering detailed, field-proven protocols for key synthetic transformations including Palladium-Catalyzed Cross-Coupling (Suzuki and Stille), Nucleophilic Aromatic Substitution (SNAr), and reductive cyclization strategies. The causality behind experimental choices, self-validating protocol design, and authoritative citations are integrated to ensure scientific integrity and reproducibility.
Introduction: The Strategic Value of this compound
Heterocyclic compounds form the structural core of a vast number of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Among the myriad of building blocks available to synthetic chemists, this compound stands out for its pre-installed functional handles and distinct electronic properties. Its structure offers three primary points of reactivity:
-
Two Bromine Atoms (C2 and C5): These serve as excellent leaving groups for palladium-catalyzed cross-coupling reactions, allowing for the strategic formation of new carbon-carbon bonds.[4][5] The electronic environment can influence the relative reactivity of these two positions.
-
An Electron-Withdrawing Nitro Group (C3): This group strongly activates the thiophene ring for Nucleophilic Aromatic Substitution (SNAr), facilitating the displacement of the adjacent bromide atoms.[6][7] Furthermore, the nitro group itself can be chemically transformed, most commonly reduced to an amine, which can then participate in subsequent cyclization reactions to build fused ring systems.[8][9]
This guide will explore these synthetic avenues with detailed protocols and mechanistic insights.
Palladium-Catalyzed Cross-Coupling Reactions
The formation of carbon-carbon bonds via palladium catalysis is a cornerstone of modern organic synthesis. This compound is an excellent substrate for these reactions, enabling the introduction of aryl, heteroaryl, or vinyl groups.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is favored for its operational simplicity, the stability of its organoboron reagents, and its tolerance of a wide range of functional groups.[10][11] The reaction couples the dibromothiophene with an aryl- or vinyl-boronic acid (or ester) in the presence of a palladium catalyst and a base.
Causality & Expertise: The choice of catalyst, base, and solvent system is critical for achieving high yields. Tetrakis(triphenylphosphine)palladium(0), Pd(PPh3)4, is a robust and commonly used catalyst.[10][11] A base, typically potassium phosphate (K3PO4) or potassium carbonate (K2CO3), is required to activate the boronic acid for the transmetalation step. A mixed solvent system, such as 1,4-dioxane and water, is often employed to ensure the solubility of both the organic substrate and the inorganic base.[10][11] Selective mono-arylation can often be achieved by using a 1:1 stoichiometry of the reactants, while di-arylation is favored by using an excess of the boronic acid.[10][12]
Protocol 1: General Procedure for Suzuki-Miyaura Di-arylation
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 eq.).
-
Add the desired arylboronic acid (2.5 mmol, 2.5 eq.).
-
Add the palladium catalyst, Pd(PPh3)4 (0.06 mmol, 6 mol%).
-
Add the base, K3PO4 (4.0 mmol, 4.0 eq.).
-
Under the inert atmosphere, add degassed 1,4-dioxane (8 mL) and degassed water (2 mL).
-
Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic phase with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2,5-diaryl-3-nitrothiophene.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh3)4 | Efficient for oxidative addition with aryl bromides. |
| Base | K3PO4 | Strong enough to form the 'ate' complex with boronic acid. |
| Solvent | 1,4-Dioxane / H2O | Ensures solubility of both organic and inorganic reagents. |
| Temperature | 90 °C | Provides sufficient thermal energy for the catalytic cycle. |
| Stoichiometry | >2 eq. Boronic Acid | Drives the reaction towards the di-substituted product. |
Stille Coupling
The Stille reaction offers a complementary approach, coupling the substrate with an organostannane (R-SnBu3). A key advantage is the stability and functional group tolerance of the organostannane reagents, though their toxicity is a significant drawback.[13][14] The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[13][15]
Causality & Expertise: The Stille reaction is typically performed under anhydrous conditions. The choice of palladium source can vary, with Pd(PPh3)4 or a combination of Pd2(dba)3 and a phosphine ligand like P(o-tol)3 being common.[16] Anhydrous toluene is a standard solvent due to its high boiling point and ability to dissolve the reactants.[16]
Protocol 2: General Procedure for Stille Coupling
-
To a dry Schlenk tube under an argon atmosphere, add this compound (1.0 mmol, 1.0 eq.).
-
Add the palladium catalyst, for example, Pd(PPh3)4 (0.02 mmol, 2 mol%).
-
Add anhydrous, degassed toluene (10 mL) via syringe.
-
Add the organostannane reagent (2.2 mmol, 2.2 eq. for di-substitution) via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-16 hours. Monitor progress by TLC or GC-MS.
-
After cooling to room temperature, the solvent can be removed under vacuum.
-
Purify the residue directly by flash column chromatography. A pre-treatment with an aqueous KF solution can help remove tin byproducts.
Nucleophilic Aromatic Substitution (SNAr)
The powerful electron-withdrawing effect of the nitro group at the C3 position makes the carbon atoms bearing the bromine leaving groups (C2 and C5) highly electrophilic. This facilitates the SNAr mechanism, where a nucleophile attacks the ring to form a stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of a bromide ion.[7][17]
Causality & Expertise: This reaction is a direct method for arene functionalization without the need for a metal catalyst.[18] It works well with strong nucleophiles like secondary amines (morpholine, piperidine) or thiolates.[6] A non-nucleophilic base such as K2CO3 or Cs2CO3 is often required to deprotonate the nucleophile or neutralize the HBr byproduct.[19] Polar aprotic solvents like DMF or DMSO are ideal as they solvate the cation of the base, enhancing the nucleophilicity of the attacking species.
Protocol 3: General Procedure for SNAr with an Amine
-
In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq.) in anhydrous DMF (10 mL).
-
Add the amine nucleophile (e.g., morpholine) (1.1 mmol, 1.1 eq. for mono-substitution).
-
Add a suitable base, such as K2CO3 (2.0 mmol, 2.0 eq.).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic phase over anhydrous MgSO4, filter, and evaporate the solvent.
-
Purify the crude product by flash column chromatography to isolate the aminated thiophene.
Reductive Cyclization for Fused Heterocycles
A powerful strategy for creating complex, fused heterocyclic systems like thienopyridines involves a two-step sequence: reduction of the nitro group followed by an intramolecular or intermolecular cyclization.[8][9] Thienopyridines are of significant interest in medicinal chemistry for their diverse biological activities.[9][20]
Step 1: Reduction of the Nitro Group
The nitro group can be selectively reduced to a primary amine using various methods, such as tin(II) chloride in concentrated HCl, or iron powder in acetic acid.
Protocol 4: Reduction of 3-Nitrothiophene to 3-Aminothiophene
-
To a stirred solution of a 2,5-disubstituted-3-nitrothiophene (1.0 mmol, 1.0 eq.) in ethanol (15 mL), add tin(II) chloride dihydrate (SnCl2·2H2O) (5.0 mmol, 5.0 eq.).
-
Heat the mixture to reflux (approx. 78 °C) for 2-4 hours.
-
Cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated aqueous NaHCO3 solution until the pH is ~8.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo. The resulting amine is often used in the next step without further purification.
Step 2: Cyclization to form a Thienopyridine Ring
The newly formed 3-aminothiophene derivative can be cyclized with a variety of partners. For example, the Friedländer annulation, reacting the amine with a 1,3-dicarbonyl compound, is a classic method to construct the fused pyridine ring.
Protocol 5: Synthesis of a Thienopyridine Derivative
-
In a suitable flask, combine the crude 3-aminothiophene from Protocol 4 (approx. 1.0 mmol, 1.0 eq.) and a 1,3-dicarbonyl compound (e.g., acetylacetone) (1.2 mmol, 1.2 eq.).
-
Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid, 0.1 mmol, 10 mol%).
-
Add a high-boiling solvent such as toluene or xylene (10 mL).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.
-
After 6-12 hours, or once TLC indicates the consumption of the starting amine, cool the reaction.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization to obtain the final thienopyridine product.
| Reaction Stage | Reagents & Conditions | Purpose |
| Reduction | SnCl2·2H2O, Ethanol, Reflux | Converts the -NO2 group to the reactive -NH2 group. |
| Cyclization | 1,3-Dicarbonyl, p-TSA, Toluene, Reflux | Forms the fused pyridine ring via condensation and dehydration. |
Conclusion
This compound is a remarkably versatile and powerful building block for the synthesis of a wide array of functionalized and complex heterocyclic compounds. By leveraging the distinct reactivity of its functional groups through palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and reductive cyclization pathways, researchers can access novel molecular scaffolds of significant interest in drug discovery and materials science. The protocols outlined in this guide provide a robust and reproducible foundation for exploring the rich chemistry of this substrate.
References
- 1. journalwjarr.com [journalwjarr.com]
- 2. An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Synthetic Routes to Azacycles [mdpi.com]
- 4. dspace-test.anu.edu.au [dspace-test.anu.edu.au]
- 5. BJOC - Palladium-catalyzed 2,5-diheteroarylation of 2,5-dibromothiophene derivatives [beilstein-journals.org]
- 6. Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids: are the different effects on the behavior of para-like and ortho-like isomers on going from conventional solvents to room-temperature ionic liquids related to solvation effects? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Stille reaction - Wikipedia [en.wikipedia.org]
- 14. Stille Coupling [organic-chemistry.org]
- 15. uwindsor.ca [uwindsor.ca]
- 16. rsc.org [rsc.org]
- 17. m.youtube.com [m.youtube.com]
- 18. nucleophilic aromatic substitution: Topics by Science.gov [science.gov]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
2,5-Dibromo-3-nitrothiophene: A Strategic Intermediate for Pharmaceutical Synthesis
Introduction: The Thiophene Scaffold in Modern Drug Discovery
The thiophene ring is a privileged heterocyclic scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved drugs. Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone for the design of novel therapeutic agents. Within this class of molecules, functionalized thiophenes serve as versatile building blocks. 2,5-Dibromo-3-nitrothiophene, in particular, has emerged as a strategically important intermediate, primarily due to its trifecta of reactive sites: two distinct bromine atoms and a nitro group. This arrangement allows for a sequence of selective chemical modifications, providing a robust pathway to complex molecular architectures, most notably the thieno[3,2-d]pyrimidine core found in a variety of potent protein kinase inhibitors. This application note provides an in-depth guide for researchers, exploring the synthesis, key reactions, and practical protocols involving this compound for the development of pharmaceutical agents.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safe handling procedures is paramount before commencing any synthetic work.
| Property | Value | Reference |
| Molecular Formula | C₄HBr₂NO₂S | --INVALID-LINK--[1] |
| Molecular Weight | 286.93 g/mol | --INVALID-LINK--[1] |
| CAS Number | 2160-51-2 | --INVALID-LINK--[1] |
| Appearance | Pale yellow solid (typical) | General knowledge |
| Solubility | Soluble in common organic solvents like THF, Dioxane, DMF, Chloroform | General knowledge |
Safety and Handling:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Synthetic Workflow: From Starting Material to Key Intermediates
The primary utility of this compound lies in its conversion to 2,5-dibromo-3-aminothiophene. This transformation unlocks the potential to construct fused heterocyclic systems. The overall synthetic strategy is a two-step process: regioselective nitration of 2,5-dibromothiophene followed by the reduction of the nitro group.
Caption: Synthetic workflow from 2,5-dibromothiophene to advanced pharmaceutical scaffolds.
Application Protocol 1: Synthesis of this compound
The selective introduction of a single nitro group at the C3 position of 2,5-dibromothiophene is a critical first step. Direct nitration of thiophene is often aggressive and can lead to mixtures of isomers and over-nitration. However, a controlled mono-nitration of 2,5-dibromothiophene can be achieved.
Causality Behind Experimental Choices: The choice of nitrating agent and reaction conditions is crucial for achieving mono-nitration. Using a mixture of nitric acid and sulfuric acid provides the necessary nitronium ion (NO₂⁺) for electrophilic aromatic substitution. The reaction is conducted at a low temperature to control the exothermic reaction and minimize the formation of byproducts, including the dinitro derivative.
Experimental Protocol: Mono-nitration of 2,5-Dibromothiophene
This protocol is adapted from the general principles of electrophilic nitration of thiophenes and related methodologies.
Reagents and Materials:
-
2,5-Dibromothiophene (1.0 eq)
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (DCM) or Acetic Anhydride
-
Ice
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,5-dibromothiophene (1.0 eq) in the chosen solvent (e.g., acetic anhydride).
-
Cool the flask to 0-5 °C using an ice bath.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the stirred solution of 2,5-dibromothiophene over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Allow the ice to melt completely, then extract the aqueous mixture with dichloromethane (3x volumes).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent like ethanol.
Application Protocol 2: Reduction to 2,5-Dibromo-3-aminothiophene
The conversion of the nitro group to a primary amine is a pivotal transformation, creating the nucleophilic center required for subsequent cyclization reactions. Several methods are available for the reduction of aromatic nitro groups, with tin(II) chloride (SnCl₂) in an acidic medium or iron powder in hydrochloric acid being robust and widely used choices.[3]
Causality Behind Experimental Choices: The SnCl₂/HCl or Fe/HCl systems are effective for reducing nitro groups in the presence of aryl halides, as they are generally chemoselective and do not cause dehalogenation under standard conditions. The reaction proceeds via a series of electron transfer steps from the metal to the nitro group in an acidic environment. Ethanol is often used as a co-solvent to improve the solubility of the organic substrate.
Experimental Protocol: Reduction of this compound
This protocol is a general procedure for the reduction of aryl nitro compounds using SnCl₂.[4]
Reagents and Materials:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)
-
Ethanol or Ethyl Acetate
-
Concentrated Hydrochloric Acid (optional, if not using ethanol as the primary solvent)
-
Saturated Sodium Bicarbonate solution or 10% NaOH solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser and magnetic stirrer
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and dissolve it in ethanol.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) to the solution.
-
Heat the mixture to reflux (approximately 78 °C for ethanol) and stir vigorously. Monitor the reaction by TLC until the starting material is fully consumed (typically 1-4 hours).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Add water and ethyl acetate to the residue. Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution or 10% NaOH until the pH is ~8-9. Caution: This neutralization can be exothermic.
-
Extract the aqueous layer with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to afford 2,5-dibromo-3-aminothiophene, which can be used in the next step with or without further purification.
Application Protocol 3: Synthesis of the Thieno[3,2-d]pyrimidine Core
The 2,5-dibromo-3-aminothiophene intermediate is primed for the construction of the thieno[3,2-d]pyrimidine scaffold, a core structure in many kinase inhibitors.[5][6] A common and effective method is the condensation with formamidine acetate.
Causality Behind Experimental Choices: Formamidine acetate serves as a one-carbon source that reacts with the primary amine at the C3 position and the endocyclic nitrogen of the thiophene ring is not involved, leading to the formation of the fused pyrimidine ring. The reaction is typically driven by heat, often in a high-boiling solvent like 2-methoxyethanol or N,N-dimethylformamide (DMF), to facilitate the cyclization and elimination of water and ammonia.
Caption: Reaction scheme for the synthesis of the thieno[3,2-d]pyrimidine core.
Experimental Protocol: Cyclization to form 4,7-Dibromothieno[3,2-d]pyrimidine
Reagents and Materials:
-
2,5-Dibromo-3-aminothiophene (1.0 eq)
-
Formamidine acetate (2.0-3.0 eq)
-
2-Methoxyethanol or DMF
-
Round-bottom flask with reflux condenser and magnetic stirrer
Procedure:
-
Combine 2,5-dibromo-3-aminothiophene (1.0 eq) and formamidine acetate (2.0-3.0 eq) in a round-bottom flask.
-
Add 2-methoxyethanol as the solvent.
-
Heat the mixture to reflux (approximately 125 °C) for 4-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.
-
The resulting 4,7-dibromothieno[3,2-d]pyrimidine can be purified by recrystallization or column chromatography if necessary.
Application in Cross-Coupling Reactions: Building Molecular Complexity
The 4,7-dibromothieno[3,2-d]pyrimidine core is an ideal substrate for sequential palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. The differential reactivity of the two bromine atoms is key to building molecular diversity.
Regioselectivity in Suzuki Coupling:
In 3-substituted-2,5-dibromothiophenes, the bromine at the C5 position (para to the substituent) is generally more reactive in Suzuki couplings than the bromine at the C2 position (ortho to the substituent).[7] This is attributed to a combination of steric and electronic factors. The C5 position is less sterically hindered, and its reactivity is enhanced by the electronic nature of the substituent at C3. For the thieno[3,2-d]pyrimidine system, the bromine at C7 is analogous to the C5 position of the original thiophene ring and is expected to be more reactive.
Caption: Regioselective sequential Suzuki coupling workflow.
General Protocol: Sequential Suzuki-Miyaura Cross-Coupling
This is a general procedure and may require optimization for specific substrates.
Reagents and Materials:
-
4,7-Dibromothieno[3,2-d]pyrimidine (1.0 eq)
-
Arylboronic acid (1.1 eq for the first coupling, 1.2 eq for the second)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)
-
Solvent system (e.g., Dioxane/Water, Toluene/Water, DMF)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure for First Coupling (at C7):
-
To a Schlenk flask, add 4,7-dibromothieno[3,2-d]pyrimidine (1.0 eq), the first arylboronic acid (1.1 eq), the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-110 °C and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to isolate the 7-aryl-4-bromothieno[3,2-d]pyrimidine intermediate.
Procedure for Second Coupling (at C4):
-
Repeat the above procedure using the isolated mono-arylated product as the starting material and the second, different arylboronic acid.
This sequential approach allows for the synthesis of a diverse library of 4,7-disubstituted thieno[3,2-d]pyrimidines, which are key scaffolds for targeting protein kinases such as Polo-like kinase 1 (PLK1) and phosphoinositide 3-kinases (PI3Ks).[5][8]
Conclusion
This compound is a high-value intermediate for pharmaceutical research and development. Its synthesis and subsequent transformation into 2,5-dibromo-3-aminothiophene provide a direct route to the pharmaceutically relevant thieno[3,2-d]pyrimidine core. The strategic placement of the bromine atoms allows for selective, sequential functionalization via modern cross-coupling chemistry, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The protocols and insights provided in this application note offer a robust framework for researchers to leverage this versatile building block in the quest for novel kinase inhibitors and other important therapeutic agents.
References
- 1. This compound | C4HBr2NO2S | CID 4961895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,5-Dibromothiophene | C4H2Br2S | CID 18453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. scispace.com [scispace.com]
- 5. Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model - PMC [pmc.ncbi.nlm.nih.gov]
Experimental procedure for functionalization of 2,5-Dibromo-3-nitrothiophene
An In-Depth Guide to the Strategic Functionalization of 2,5-Dibromo-3-nitrothiophene
Authored by a Senior Application Scientist
Abstract
This compound is a pivotal heterocyclic building block, offering a versatile platform for the synthesis of complex molecules in medicinal chemistry and materials science. The strategic placement of two bromine atoms and an electron-withdrawing nitro group allows for a diverse range of regioselective functionalization reactions. This application note provides detailed protocols and expert insights into the most effective methods for modifying this substrate, focusing on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. Each protocol is designed to be a self-validating system, complete with mechanistic rationale, quantitative data, and troubleshooting guidance to ensure reproducible success for researchers, scientists, and drug development professionals.
Introduction: The Synthetic Utility of this compound
Substituted thiophenes are core scaffolds in numerous pharmaceuticals, agrochemicals, and organic electronic materials.[1][2] The title compound, this compound, is particularly valuable due to its trifunctional nature. The two bromine atoms serve as excellent handles for C-C and C-N bond formation via transition-metal catalysis, while the nitro group powerfully activates the thiophene ring for nucleophilic aromatic substitution (SNAr) and can be subsequently reduced to an amino group for further derivatization, such as the synthesis of thieno[3,2-b]pyrazines.[3][4][5]
The key to unlocking the potential of this substrate lies in understanding the differential reactivity of its functional groups. The bromine at the C5 position is generally more reactive in palladium-catalyzed cross-coupling reactions than the bromine at the C2 position, which is sterically hindered by the adjacent nitro group. This inherent regioselectivity allows for sequential, controlled functionalization.[6][7]
This guide will detail the experimental procedures for several key transformations, providing the causal logic behind reagent selection and reaction conditions.
Critical Safety & Handling Protocols
Before commencing any experimental work, it is imperative to consult the material safety data sheet (MSDS) for this compound and all other reagents.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, nitrile gloves, and chemical safety goggles.[8]
-
Ventilation: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors or dust.[9]
-
Handling: this compound is a solid. Avoid creating dust. Handle as a potential irritant and toxic substance. In case of contact, wash skin thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes.[10]
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's hazardous waste disposal protocol.[10]
Pre-Reaction Considerations: Setting the Stage for Success
-
Reagent Purity: Use high-purity this compound. Impurities can interfere with catalytic cycles. The substrate can be purified by recrystallization from a suitable solvent like ethanol or hexane if necessary.
-
Solvent & Reagent Degassing: Many cross-coupling reactions are sensitive to oxygen. Solvents should be anhydrous and degassed prior to use by sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes or by using the freeze-pump-thaw technique.
-
Inert Atmosphere: Reactions should be assembled in a glovebox or using Schlenk line techniques under an inert atmosphere of Argon or Nitrogen to prevent catalyst degradation and unwanted side reactions.[11]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are the cornerstone of modern synthetic chemistry, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance.[12][13][14]
Workflow for a Typical Cross-Coupling Reaction
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling: C(sp²)–C(sp²) Bond Formation
The Suzuki-Miyaura reaction is a robust method for coupling aryl halides with arylboronic acids.[15] It is widely used due to the stability and low toxicity of the boronic acid reagents.
Rationale: This protocol details a selective mono-arylation, leveraging the higher reactivity of the C5-Br. Pd(PPh₃)₄ is a common and effective catalyst for this transformation. A phosphate base is used to activate the boronic acid for transmetalation.
| Parameter | Condition |
| Substrate | This compound (1.0 eq.) |
| Coupling Partner | Arylboronic Acid (1.0-1.2 eq.) |
| Catalyst | Pd(PPh₃)₄ (4 mol%) |
| Base | K₃PO₄ (1.75-2.0 eq.) |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1 mixture) |
| Temperature | 90 °C |
| Time | 12-24 h |
| Typical Yield | 60-90% (for mono-coupling) |
Detailed Protocol:
-
To a dry Schlenk flask under Argon, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and K₃PO₄ (2.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.04 mmol).
-
Evacuate the flask and backfill with Argon. Repeat this cycle two more times.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Stille Coupling: C(sp²)–C(sp²) Bond Formation with Organostannanes
The Stille coupling utilizes organostannane reagents. A key advantage is its tolerance of a wide variety of functional groups, though a major drawback is the toxicity of the tin reagents and byproducts.[16]
Rationale: This reaction provides an alternative to Suzuki coupling. The mechanism involves oxidative addition, transmetalation, and reductive elimination.[16] The choice of ligand, such as P(o-tol)₃, can be crucial for efficient coupling.[11]
| Parameter | Condition |
| Substrate | This compound (1.0 eq.) |
| Coupling Partner | Aryl- or Heteroaryltributylstannane (1.1 eq.) |
| Catalyst | Pd₂(dba)₃ (2 mol%) with P(o-tol)₃ (4 mol%) or Pd(PPh₃)₄ (2-4 mol%) |
| Solvent | Anhydrous Toluene or DMF |
| Temperature | 90-110 °C |
| Time | 12-18 h |
| Typical Yield | 50-85% |
Detailed Protocol:
-
In a Schlenk tube under Argon, combine this compound (1.0 mmol), the organostannane reagent (1.1 mmol), Pd₂(dba)₃ (0.02 mmol), and P(o-tol)₃ (0.04 mmol).
-
Add anhydrous, degassed toluene (10 mL) via syringe.
-
Seal the tube and heat the mixture to 110 °C for 16 hours.
-
Cool to room temperature and concentrate the solvent in vacuo.
-
Purify the residue directly by flash column chromatography on silica gel. Due to the toxicity of tin byproducts, specialized handling and disposal procedures are required.
Sonogashira Coupling: C(sp²)–C(sp) Bond Formation
The Sonogashira reaction couples aryl halides with terminal alkynes, providing a powerful route to arylalkynes. It typically employs a dual catalyst system of palladium and a copper(I) salt.[17][18]
Rationale: This method introduces synthetically versatile alkyne moieties. The copper co-catalyst facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center. A mild base like triethylamine (TEA) or diisopropylamine (DIPA) is used, often serving as the solvent as well.[19]
| Parameter | Condition |
| Substrate | This compound (1.0 eq.) |
| Coupling Partner | Terminal Alkyne (1.2-1.5 eq.) |
| Catalyst | Pd(PPh₃)₂Cl₂ (2-3 mol%) and CuI (4-6 mol%) |
| Base/Solvent | Triethylamine (TEA) or THF/TEA mixture |
| Temperature | Room Temperature to 50 °C |
| Time | 4-12 h |
| Typical Yield | 70-95% |
Detailed Protocol:
-
To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol) under an Argon atmosphere.
-
Add degassed triethylamine (10 mL) followed by the terminal alkyne (1.2 mmol).
-
Stir the reaction at room temperature for 12 hours or until TLC indicates consumption of the starting material.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Buchwald-Hartwig Amination: C(sp²)–N Bond Formation
This reaction is a premier method for constructing aryl-amine bonds by coupling aryl halides with primary or secondary amines.[20][21]
Rationale: The choice of a bulky, electron-rich phosphine ligand (a "Buchwald ligand") is critical for facilitating the reductive elimination step, which is often rate-limiting.[22] A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine or the palladium-amine complex.[23]
| Parameter | Condition |
| Substrate | This compound (1.0 eq.) |
| Coupling Partner | Primary or Secondary Amine (1.2 eq.) |
| Catalyst | Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (2 mol%) |
| Ligand | XPhos, SPhos, or BINAP (4 mol%) |
| Base | NaOtBu or Cs₂CO₃ (1.4 eq.) |
| Solvent | Anhydrous Toluene or Dioxane |
| Temperature | 80-110 °C |
| Time | 4-24 h |
| Typical Yield | 65-90% |
Detailed Protocol:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.02 mmol), the phosphine ligand (0.04 mmol), and NaOtBu (1.4 mmol).
-
Add this compound (1.0 mmol).
-
Add anhydrous, degassed toluene (5 mL).
-
Finally, add the amine (1.2 mmol) via syringe.
-
Seal the tube and heat the reaction to 100 °C for 18 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over Na₂SO₄.
-
After concentration, purify the product by flash column chromatography.
Alternative Strategy: Nucleophilic Aromatic Substitution (SNAr)
The strongly electron-withdrawing nitro group at the C3 position activates the C2 and C5 positions for nucleophilic attack, making SNAr a viable, palladium-free strategy.[24][25] This is particularly effective with soft nucleophiles like thiols or certain amines.[26]
Rationale: The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate whose formation is the rate-determining step.[24] A polar aprotic solvent is used to solvate the cation of the base without hydrogen bonding to the nucleophile, thus maximizing its reactivity.
| Parameter | Condition |
| Substrate | This compound (1.0 eq.) |
| Nucleophile | Amine or Thiol (1.1-2.2 eq.) |
| Base | K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.) |
| Solvent | Anhydrous DMF or DMSO |
| Temperature | Room Temperature to 80 °C |
| Time | 2-12 h |
| Typical Yield | 70-95% |
Detailed Protocol:
-
To a round-bottom flask, add this compound (1.0 mmol), the nucleophile (e.g., piperidine, 2.2 mmol), and K₂CO₃ (3.0 mmol).
-
Add anhydrous DMSO (5 mL).
-
Stir the mixture at 60 °C for 4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water (50 mL) and stir until a precipitate forms.
-
Collect the solid by vacuum filtration, wash with water, and dry in vacuo.
-
If necessary, the product can be further purified by recrystallization or column chromatography.
References
- 1. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 2. dspace-test.anu.edu.au [dspace-test.anu.edu.au]
- 3. CN101830910B - A kind of thienopyrazine derivatives and preparation method thereof - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. psasir.upm.edu.my [psasir.upm.edu.my]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. rsc.org [rsc.org]
- 12. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinetic Studies on the Palladium(II)-Catalyzed Oxidative Cross-Coupling of Thiophenes with Arylboron Compounds and Their Mechanistic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. ijnc.ir [ijnc.ir]
- 19. iris.unito.it [iris.unito.it]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 22. youtube.com [youtube.com]
- 23. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 24. mdpi.com [mdpi.com]
- 25. nucleophilic aromatic substitution: Topics by Science.gov [science.gov]
- 26. Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids: are the different effects on the behavior of para-like and ortho-like isomers on going from conventional solvents to room-temperature ionic liquids related to solvation effects? - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,5-Dibromo-3-nitrothiophene by Recrystallization
Welcome to the technical support resource for the purification of 2,5-Dibromo-3-nitrothiophene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful recrystallization of this compound.
I. Understanding the Recrystallization of this compound
Recrystallization is a powerful technique for purifying solid compounds.[1] The success of this method hinges on the principle that most solids are more soluble in a hot solvent than in a cold one.[1] For this compound, a compound with moderate polarity due to its aromatic thiophene ring and electronegative bromine and nitro groups, selecting an appropriate solvent is paramount. The ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.[1][2]
Key Physical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₄HBr₂NO₂S | [3][4] |
| Molecular Weight | 286.93 g/mol | [4] |
| Melting Point | 60-61°C | [3] |
| Appearance | Solid |
II. Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Q1: My this compound won't fully dissolve in the hot solvent, even after adding a large volume. What's wrong?
A1: This issue typically points to two possibilities: an unsuitable solvent or the presence of insoluble impurities.
-
Inappropriate Solvent Selection: The chosen solvent may have poor solvating power for this compound, even at elevated temperatures. The principle of "like dissolves like" is a good starting point; a solvent with a polarity similar to the compound is often a good choice. For aromatic compounds like this, alcohols such as methanol or ethanol can be effective.[5] It is recommended to perform small-scale solubility tests with a variety of solvents to find one that dissolves the compound well when hot and poorly when cold.[2][6]
-
Insoluble Impurities: The undissolved material could be an insoluble impurity.[2] If the majority of your compound has dissolved and only a small amount of solid remains, a hot filtration step is necessary to remove these impurities before allowing the solution to cool.[1]
Q2: After cooling, no crystals have formed, or I have a very low yield. What should I do?
A2: This is a frequent problem in recrystallization and can often be resolved with a few techniques.
-
Excess Solvent: The most common reason for poor or no crystallization is using too much solvent.[7] To remedy this, you can gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow the solution to cool again.
-
Supersaturation: The solution may be supersaturated, meaning the compound is dissolved at a concentration higher than its normal solubility limit.[7] To induce crystallization, you can:
-
Scratch the inner surface of the flask with a glass rod. This creates nucleation sites for crystal growth.[5][7]
-
Add a seed crystal of pure this compound to the solution.[7] This provides a template for further crystal formation.
-
Cool the solution further in an ice bath to decrease the solubility of the compound.
-
Q3: My compound "oiled out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[8] This is more common with low-melting point compounds or when a solution is cooled too quickly.
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent.[7]
-
Slow Cooling: Allow the solution to cool very slowly.[5][7] You can do this by leaving the flask at room temperature, insulated with a cloth or paper towels, before transferring it to a colder environment.
-
Solvent System Modification: If the problem persists, consider using a different solvent or a mixed solvent system.
Q4: The crystals I obtained are colored, but the pure compound should be colorless or a pale yellow. What happened?
A4: Colored impurities are likely present in your sample.
-
Activated Carbon (Charcoal): If the colored impurity is soluble in the hot solvent, you can add a small amount of activated carbon to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Be cautious not to add too much, as it can also adsorb your product.
-
Re-recrystallization: A second recrystallization of the obtained crystals may be necessary to remove the persistent colored impurity.
III. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: While there is no single "best" solvent that works in all situations, a good starting point for aromatic compounds is often an alcohol like ethanol or methanol.[5] Due to the moderate polarity of this compound, other potential solvents could include acetic acid or a mixed solvent system like hexane/ethyl acetate. The ideal approach is to experimentally test the solubility of a small amount of the crude material in various solvents to find one where it is highly soluble when hot and poorly soluble when cold.[6]
Q2: How do I perform a mixed-solvent recrystallization?
A2: A mixed-solvent recrystallization is useful when no single solvent has the desired solubility properties.[6]
-
Dissolve your crude this compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at its boiling point.
-
While keeping the solution hot, slowly add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes cloudy (turbid).
-
Add a drop or two of the "good" solvent back into the hot solution until the cloudiness just disappears.
-
Allow the solution to cool slowly to induce crystallization.
Q3: What are the likely impurities in a synthesis of this compound?
A3: Potential impurities can include unreacted starting materials such as 3-nitrothiophene or brominating agents. Positional isomers, where the bromine and nitro groups are at different positions on the thiophene ring, can also be present. Additionally, byproducts from side reactions or degradation of the product could be impurities.
Q4: How can I confirm the purity of my recrystallized this compound?
A4: The most common method to assess purity is by measuring the melting point of your crystals. A pure compound will have a sharp melting point that matches the literature value (60-61°C for this compound).[3] A broad melting point range or a melting point that is lower than the literature value indicates the presence of impurities. Other analytical techniques such as NMR spectroscopy or chromatography can also be used for a more detailed purity analysis.
IV. Experimental Protocol: Recrystallization of this compound
This protocol provides a general guideline. The specific solvent and volumes may need to be optimized based on your experimental observations.
1. Solvent Selection:
- Place a small amount (e.g., 50 mg) of the crude this compound into a test tube.
- Add a few drops of a potential solvent and observe the solubility at room temperature.
- If the compound is insoluble or sparingly soluble, gently heat the test tube and observe if the compound dissolves.
- The ideal solvent will show low solubility at room temperature and high solubility upon heating.
2. Dissolution:
- Place the crude this compound in an Erlenmeyer flask.
- Add a minimal amount of the chosen hot recrystallization solvent to the flask.
- Heat the mixture on a hot plate, swirling gently, until the solid completely dissolves. Add more hot solvent in small portions if necessary to achieve full dissolution.
3. Hot Filtration (if necessary):
- If any insoluble impurities remain in the hot solution, perform a hot gravity filtration.
- Preheat a funnel and a clean receiving flask to prevent premature crystallization.
- Pour the hot solution through a fluted filter paper in the preheated funnel.
4. Crystallization:
- Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature.
- Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
5. Isolation and Drying:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
- Allow the crystals to dry completely, either by air drying or in a desiccator, before determining the yield and melting point.
V. Workflow Diagram
Caption: Workflow for the recrystallization of this compound.
VI. References
-
University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from --INVALID-LINK--
-
Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from --INVALID-LINK--
-
Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn. Retrieved from --INVALID-LINK--
-
Stack Exchange. (2012, April 25). Are there any general rules for choosing solvents for recrystallization?. Chemistry Stack Exchange. Retrieved from --INVALID-LINK--
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from --INVALID-LINK--
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from --INVALID-LINK--
-
Chemsrc. (2025, August 27). This compound | CAS#:2160-51-2. Retrieved from --INVALID-LINK--
-
Unknown Source. (n.d.). recrystallization.pdf. Retrieved from --INVALID-LINK--
-
Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. r/chemistry. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound | 2160-51-2. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 2,5-Dibromothiophene CAS#: 3141-27-3. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts. Retrieved from --INVALID-LINK--
-
Reddit. (2024, October 17). Recrystallization Issues. r/Chempros. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 2,5-Dibromothieno[3,2-b]thiophene 97%. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Solubility of 3,4-Dibromothiophene in organic solvents. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PMC. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US2745843A - Process for the purification of thiophene. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 2,5-Dibromo-3,4-dinitrothiophene 99% (GC). Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Appendix A. Properties, Purification, and Use of Organic Solvents. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025, August 7). Synthesis and structural characterization of 2,5-dihalo-3,4-dinitrothiophenes. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Technical Support Center: Purification of Halogenated Nitroindazole Compounds. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). EP1518859A1 - Process for the purification of thiophenes. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025, October 16). (PDF) Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Retrieved from --INVALID-LINK--
-
Open Research Newcastle. (2025, May 9). Preparation of regioregular poly(3-hexylthiophene)and its precursor monomer, 2,5-dibromo-3-hexylthiophene, using low pressure flow synthesis techniques. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (n.d.). Halogenated thiophenes serve as solvent additives in mediating morphology and achieving efficient organic solar cells. Energy & Environmental Science. Retrieved from --INVALID-LINK--
References
- 1. edu.rsc.org [edu.rsc.org]
- 2. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 3. This compound | CAS#:2160-51-2 | Chemsrc [chemsrc.com]
- 4. This compound | C4HBr2NO2S | CID 4961895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Troubleshooting Cross-Coupling Reactions with 2,5-Dibromo-3-nitrothiophene
Welcome to the technical support guide for utilizing 2,5-Dibromo-3-nitrothiophene in cross-coupling reactions. This molecule is a valuable synthetic intermediate, but its unique electronic and steric properties—namely the strongly electron-withdrawing nitro group and two inequivalent bromine atoms—present distinct challenges. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to help you navigate common side reactions and optimize your synthetic outcomes.
Overview of Challenges
This compound is an electron-deficient heteroaromatic compound. The nitro group significantly influences the reactivity of the C-Br bonds, making the molecule susceptible to a range of side reactions that can complicate product isolation and reduce yields. Key challenges include:
-
Regioselectivity: The C5-Br bond is generally more reactive than the C2-Br bond towards oxidative addition, but achieving perfect selectivity for mono-substitution can be difficult.
-
Protodebromination: The loss of a bromine atom and its replacement with a hydrogen is a common and often frustrating side reaction.
-
Homocoupling: Dimerization of the organometallic coupling partner (e.g., boronic acid in Suzuki coupling) can compete with the desired cross-coupling.[1]
-
Nitro Group Reduction: The nitro group is sensitive and can be reduced under certain catalytic conditions, leading to undesired byproducts.
-
Catalyst Inhibition: The nitro functionality or reaction byproducts can sometimes inhibit or deactivate the palladium catalyst.
This guide will address these issues in a practical, question-and-answer format.
Troubleshooting Guide & FAQs
Q1: I'm observing significant protodebromination (loss of a bromine atom) in my Suzuki-Miyaura coupling. What is the cause and how can I minimize it?
Answer:
Protodebromination, the replacement of a C-Br bond with a C-H bond, is a very common side reaction, especially with electron-deficient substrates like this compound.[2][3]
Causality: This side reaction primarily occurs via two pathways:
-
From the Organopalladium Intermediate: After oxidative addition, the Ar-Pd(II)-Br intermediate can react with trace proton sources (like water) in the reaction mixture before transmetalation can occur.
-
From the Boronic Acid (Protodeboronation): The boronic acid coupling partner can itself decompose into an arene (Ar-H) and boric acid, a process known as protodeboronation.[2][3] This is accelerated by high temperatures, prolonged reaction times, and the presence of water and base.[3] This reduces the available nucleophile for the desired cross-coupling.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions:
-
Protocol: Thoroughly dry all glassware in an oven ( >120 °C) and cool under an inert atmosphere (Argon or Nitrogen). Use freshly distilled, anhydrous solvents. If using commercially available anhydrous solvents, ensure they are from a freshly opened bottle or have been stored properly over molecular sieves.
-
-
Optimize the Base:
-
Rationale: Strong bases in the presence of water can accelerate protodeboronation.
-
Recommendation: Switch to a milder, non-hydroxide base. Anhydrous potassium phosphate (K₃PO₄) or potassium fluoride (KF) are excellent choices that can activate the boronic acid without promoting excessive side reactions.[4][5]
-
-
Control Reaction Temperature and Time:
-
Rationale: Higher temperatures increase the rate of most side reactions, including protodebromination.
-
Recommendation: Start by running the reaction at a lower temperature (e.g., 60-80 °C) and monitor by TLC or GC-MS. Only increase the temperature if the reaction is too slow. Minimize reaction time; once the starting material is consumed, work up the reaction promptly.
-
-
Use Boronic Esters:
-
Rationale: Boronic esters (e.g., pinacol esters) are often more stable towards protodeboronation than their corresponding boronic acids.[2] They act as a "slow-release" source of the boronic acid under the reaction conditions.
-
Protocol: Synthesize the pinacol ester of your boronic acid separately and use it in the coupling reaction under the same optimized conditions.
-
Q2: How can I achieve selective mono-coupling at the C5 position and avoid the formation of the di-substituted product?
Answer:
Achieving selective mono-arylation is a common goal. The C5-Br bond is sterically more accessible and electronically more activated for oxidative addition than the C2-Br, making it the preferred site for the first coupling. However, if the reaction is left for too long or under harsh conditions, the second coupling can occur.
Causality: The relative rates of the first and second oxidative addition steps determine the product distribution. The initial mono-coupled product is generally less reactive than the starting di-bromo compound, which aids selectivity. However, this difference can be overcome with high catalyst loading, high temperature, or long reaction times.
Troubleshooting Steps:
-
Control Stoichiometry:
-
Protocol: Use a slight excess, but not a large excess, of the organometallic reagent. Start with 1.0 to 1.1 equivalents of the boronic acid (for Suzuki) or organostannane (for Stille). Using a large excess will drive the reaction towards di-substitution.
-
-
Lower the Reaction Temperature:
-
Reduce Catalyst Loading:
-
Rationale: A high concentration of active Pd(0) can increase the rate of the second, less favorable oxidative addition.
-
Protocol: Reduce the palladium catalyst loading to 1-2 mol%. This will slow the overall reaction but can significantly enhance selectivity for the mono-coupled product.
-
-
Monitor the Reaction Closely:
-
Protocol: Use TLC or GC-MS to monitor the reaction progress. As soon as the starting this compound is consumed and the desired mono-coupled product is the major component, quench the reaction. Do not let it run unnecessarily overnight without prior time-course studies.
-
Table 1: Recommended Starting Conditions for Selective C5 Mono-Suzuki Coupling
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Good activity and selectivity for aryl-aryl couplings.[4][7] |
| Ligand | (if using Pd(OAc)₂ or Pd₂(dba)₃) | SPhos or XPhos |
| Base | K₃PO₄ or Cs₂CO₃ (anhydrous) | Effective base, minimizes protodeboronation compared to hydroxides.[4] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/H₂O | Common solvent systems for Suzuki couplings.[4][8] Ensure solvents are degassed. |
| Temperature | 80-90 °C | Balances reaction rate with minimizing side reactions.[4] |
| Boronic Acid | 1.05 - 1.1 equivalents | Controls stoichiometry to favor mono-substitution. |
Q3: My Stille coupling reaction is sluggish and gives low yields. What could be the issue?
Answer:
While Stille couplings are known for their tolerance of functional groups, issues can arise, particularly with electron-deficient substrates.[1][9]
Causality:
-
Inefficient Transmetalation: The transmetalation step, where the organic group is transferred from tin to palladium, can be the rate-limiting step.[10] This step is often slower for electron-deficient systems.
-
Catalyst Deactivation: The nitro group or impurities can potentially interact with and deactivate the palladium catalyst.
-
Homocoupling of the Stannane: Oxidative homocoupling of the organostannane reagent can be a major side reaction.[1]
Troubleshooting Flowchart
Caption: Troubleshooting flowchart for Stille coupling issues.
Detailed Protocols:
-
Use of Additives:
-
Protocol: Add Lithium Chloride (LiCl, 2-3 equivalents) to your reaction. LiCl helps to break up tin aggregates and facilitates the transmetalation step by forming a more reactive organostannate.
-
Protocol: For sluggish reactions, the addition of a Copper(I) Iodide (CuI) co-catalyst (10-20 mol%) can significantly accelerate the reaction, a protocol developed by Baldwin and others.[11]
-
-
Ligand Choice:
-
Rationale: The standard PPh₃ ligand may not be optimal. Electron-rich, bulky phosphine ligands like tri-tert-butylphosphine (P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) can accelerate the oxidative addition and reductive elimination steps.[11]
-
-
Oxygen Exclusion:
-
Protocol: Ensure the reaction mixture is thoroughly degassed before adding the catalyst. This is typically done by bubbling argon or nitrogen through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
-
Q4: I am attempting a Sonogashira coupling, but the reaction is failing. What are the common pitfalls with a substrate like this?
Answer:
Sonogashira coupling, which joins terminal alkynes with aryl halides, relies on a dual palladium and copper catalytic cycle.[12][13] This complexity introduces more potential points of failure.
Causality:
-
Base-Induced Alkyne Homocoupling (Glaser Coupling): The amine base (e.g., triethylamine, diisopropylamine) in the presence of the copper catalyst and oxygen can promote the homocoupling of the terminal alkyne, a significant side reaction.
-
Inhibition of the Copper Catalyst: The nitro group or the thiophene sulfur might coordinate to the Cu(I) co-catalyst, inhibiting its ability to form the key copper-acetylide intermediate.[13]
-
Catalyst Instability: The standard Pd(PPh₃)₄ catalyst can be unstable at higher temperatures, leading to the formation of palladium black and loss of activity.
Side Reaction Pathways & Solutions
Caption: Competing reaction pathways in Sonogashira coupling.
Troubleshooting Steps:
-
Attempt a Copper-Free Sonogashira:
-
Rationale: Modern protocols have been developed that avoid the use of copper, thereby eliminating the possibility of Glaser homocoupling.[14] These methods often rely on more sophisticated palladium/ligand systems.
-
Protocol: Use a catalyst system like Pd(OAc)₂ with a bulky, electron-rich ligand such as XPhos or SPhos. A strong, non-nucleophilic organic base like DBU or a weaker inorganic base like Cs₂CO₃ is often used in these systems.
-
-
Rigorous Degassing:
-
Rationale: Oxygen is the primary culprit for Glaser coupling.
-
Protocol: Use the freeze-pump-thaw method (at least 3 cycles) for the most effective removal of dissolved oxygen from your solvent and reaction mixture before adding the palladium catalyst.
-
-
Choice of Base and Solvent:
-
Protocol: An amine base is required for the standard Sonogashira mechanism.[13] Ensure it is freshly distilled. For copper-free conditions, consider switching to a polar aprotic solvent like DMF or DMSO with an inorganic base.
-
References
- 1. Stille Coupling | NROChemistry [nrochemistry.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. BJOC - Palladium-catalyzed 2,5-diheteroarylation of 2,5-dibromothiophene derivatives [beilstein-journals.org]
- 7. youtube.com [youtube.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Stille Coupling [organic-chemistry.org]
- 10. Stille reaction - Wikipedia [en.wikipedia.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Reactivity of 2,5-Dibromo-3-nitrothiophene
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for overcoming the low reactivity of 2,5-dibromo-3-nitrothiophene in various chemical transformations.
Introduction: The Challenge of this compound
This compound is a valuable building block in medicinal chemistry and materials science. However, its synthetic utility is often hampered by low reactivity in common cross-coupling and nucleophilic substitution reactions. This low reactivity stems from a combination of electronic and steric factors. The potent electron-withdrawing nitro group deactivates the thiophene ring towards electrophilic attack, a key step in many palladium-catalyzed coupling reactions.[1] This deactivation makes processes like oxidative addition to a Pd(0) catalyst kinetically challenging.
This guide provides a structured, question-and-answer-based approach to troubleshoot and optimize your reactions involving this challenging substrate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my Suzuki-Miyaura coupling with this compound failing or giving low yields?
A1: The primary challenge in Suzuki coupling of this compound is the electronically deactivated nature of the substrate. The strong electron-withdrawing nitro group significantly retards the initial oxidative addition step of the catalytic cycle.[2] Additionally, steric hindrance from the adjacent bromine and nitro groups can play a role.
Troubleshooting Steps:
-
Catalyst System:
-
Use Electron-Rich, Bulky Ligands: Standard ligands like PPh₃ are often insufficient. Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[3][4] These ligands promote the formation of the active, monoligated Pd(0) species and accelerate the oxidative addition step.[4]
-
Consider Pre-catalysts: Modern palladium pre-catalysts (e.g., XPhos Pd G3) can be more effective than generating the active catalyst in situ from Pd(OAc)₂.[3]
-
-
Base Selection:
-
Solvent System:
-
A mixture of an organic solvent and water (e.g., Toluene/H₂O, Dioxane/H₂O) often improves the solubility of the base and facilitates the reaction.[5]
-
-
Temperature and Reaction Time:
Q2: I'm observing mono-substitution. How can I promote di-substitution in my Suzuki coupling?
A2: Achieving di-substitution can be challenging as the second coupling is often more difficult than the first. To drive the reaction to completion:
-
Increase Equivalents of Boronic Acid: Use a larger excess of the boronic acid (e.g., 2.5-3.0 equivalents).[3]
-
Increase Catalyst Loading: A higher catalyst loading (e.g., 5-10 mol%) may be necessary for the second coupling.[3]
-
Prolonged Reaction Time and Higher Temperature: Allow the reaction to proceed for a longer duration and consider a moderate increase in temperature.[3]
-
Stronger Base: A stronger base might be required to facilitate the second coupling.[3]
Q3: My Stille coupling with this compound is sluggish. What can I do?
A3: Similar to Suzuki coupling, the electron-deficient nature of the substrate is the main hurdle. Stille reactions, however, offer excellent functional group tolerance, including for nitro groups.[7]
Troubleshooting Steps:
-
Ligand Choice: Sterically hindered, electron-rich ligands can accelerate the coupling.[8]
-
Additives: The addition of Cu(I) salts (e.g., CuI) can significantly increase the reaction rate, sometimes by more than 100-fold.[8][9] This is attributed to the ability of Cu(I) to scavenge free ligands that might inhibit the transmetalation step.[8]
-
Solvent: Polar aprotic solvents like DMF or NMP are often effective.
-
Temperature: While some Stille couplings can be performed at lower temperatures, this substrate may require heating (≥100 °C) to achieve a reasonable reaction rate.[9]
Q4: I am attempting a Buchwald-Hartwig amination and observing no product. What are the key parameters to check?
A4: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[10] For an unreactive substrate like this compound, careful optimization is crucial.
Troubleshooting Steps:
-
Catalyst/Ligand System:
-
Base Selection:
-
Solvent: Aprotic polar solvents such as toluene or dioxane are generally preferred.[3]
-
Temperature: Elevated temperatures (90-120 °C) are usually necessary.[3]
Q5: Can I perform a nucleophilic aromatic substitution (SNAr) on this substrate?
A5: Yes, SNAr is a viable strategy, particularly for introducing nitrogen nucleophiles. The electron-withdrawing nitro group, which hinders cross-coupling, activates the thiophene ring for nucleophilic attack.[13]
Key Considerations:
-
Nucleophile: Strong nucleophiles are required. Amines like piperidine, pyrrolidine, and morpholine have been used successfully with similar nitrothiophene systems.[14]
-
Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are typically used to facilitate the reaction.[15]
-
Temperature: Heating is often necessary to achieve a reasonable reaction rate.
-
Base: A base such as K₂CO₃ or Cs₂CO₃ is usually required to neutralize the HBr formed during the reaction.[15]
Experimental Protocols
General Troubleshooting Workflow
Here is a general workflow to approach troubleshooting for reactions with this compound.
Caption: A decision tree for troubleshooting unsuccessful reactions.
Optimized Protocol for Double Suzuki Coupling
This protocol is a starting point for the di-arylation of this compound.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (2.5 eq.)
-
Pd(PPh₃)₄ (5 mol%)
-
K₃PO₄ (3.0 eq.)
-
Toluene/H₂O (4:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with argon or nitrogen (repeat 3 times).
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of inert gas.
-
Add the degassed toluene/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Summary
| Reaction Type | Key Parameters | Recommended Conditions |
| Suzuki-Miyaura | Catalyst/Ligand | Pd pre-catalyst with bulky, electron-rich phosphine (e.g., XPhos Pd G3) |
| Base | K₃PO₄ or Cs₂CO₃ | |
| Solvent | Toluene/H₂O or Dioxane/H₂O | |
| Temperature | 90-120 °C | |
| Stille | Ligand | Sterically hindered, electron-rich phosphine |
| Additive | CuI (can dramatically increase rate) | |
| Solvent | DMF or NMP | |
| Temperature | ≥100 °C | |
| Buchwald-Hartwig | Catalyst/Ligand | Pd pre-catalyst with bulky biarylphosphine (e.g., BrettPhos) |
| Base | NaOtBu or LHMDS | |
| Solvent | Toluene or Dioxane | |
| Temperature | 90-120 °C | |
| SNAr | Nucleophile | Strong amine nucleophiles (e.g., piperidine) |
| Base | K₂CO₃ or Cs₂CO₃ | |
| Solvent | DMF or DMSO | |
| Temperature | Elevated temperatures often required |
Catalytic Cycles and Key Steps
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction. The oxidative addition step is often rate-limiting for electron-deficient substrates like this compound.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination Catalytic Cycle
This diagram shows the generally accepted mechanism for the Buchwald-Hartwig amination.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. organicreactions.org [organicreactions.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. mdpi.com [mdpi.com]
- 14. Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids: are the different effects on the behavior of para-like and ortho-like isomers on going from conventional solvents to room-temperature ionic liquids related to solvation effects? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Stability of 2,5-Dibromo-3-nitrothiophene under reaction conditions
Welcome to the technical support guide for 2,5-Dibromo-3-nitrothiophene (CAS RN: 2160-51-2). This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile but sensitive building block. Here, we address common challenges related to its stability, offering troubleshooting advice and best practices to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is critical to maintain the integrity of the compound. It should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at refrigerated temperatures, typically 2-8°C.[1] Exposure to moisture, light, and air should be minimized to prevent slow decomposition.
Q2: Is this compound thermally stable?
A2: Caution is advised. Like many nitroaromatic compounds, it has limited thermal stability.[2][3] The electron-withdrawing nitro group makes the molecule susceptible to decomposition at elevated temperatures.[4] Runaway reactions can occur with nitroaromatic compounds, releasing significant heat and gas.[5] It is strongly recommended to run differential scanning calorimetry (DSC) to determine the decomposition temperature before performing reactions at high temperatures, especially for large-scale syntheses. The reported melting point is 60-61°C.[6]
Q3: Which classes of reagents are generally incompatible with this compound?
A3: Strong nucleophiles, strong reducing agents, and strong bases should be used with caution.
-
Strong Bases (e.g., alkoxides, organolithiums): Can lead to decomposition or undesired side reactions.
-
Strong Reducing Agents (e.g., LiAlH₄, high-pressure hydrogenation): Will likely reduce the nitro group, leading to aminothiophene derivatives.
-
Strong Nucleophiles: The electron-deficient thiophene ring is activated towards nucleophilic aromatic substitution (SNAr), which may compete with desired cross-coupling reactions.
Q4: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), which bromine is more reactive?
A4: The bromine at the 5-position is generally more reactive than the one at the 2-position in cross-coupling reactions. This is due to the electronic influence of the adjacent nitro group, which makes the C5 position more susceptible to oxidative addition to the palladium(0) catalyst. Selective mono-arylation at the 5-position can often be achieved under controlled conditions.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter and provides a logical framework for resolving them.
Problem 1: Low or No Yield in Suzuki Cross-Coupling Reactions
You are attempting a Suzuki coupling to functionalize the 5-position but observe a low yield of the desired product, significant starting material recovery, or a complex mixture of byproducts.
Possible Causes & Solutions:
-
Cause A: Base-Induced Decomposition.
-
Why it happens: Strong inorganic bases (e.g., NaOH, KOH) or alkoxides can promote side reactions or degrade the starting material. The combination of a strong base and heat is particularly detrimental.
-
Troubleshooting Steps:
-
Switch to a Milder Base: Use weaker bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[7] K₃PO₄ is often effective in Suzuki reactions involving sensitive substrates.[7]
-
Lower Reaction Temperature: Screen temperatures starting from a lower point (e.g., 60-70°C) and only increase if necessary. The optimal temperature for Suzuki reactions with similar substrates is often around 90°C.[7]
-
Use a Biphasic Solvent System: A solvent system like dioxane/water or toluene/water can be effective, as the base is primarily in the aqueous phase, moderating its activity.[7]
-
-
-
Cause B: Thermal Degradation.
-
Why it happens: As a nitroaromatic compound, this compound can decompose at temperatures commonly used for cross-coupling (e.g., >100°C).[4][5] Decomposition often manifests as a dark, tarry reaction mixture.
-
Troubleshooting Steps:
-
Strict Temperature Control: Ensure the reaction temperature does not overshoot the set point. Use an oil bath with a reliable temperature controller.
-
Optimize Catalyst and Ligand: A more active catalyst/ligand system (e.g., using Buchwald-type ligands) may allow the reaction to proceed efficiently at a lower temperature.
-
-
-
Cause C: Catalyst Inactivation or Competing Reactions.
-
Why it happens: The nitro group or decomposition byproducts can potentially coordinate to and deactivate the palladium catalyst. Furthermore, reductive processes can compete with the desired catalytic cycle.
-
Troubleshooting Steps:
-
Degas Thoroughly: Ensure all solvents and the reaction vessel are rigorously degassed to remove oxygen, which can damage the Pd(0) catalyst.
-
Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 2 mol% to 5 mol%) may overcome slow deactivation.
-
Analyze Byproducts: Use LC-MS or GC-MS to identify major byproducts. The presence of debrominated or reduced species can provide clues about undesired reaction pathways.
-
-
Problem 2: Formation of an Unexpected Isomer or Double-Coupling Product
You intended to perform a mono-coupling at the 5-position but observe the 2-coupled isomer or the 2,5-dicoupled product.
Possible Causes & Solutions:
-
Cause A: Loss of Regioselectivity.
-
Why it happens: While the 5-position is electronically favored, high temperatures, prolonged reaction times, or highly reactive coupling partners can lead to a loss of selectivity and coupling at the 2-position.
-
Troubleshooting Steps:
-
Reduce Reaction Time: Monitor the reaction closely by TLC or GC-MS and quench it as soon as the starting material is consumed to an acceptable level.
-
Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the boronic acid for mono-coupling. Using a large excess will favor double coupling.
-
Lower Temperature: As with yield issues, lowering the temperature can significantly enhance regioselectivity.
-
-
-
Cause B: Unintended Double Coupling.
-
Why it happens: If the mono-coupled product is formed quickly and is still reactive under the reaction conditions, a second coupling will occur.
-
Troubleshooting Steps:
-
Strict Stoichiometry: Use precisely 1.0 equivalent of the coupling partner.
-
Slow Addition: Consider adding the boronic acid solution slowly over several hours using a syringe pump to maintain a low concentration, thus favoring the initial mono-coupling.
-
-
Data Summary & Recommended Protocols
Table 1: Reagent Compatibility and Stability Profile
| Reagent/Condition | Compatibility | Rationale & Notes |
| Bases | ||
| Strong Bases (NaOH, KOtBu) | Low | High risk of decomposition and SNAr side reactions. |
| Carbonates (K₂CO₃, Cs₂CO₃) | Moderate-High | Generally safe; preferred for cross-coupling. |
| Phosphates (K₃PO₄) | High | Excellent choice for Suzuki couplings, providing good yields with sensitive substrates.[7] |
| Solvents | ||
| Aprotic (Toluene, Dioxane) | High | Good general-purpose solvents. Must be thoroughly degassed. |
| Protic (EtOH, MeOH) | Low-Moderate | Can act as nucleophiles at high temperatures or with strong bases. |
| Temperatures | ||
| < 80°C | High | Generally safe for extended periods. |
| 80 - 100°C | Moderate | Use with caution. Monitor for color change (darkening) indicating decomposition. |
| > 110°C | Low | High risk of rapid decomposition. Avoid unless small-scale safety studies have been performed.[2] |
Protocol: Regioselective Suzuki-Miyaura Cross-Coupling
This protocol provides a robust starting point for the mono-functionalization of this compound at the 5-position.
Materials:
-
This compound
-
Arylboronic acid (1.1 eq)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of inert gas.
-
Add degassed 1,4-dioxane and degassed water to form a 4:1 or 5:1 solvent mixture.
-
Stir the mixture at room temperature for 15 minutes to ensure good mixing.
-
Heat the reaction mixture to 85-90°C with vigorous stirring.[7]
-
Monitor the reaction progress by TLC or GC-MS every 1-2 hours.
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Troubleshooting
The following workflow can help diagnose and solve common issues encountered during reactions with this compound.
References
- 1. This compound | 2160-51-2 [amp.chemicalbook.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Structure-Activity Relationship Analysis of the Thermal Stabilities of Nitroaromatic Compounds Following Different Decomposition Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 6. This compound | CAS#:2160-51-2 | Chemsrc [chemsrc.com]
- 7. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid debromination of 2,5-Dibromo-3-nitrothiophene
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 2,5-Dibromo-3-nitrothiophene. This guide is designed for researchers, scientists, and drug development professionals to address a common and critical challenge encountered during its use: unwanted debromination. Our goal is to provide you with not only solutions but also the underlying chemical principles to empower you to design robust and successful experiments.
Frequently Asked Questions (FAQs)
This section addresses the fundamental questions surrounding the stability and reactivity of this compound.
Q1: What is this compound and why is it useful?
This compound is a highly functionalized thiophene building block. Its utility stems from two key features:
-
Reactive Bromine Atoms: The bromine atoms at the 2- and 5-positions are excellent leaving groups, making them ideal sites for palladium-catalyzed cross-coupling reactions like Suzuki, Stille, and Sonogashira couplings.[1] This allows for the precise formation of new carbon-carbon bonds.
-
Electron-Withdrawing Nitro Group: The nitro group (-NO₂) at the 3-position strongly deactivates the thiophene ring, influencing the reactivity of the C-Br bonds and providing a handle for further synthetic transformations, such as reduction to an amino group.[1]
Q2: Why is debromination a common side reaction with this compound?
Debromination, also known as hydrodehalogenation or proto-dehalogenation, is the replacement of a bromine atom with a hydrogen atom. This occurs because the C-Br bonds on the this compound ring are significantly activated. The potent electron-withdrawing effect of the nitro group makes the carbon atoms attached to the bromines highly electrophilic and susceptible to cleavage. Several common reaction conditions can inadvertently promote this side reaction.
Q3: Which C-Br bond is more susceptible to debromination or reaction?
In substituted dibromothiophenes, the bromine at the 5-position (para to the nitro group's activating influence) is generally more reactive towards nucleophilic attack and oxidative addition in cross-coupling reactions than the bromine at the 2-position (meta to the nitro group).[2][3][4] This regioselectivity is a key consideration in planning single substitution reactions. However, under conditions that favor debromination, both C-Br bonds can be cleaved.
Troubleshooting Guide: Unwanted Debromination
Use this guide to diagnose and solve debromination issues in your reactions.
Problem: Significant formation of mono-bromo or fully debrominated (3-nitrothiophene) byproducts is observed during a cross-coupling reaction (e.g., Suzuki, Stille).
This is the most common scenario where debromination becomes a yield-limiting side reaction. The palladium-catalyzed cycle, while designed for C-C bond formation, has several off-ramps that can lead to C-H bond formation.
The following diagram illustrates the desired cross-coupling pathway versus the undesired debromination side reaction.
References
Technical Support Center: Column Chromatography of 2,5-Dibromo-3-nitrothiophene Derivatives
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists working with derivatives of 2,5-Dibromo-3-nitrothiophene. The unique electronic properties of this scaffold make it a valuable building block in materials science and pharmaceutical development.[1] However, the purification of its reaction products can present specific challenges.
This document provides in-depth, experience-driven advice in a question-and-answer format to address common issues encountered during column chromatography purification. We will move beyond generic protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and develop robust purification methods.
Part 1: Frequently Asked Questions (FAQs) - Core Principles
Q1: What are the main challenges when performing column chromatography on nitrothiophene derivatives?
A1: There are three primary challenges:
-
Compound Stability: Nitroaromatic compounds can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation on the column.[2] This is especially true for derivatives with other sensitive functional groups.
-
Polarity and Solubility: The strong electron-withdrawing nitro group significantly influences the polarity of the molecule. Products from reactions like Suzuki couplings or nitro reductions will have vastly different polarities than the starting material, requiring careful solvent system selection. Poor solubility in non-polar solvents can also complicate sample loading.[3]
-
Visualization: While many thiophene derivatives are UV-active, quenching can sometimes be weak. Staining with permanganate (KMnO₄) is often a reliable secondary visualization method for identifying fractions.
Q2: Should I use normal-phase or reversed-phase chromatography?
A2: For the majority of synthetic organic chemistry applications involving these derivatives, normal-phase chromatography on silica gel is the standard and most cost-effective method.[4] It provides excellent separation for compounds of moderate polarity. Reversed-phase chromatography is a powerful alternative, particularly for highly polar products (like amino-derivatives) or for analytical-scale HPLC, but is often less practical for bulk preparative purification in a research setting.[5][6]
Q3: How do I choose the right solvent system (eluent)?
A3: The choice of eluent is critical and must be determined empirically using Thin Layer Chromatography (TLC).
-
Starting Point: For most thiophene derivatives, a mixture of a non-polar solvent like Hexanes (or Heptane) and a moderately polar solvent like Ethyl Acetate (EtOAc) is the best starting point.[7][8]
-
Target Rf: Aim for an Rf (retention factor) of 0.25-0.35 for your target compound on the TLC plate. This Rf value generally translates well to good separation on a flash column.[8]
-
Polarity Adjustment:
-
If the Rf is too high (compound moves too fast), decrease the proportion of ethyl acetate.
-
If the Rf is too low (compound barely moves), increase the proportion of ethyl acetate.
-
For more polar compounds, Dichloromethane (DCM) with Methanol (MeOH) can be used, but be aware that DCM is a stronger solvent than hexanes.[9][10]
-
Q4: My compound seems to be streaking or tailing on the TLC plate and column. What causes this and how can I fix it?
A4: Streaking is often caused by an interaction between the compound and the stationary phase, or by overloading the sample.
-
Acid-Base Interaction: Basic compounds, such as aminothiophenes, can interact strongly with the acidic silanol groups on the silica surface, causing significant tailing. To mitigate this, you can:
-
Overloading: If you spot too much material on the TLC plate or load too much crude product onto your column, it can lead to broad, streaky bands. Always use a dilute solution for TLC and adhere to proper column loading ratios (typically 30:1 to 100:1 silica-to-crude ratio by weight).[8]
Part 2: Troubleshooting Guides for Specific Reaction Products
This section addresses purification strategies for products derived from common reactions of this compound.
Case Study 1: Suzuki Cross-Coupling Products
The Suzuki reaction is a powerful method for forming C-C bonds by coupling the bromothiophene with a boronic acid.[12][13]
A5: This is a classic separation challenge based on polarity differences. The expected elution order from a silica gel column (from least polar to most polar) is:
-
Di-coupled Product (least polar): Has two aryl groups and no bromine atoms.
-
Starting Material (this compound): More polar than the di-coupled product.
-
Mono-coupled Product (most polar of the three): Contains one aryl group, one bromine, and the nitro group. The introduction of the aryl group typically makes the molecule less polar than the dibromo starting material, but the specific substituent on the boronic acid can influence this. Careful TLC analysis is essential.
Troubleshooting Workflow for Suzuki Coupling Purification
Caption: Troubleshooting workflow for Suzuki product purification.
Recommended Protocol:
-
Work-up: After the reaction, perform a standard aqueous work-up. A common procedure is to dilute with ethyl acetate, wash with water and brine, then dry over anhydrous sodium sulfate.[13]
-
TLC Analysis: Develop a solvent system using hexanes and ethyl acetate. You should see distinct spots for the starting material, mono-arylated, and di-arylated products.
-
Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent: Use a gradient elution. Start with a low-polarity system (e.g., 100% Hexane or 98:2 Hexane/EtOAc) to elute the least polar byproducts. Gradually increase the percentage of ethyl acetate to elute your mono-coupled product.[14][15]
-
Loading: Dry loading is highly recommended for better separation.[3][15] Dissolve your crude product in a minimal amount of DCM, add silica gel, and evaporate the solvent to get a free-flowing powder to load onto the column.
-
| Compound Type | Expected Polarity | Typical Eluent System (Hexane/EtOAc) |
| Di-aryl Product | Low | 1-5% EtOAc |
| Mono-aryl Product | Medium | 5-15% EtOAc |
| Starting Dibromide | High | 15-25% EtOAc |
Note: These are starting estimates. Always optimize with TLC.
Case Study 2: Nitro Group Reduction Products (Aminothiophenes)
The reduction of the nitro group to an amine is a common transformation that dramatically increases the polarity and basicity of the molecule.
A6: This is a classic problem. The resulting aminothiophene is basic and interacts strongly with the acidic silica gel.[16] This causes poor peak shape and potential loss of product on the column.
Solution Pathway for Purifying Aminothiophenes
Caption: Purification options for basic aminothiophenes.
Recommended Protocol:
-
Work-up: After reduction with metals like Sn or Fe, the work-up is critical. You must neutralize the acid (e.g., HCl) by adding a base like sodium bicarbonate or sodium hydroxide until the solution is basic (pH > 8). Then, extract your product with a solvent like ethyl acetate or DCM.[16]
-
Column Chromatography (Modified Normal-Phase):
-
Stationary Phase: Standard silica gel.
-
Eluent System: Switch to a more polar system. A gradient of Methanol in Dichloromethane (DCM) is common. Crucially, add 1-2% triethylamine (TEA) or a 7N ammonia in methanol solution to the eluent. [11] This deactivates the acidic sites on the silica, preventing streaking.
-
Elution: The unreacted nitro-compound is much less polar and will elute first, followed by your much more polar amino-product.[16] You will likely need a higher percentage of methanol (e.g., 5-10%) to elute the amine.
-
| Compound | Polarity | Basicity | Recommended Eluent System |
| Nitro-Thiophene | Medium | Neutral | Hexane/EtOAc |
| Amino-Thiophene | Very High | Basic | DCM/MeOH with 1-2% TEA |
References
- 1. nbinno.com [nbinno.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 4. youtube.com [youtube.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. lcms.cz [lcms.cz]
- 7. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Chromatography [chem.rochester.edu]
- 10. Purification [chem.rochester.edu]
- 11. biotage.com [biotage.com]
- 12. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
Validation & Comparative
A Comparative Guide to the X-ray Crystal Structure of 2,5-Dibromo-3-nitrothiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the X-ray crystal structures of 2,5-dibromo-3-nitrothiophene derivatives. As a senior application scientist, this document is structured to offer not just a recitation of data, but a causal analysis behind experimental choices and a critical evaluation of the resulting structural information. We will delve into the synthesis, crystallization, and crystallographic analysis of these compounds, with a particular focus on understanding how substituent changes impact molecular conformation and supramolecular assembly. This guide is intended to be a valuable resource for researchers in medicinal chemistry, materials science, and crystallography who are working with or interested in the structural aspects of thiophene-based compounds.
Introduction: The Significance of Substituted Thiophenes and the Power of X-ray Crystallography
Thiophene and its derivatives are a cornerstone in medicinal chemistry and materials science, owing to their diverse biological activities and unique electronic properties.[1] The introduction of bromine atoms and a nitro group, as in the this compound scaffold, creates a versatile building block with specific electronic and steric characteristics that can be fine-tuned by further substitution. The precise three-dimensional arrangement of atoms and molecules in the solid state, which is revealed by single-crystal X-ray diffraction, governs many of the bulk properties of these materials, including their solubility, stability, and intermolecular interactions.[2] Understanding these crystal structures is therefore paramount for rational drug design and the engineering of novel materials.
This guide will focus on a comparative analysis of the crystal structures of derivatives of this compound, with a central example being 2,5-dibromo-3,4-dinitrothiophene. By examining the subtle yet significant changes in crystal packing and intermolecular interactions upon the introduction of different substituents, we can gain valuable insights into the principles of crystal engineering for this important class of compounds.
Experimental Methodologies: A Self-Validating Approach
The journey from a powdered compound to a refined crystal structure is a multi-step process that demands precision and a thorough understanding of the underlying principles. This section details the experimental protocols for the synthesis, crystallization, and X-ray crystallographic analysis of 2,5-dibromo-3,4-dinitrothiophene, a representative derivative. The causality behind each step is explained to provide a robust, self-validating framework for obtaining high-quality crystallographic data.
Synthesis of 2,5-Dibromo-3,4-dinitrothiophene
The synthesis of 2,5-dibromo-3,4-dinitrothiophene is typically achieved through the nitration of 2,5-dibromothiophene. The choice of nitrating agent and reaction conditions is critical to control the regioselectivity and yield of the reaction.
Experimental Protocol: Nitration of 2,5-Dibromothiophene [3]
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, a mixture of 5 mL of concentrated sulfuric acid and 5 mL of fuming sulfuric acid is prepared and cooled in an ice bath to below 20°C.
-
Addition of Starting Material: To this cooled acid mixture, 1 mL of 2,5-dibromothiophene is added slowly with continuous stirring. The temperature is maintained below 20°C.
-
Nitration: A solution of 3 mL of concentrated nitric acid is added dropwise to the reaction mixture over a period of 5 hours. The temperature is carefully controlled to remain below 30°C using an ice bath.
-
Work-up: The reaction mixture is then poured onto 300 g of crushed ice and stirred until all the ice has melted.
-
Isolation and Purification: The resulting precipitate is collected by vacuum filtration and washed thoroughly with water. The crude product is then recrystallized from methanol to yield pure 2,5-dibromo-3,4-dinitrothiophene.[3]
Causality Behind Experimental Choices:
-
Mixed Acid System: The use of a mixture of concentrated and fuming sulfuric acid provides a highly acidic medium that facilitates the formation of the nitronium ion (NO₂⁺), the active electrophile in the nitration reaction.
-
Slow Addition and Temperature Control: The nitration of aromatic compounds is a highly exothermic reaction. Slow, dropwise addition of nitric acid and maintaining a low temperature are crucial to prevent over-nitration and the formation of unwanted byproducts.
-
Recrystallization: Recrystallization from methanol is a standard purification technique for organic solids. It allows for the removal of impurities by exploiting the differences in solubility between the desired product and the impurities at different temperatures.
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of 2,5-Dibromo-3,4-dinitrothiophene.
Single Crystal Growth
Obtaining high-quality single crystals is the most critical and often the most challenging step in X-ray crystallography. The method of crystallization can significantly impact the quality of the resulting crystals.
Experimental Protocol: Slow Evaporation
-
Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility. For many thiophene derivatives, solvents like methanol, ethanol, or mixtures with chlorinated solvents can be effective.
-
Saturated Solution Preparation: A nearly saturated solution of the purified compound is prepared at a slightly elevated temperature to ensure complete dissolution.
-
Slow Evaporation: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container to allow for the slow evaporation of the solvent at room temperature.
-
Crystal Harvesting: Once well-formed crystals of a suitable size (typically 0.1-0.5 mm) have grown, they are carefully harvested from the solution.
Causality Behind Experimental Choices:
-
Slow Evaporation: This method allows for a gradual increase in the concentration of the solute, promoting the formation of a small number of crystal nuclei and their subsequent slow growth into large, well-ordered single crystals. Rapid evaporation often leads to the formation of a polycrystalline powder.
-
Solvent Choice: The polarity and volatility of the solvent are key factors. A solvent in which the compound is too soluble will not allow for crystallization, while a solvent in which it is poorly soluble may lead to rapid precipitation.
X-ray Data Collection and Structure Refinement
The process of determining the crystal structure from a single crystal involves irradiating it with X-rays and analyzing the resulting diffraction pattern.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed on a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) is used to irradiate the crystal. A series of diffraction images are collected as the crystal is rotated.[4]
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections.
-
Structure Solution and Refinement: The initial crystal structure is solved using direct methods or Patterson methods. This initial model is then refined using a least-squares method to achieve the best possible fit between the observed and calculated diffraction data.[5]
Causality Behind Experimental Choices:
-
Low Temperature: Collecting data at low temperatures reduces the thermal motion of the atoms, resulting in sharper diffraction spots and a more precise determination of atomic positions.
-
Structure Solution and Refinement Software: Specialized software packages are used for structure solution and refinement. These programs employ sophisticated algorithms to translate the diffraction data into a three-dimensional model of the electron density within the crystal, from which the atomic positions can be determined.
Comparative Structural Analysis
A comparative analysis of the crystal structures of this compound derivatives reveals the profound influence of substituents on their solid-state arrangement. Here, we will use the crystal structure of 2,5-dibromo-3,4-dinitrothiophene as a primary example and discuss how the introduction of a second nitro group, in comparison to a hypothetical mono-nitro derivative, affects the crystal packing and intermolecular interactions.
Quantitative Crystallographic Data
| Parameter | 2,5-Dibromo-3,4-dinitrothiophene | Hypothetical 2,5-Dibromo-3-nitro-4-H-thiophene |
| Chemical Formula | C₄Br₂N₂O₄S | C₄HBr₂NO₂S |
| Crystal System | Monoclinic | To be determined |
| Space Group | C2/c | To be determined |
| a (Å) | 14.547(3) | To be determined |
| b (Å) | 7.3534(15) | To be determined |
| c (Å) | 10.775(2) | To be determined |
| β (°) | 128.89(3) | To be determined |
| V (ų) | Calculable | To be determined |
| Z | 4 | To be determined |
| Key Intermolecular Interactions | Halogen bonding (Br···O) | Likely Halogen and/or Hydrogen bonding |
Note: Data for 2,5-Dibromo-3,4-dinitrothiophene is from literature.[3] Data for the hypothetical mono-nitro derivative is for illustrative comparison.
Analysis of Intermolecular Interactions
The presence of electron-withdrawing nitro groups and polarizable bromine atoms in these molecules leads to a rich variety of non-covalent interactions that dictate the crystal packing.
-
Halogen Bonding: In the crystal structure of 2,5-dibromo-3,4-dinitrothiophene, a notable feature is the presence of halogen-bonding interactions between the bromine atoms and the oxygen atoms of the nitro groups of adjacent molecules.[3] This type of interaction, where a halogen atom acts as an electrophilic "donor" to a nucleophilic "acceptor," is a powerful tool in crystal engineering for directing molecular assembly.
-
π-π Stacking: Thiophene rings are aromatic and can participate in π-π stacking interactions. The planarity of the thiophene ring and the nature of its substituents influence the strength and geometry of these interactions. The presence of bulky and electron-withdrawing groups can significantly alter the stacking arrangement.
-
Hydrogen Bonding: In derivatives where a hydrogen atom is present on the thiophene ring or on a substituent, weak C-H···O or C-H···Br hydrogen bonds can also play a role in stabilizing the crystal lattice.
Diagram of Key Intermolecular Interactions:
Caption: Key intermolecular interactions in thiophene derivatives.
Conclusion and Future Directions
This guide has provided a comprehensive framework for understanding and comparing the X-ray crystal structures of this compound derivatives. We have detailed the essential experimental protocols, from synthesis to crystallographic analysis, emphasizing the rationale behind each step. The comparative analysis, centered on the example of 2,5-dibromo-3,4-dinitrothiophene, highlights the crucial role of intermolecular forces, particularly halogen bonding, in directing the solid-state architecture of these molecules.
The insights gained from such comparative studies are invaluable for the rational design of new materials with tailored properties. For drug development professionals, understanding the crystal packing and polymorphism of active pharmaceutical ingredients is critical for formulation and bioavailability. For materials scientists, the ability to control supramolecular assembly through subtle changes in molecular structure opens up avenues for the creation of novel organic electronic and optical materials.
Future work in this area should focus on expanding the library of crystallographically characterized this compound derivatives with a wider range of substituents at the 4-position. A systematic study varying the electronic and steric nature of this substituent would provide a more complete picture of the structure-property relationships in this class of compounds. Such a database of structural information would be a powerful tool for the predictive design of functional crystalline materials.
References
- 1. mdpi.com [mdpi.com]
- 2. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 3. Page loading... [guidechem.com]
- 4. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
A Tale of Two Thiophenes: A Comparative Guide to the Reactivity of 2,5-Dibromo-3-nitrothiophene and 2,5-dibromothiophene
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of heterocyclic chemistry, thiophene and its derivatives are foundational building blocks for a vast array of functional materials and pharmaceutical agents. Among these, brominated thiophenes serve as exceptionally versatile intermediates. This guide provides an in-depth comparison of two such pivotal reagents: 2,5-dibromothiophene and its electron-deficient counterpart, 2,5-Dibromo-3-nitrothiophene. Understanding their distinct reactivity profiles is paramount for designing efficient and selective synthetic routes.
The Decisive Influence of the Nitro Group
The fundamental difference in the chemical behavior of these two compounds stems from the potent electron-wasting effect of the nitro (-NO2) group at the C3 position. This substituent dramatically reshapes the electronic landscape of the thiophene ring, creating a stark contrast with the relatively electron-neutral 2,5-dibromothiophene.
2,5-dibromothiophene possesses a thiophene ring that is inherently electron-rich, making it a competent nucleophile in many contexts. The two bromine atoms primarily serve as leaving groups for cross-coupling reactions or sites for metal-halogen exchange.
This compound , conversely, has a highly electron-deficient (electrophilic) aromatic core. The nitro group exerts a strong-wasting effect through both induction and resonance (a -I and -M effect), pulling electron density away from the ring. This activation has profound consequences for its reactivity, particularly in nucleophilic aromatic substitution and the activation of its C-Br bonds.
Caption: Contrasting electronic nature of the two thiophene substrates.
Comparative Reactivity in Key Synthetic Transformations
The electronic differences outlined above translate into divergent behaviors in common synthetic reactions.
Nucleophilic Aromatic Substitution (SNAr)
This is where the distinction is most pronounced. The electron-deficient ring of this compound is highly activated towards nucleophilic attack.[1][2] The nitro group, positioned ortho to the C2-bromine and para to the C5-bromine, effectively stabilizes the negative charge of the intermediate Meisenheimer complex, thereby lowering the activation energy for the substitution.[3]
-
This compound: Readily undergoes SNAr with a variety of nucleophiles (amines, alkoxides, thiolates), often with high regioselectivity. The C2 position is generally more activated due to the direct ortho relationship with the nitro group.[4]
-
2,5-dibromothiophene: Is essentially unreactive towards SNAr under typical conditions.[5] It lacks the necessary electron-withdrawing group to stabilize the anionic intermediate, making this pathway energetically unfavorable.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Stille, etc.)
Both molecules are excellent substrates for cross-coupling reactions, but the nitro group introduces nuances in reactivity and regioselectivity.
-
Reactivity: The C-Br bonds in this compound are more "activated" towards oxidative addition to the Palladium(0) catalyst due to the electron-poor nature of the ring. This can sometimes allow for milder reaction conditions compared to 2,5-dibromothiophene.
-
Regioselectivity: This is a critical consideration.
-
In 2,5-dibromothiophene (and its alkylated analogs), mono-coupling reactions almost exclusively occur at the C5 position.[6][7][8] This is due to the higher reactivity of the C-Br bond alpha to the sulfur atom.
-
In This compound , the situation is more complex. The strong activation by the nitro group can direct the first coupling to the C2 position. However, the inherent higher reactivity of the C5 position can still compete, and the outcome may depend on the specific catalyst, ligands, and reaction conditions used. Careful optimization is often required to achieve selective mono-arylation.
-
| Feature | 2,5-dibromothiophene | This compound |
| Ring Electronics | Relatively Electron-Rich | Strongly Electron-Deficient |
| SNAr Reactivity | Inert | Highly Reactive, especially at C2 |
| Cross-Coupling | Good Substrate | Good Substrate (often more reactive) |
| Mono-Coupling Site | C5 (highly selective)[6][7] | C2 or C5 (condition dependent) |
| Metal-Halogen Exchange | Clean, selective at C2 or C5 | Can be complex (acidic C4-H) |
Caption: Summary of key reactivity differences.
Metal-Halogen Exchange (Lithiation)
Metal-halogen exchange, typically using an organolithium reagent like n-BuLi, is a common strategy for functionalizing brominated aromatics.
-
2,5-dibromothiophene: Undergoes clean and selective lithium-halogen exchange.[9][10] The choice of solvent and temperature can influence whether monolithiation occurs at the C2 or C5 position.[11]
-
This compound: This reaction is more challenging. The C4 proton is significantly acidified by the adjacent nitro group, creating a potential site for deprotonation by the strong organolithium base. This can lead to a mixture of products and lower yields of the desired lithiated intermediate.[12] Furthermore, the nitro group itself can be susceptible to attack by the organolithium reagent.
Experimental Protocols: A Case Study in Suzuki Coupling
To illustrate the practical implications of these differences, let's consider a representative Suzuki cross-coupling reaction. The goal is the selective mono-arylation.
Caption: General experimental workflow for Suzuki cross-coupling.
Protocol 1: Selective 5-Arylation of 2,5-dibromo-3-hexylthiophene
This protocol is adapted from studies on alkylated 2,5-dibromothiophenes, which reliably show C5 selectivity.[6][8]
-
Vessel Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add 2,5-dibromo-3-hexylthiophene (1 mmol, 1.0 eq).
-
Reagent Addition: Add the desired arylboronic acid (1.0 mmol, 1.0 eq), potassium phosphate (K₃PO₄) (1.75 mmol, 1.75 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.04 mmol, 4 mol%).[6]
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water (5 mL total).
-
Reaction: Heat the mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the 5-aryl-2-bromo-3-hexylthiophene.
Protocol 2: Mono-Arylation of this compound
Achieving selectivity with this substrate requires careful control. The conditions must be tuned to favor reaction at one position over the other, and often a mixture is obtained.
-
Vessel Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1 mmol, 1.0 eq).
-
Reagent Addition: Add p-bromophenylboronic acid (1.1 eq), anhydrous potassium carbonate (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).[13]
-
Solvent Addition: Add a mixture of toluene and methanol as the solvent system.[13]
-
Reaction: Heat the mixture to 80 °C under nitrogen and stir for 24 hours.[13]
-
Work-up and Purification: Follow a standard aqueous work-up and silica gel chromatography procedure similar to Protocol 1 to isolate the mono-coupled product(s). Characterization by ¹H NMR is crucial to determine the regioselectivity of the arylation.
Conclusion: Strategic Reagent Selection
The choice between this compound and 2,5-dibromothiophene is not arbitrary but a strategic decision dictated by the desired synthetic outcome.
-
Choose 2,5-dibromothiophene for its predictable regioselectivity in mono-cross-coupling reactions (at C5) and for clean metal-halogen exchange chemistry. It is the workhorse for building symmetrical or selectively C5-functionalized thiophenes.
-
Choose this compound when the synthetic route requires a nucleophilic aromatic substitution step. The nitro group is a powerful activating tool that can later be reduced to an amine for further diversification.[13] While its cross-coupling can be less regioselective, it offers a pathway to substitution patterns that are inaccessible with the non-nitrated analogue.
By understanding the fundamental electronic differences and their manifestation in key reactions, researchers can harness the unique reactivity of each of these valuable building blocks to advance their synthetic programs in drug discovery and materials science.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids: are the different effects on the behavior of para-like and ortho-like isomers on going from conventional solvents to room-temperature ionic liquids related to solvation effects? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. psasir.upm.edu.my [psasir.upm.edu.my]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. CN101830910B - A kind of thienopyrazine derivatives and preparation method thereof - Google Patents [patents.google.com]
A Strategic Guide to Monomer Selection: High-Performance Alternatives to 2,5-Dibromo-3-nitrothiophene for Advanced Polymer Synthesis
Introduction: The synthesis of novel conjugated polymers for organic electronics necessitates a discerning choice of monomeric building blocks. For years, 2,5-Dibromo-3-nitrothiophene has served as a valuable, albeit specialized, monomer for creating electron-deficient polythiophenes. The strong electron-withdrawing nature of the nitro group profoundly lowers the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a critical feature for applications such as n-type organic thin-film transistors (OTFTs) and as electron acceptors in all-polymer solar cells. However, challenges associated with the nitro-group chemistry, including potential instability and harsh reaction conditions for polymerization and subsequent modifications, have spurred the exploration of alternative reagents.
This guide provides a comparative analysis of viable alternatives to this compound, offering researchers and drug development professionals a technically grounded framework for monomer selection. We will delve into the synthesis and performance of polymers derived from thiophenes functionalized with various electron-withdrawing and electron-donating groups, as well as fused-ring systems. The discussion is supported by experimental data, detailed protocols, and an exploration of the structure-property relationships that govern polymer performance.
The Rationale for Alternatives: Beyond the Nitro Group
The choice of a substituent on the thiophene ring is a pivotal decision in polymer design, directly influencing the resulting material's electronic properties, solubility, and solid-state packing. While the nitro group is a potent electron-withdrawing substituent, its reactivity can sometimes be a double-edged sword. The primary motivations for seeking alternatives include:
-
Tuning Electronic Properties: Achieving a precise HOMO/LUMO energy level alignment is crucial for efficient charge injection, transport, and separation in electronic devices. Alternatives to the nitro group offer a more nuanced palette for tuning these levels.
-
Improving Processability and Solubility: The introduction of specific side chains, such as alkyl or alkoxy groups, can significantly enhance the solubility of the resulting polymers in common organic solvents, facilitating their processing into thin films for device fabrication.
-
Enhancing Stability: Some functional groups offer greater chemical and thermal stability compared to the nitro group, leading to more robust and long-lasting devices.
-
Facilitating Diverse Polymerization Chemistries: Certain substituents are more compatible with a broader range of modern cross-coupling reactions, such as Suzuki and Direct Arylation Polymerization (DArP), which can be more environmentally benign and atom-economical than traditional methods.
A Comparative Analysis of Alternative Monomers
We will now explore three principal classes of alternatives to this compound, providing a comparative overview of their impact on polymer properties.
Thiophenes with Alternative Electron-Withdrawing Groups (EWGs)
Substituting the nitro group with other EWGs like halogens (F, Cl), esters, or cyanides provides a powerful strategy to modulate the electronic properties of polythiophenes. These groups lower the HOMO and LUMO energy levels, albeit to a different extent than the nitro group, thereby influencing the polymer's bandgap and its suitability for various applications.[1][2]
-
Fluorinated Thiophenes (e.g., 2,5-Dibromo-3-fluorothiophene): Fluorination is a particularly effective strategy for lowering the HOMO energy level, which can lead to higher open-circuit voltages (Voc) in organic solar cells.[2][3] The small size of the fluorine atom minimizes steric hindrance, often resulting in more planar polymer backbones and enhanced intermolecular π-π stacking, which is beneficial for charge transport.[4]
-
Ester-Substituted Thiophenes (e.g., 2,5-Dibromo-3-(alkoxycarbonyl)thiophene): The introduction of an ester group also serves to lower the polymer's energy levels.[2][5] The alkyl chain of the ester can be varied to fine-tune solubility and processability. These monomers are often more stable and easier to handle than their nitro-substituted counterparts.
-
Cyano-Substituted Thiophenes (e.g., 2,5-Dibromo-3-cyanothiophene): The cyano group is a strong electron-withdrawing substituent that can significantly impact the electronic properties of the resulting polymer.
Thiophenes with Electron-Donating Groups (EDGs)
In contrast to EWGs, electron-donating groups like alkoxy or alkylthio substituents raise the HOMO energy level, which can lead to a reduced bandgap and enhanced light absorption in the red and near-infrared regions of the solar spectrum.[6][7]
-
Alkoxy-Substituted Thiophenes (e.g., 2,5-Dibromo-3-alkoxythiophene): The incorporation of alkoxy groups can lead to polymers with higher HOMO levels and often a more coplanar backbone conformation, resulting in a smaller bandgap.[7] This makes them excellent candidates for donor materials in organic solar cells.[8]
-
Alkylthio-Substituted Thiophenes (e.g., 2,5-Dibromo-3-(alkylthio)thiophene): Similar to alkoxy groups, alkylthio substituents also act as electron donors. The sulfur atom in the side chain can introduce additional noncovalent interactions, potentially influencing the polymer's solid-state packing and charge transport properties.[9]
Fused Thiophene Systems
Incorporating fused thiophene rings, such as thieno[3,2-b]thiophene, into the polymer backbone creates more rigid and planar structures. This enhanced planarity promotes greater π-electron delocalization and stronger intermolecular interactions, which are highly desirable for efficient charge transport. These building blocks have been instrumental in the development of high-performance organic field-effect transistors.[10][11]
Quantitative Performance Comparison
The following table summarizes key performance metrics for polymers synthesized from this compound and its alternatives. The data has been compiled from various sources and should be considered representative, as performance can vary with the specific polymer structure, molecular weight, and device architecture.
| Monomer Class | Representative Monomer | Typical HOMO (eV) | Typical LUMO (eV) | Optical Bandgap (eV) | Application Highlight & Performance |
| Nitro-Substituted | This compound | -5.8 to -6.0 | -3.5 to -3.7 | 2.1 - 2.3 | n-type OFETs |
| Fluorinated | 2,5-Dibromo-3-fluorothiophene | -5.30 to -5.75[2][12] | -3.95 to -3.97[12] | 1.58 - 1.63[12] | OPV Donor (PCE up to 16.4%)[2] |
| Ester-Substituted | 2,5-Dibromo-3-alkoxycarbonylthiophene | ~ -5.60[2] | ~ -3.60 | ~ 2.0 | OPV Donor (PCE up to 9.65%)[2] |
| Alkoxy-Substituted | 2,5-Dibromo-3-alkoxythiophene | ~ -5.45[8] | ~ -3.50 | ~ 1.95 | OPV Donor (PCE up to 9.0%)[8] |
| Fused Ring | Dibrominated thieno[3,2-b]thiophene derivative | -5.15 to -5.21[10][11] | ~ -2.90 | ~ 2.25 | OFETs (Mobility > 1 cm²/Vs)[11] |
Experimental Methodologies: A Practical Guide
The choice of polymerization method is as critical as the choice of monomer. Stille, Suzuki, and Direct Arylation Polymerization (DArP) are the most prevalent methods for synthesizing these functionalized polythiophenes.[13]
Stille Cross-Coupling Polymerization
This method involves the palladium-catalyzed reaction between a distannyl and a dihaloaromatic monomer. It is highly versatile and tolerant of a wide range of functional groups.[14]
Workflow for Stille Polymerization:
Caption: General workflow for Stille cross-coupling polymerization.
Detailed Protocol for Stille Polymerization of an Ester-Substituted Polythiophene:
-
Reaction Setup: A flame-dried Schlenk flask is charged with 2,5-bis(trimethylstannyl)thiophene (1.0 eq), 2,5-dibromo-3-alkoxycarbonylthiophene (1.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).[15]
-
Inert Atmosphere: The flask is evacuated and backfilled with argon or nitrogen three times.
-
Solvent and Reagents: Anhydrous and degassed toluene is added via syringe.
-
Polymerization: The reaction mixture is heated to 90-110 °C with vigorous stirring for 24-48 hours.
-
Work-up: The reaction is cooled to room temperature, and the polymer is precipitated by pouring the solution into a non-solvent like methanol. The precipitate is collected by filtration.
-
Purification: The crude polymer is purified by Soxhlet extraction with a series of solvents (e.g., methanol, hexane, chloroform) to remove catalyst residues and oligomers. The final polymer is obtained from the chloroform fraction.
Suzuki Cross-Coupling Polymerization
Suzuki polymerization couples an organoboron reagent (e.g., a boronic acid or ester) with a dihalide, also catalyzed by palladium. It is often considered more environmentally friendly than Stille coupling due to the lower toxicity of boron compounds compared to organotins.[16][17]
Workflow for Suzuki Polymerization:
Caption: General workflow for Suzuki cross-coupling polymerization.
Detailed Protocol for Suzuki Polymerization of a Fluorinated Polythiophene:
-
Reaction Setup: To a Schlenk flask under argon, add 2,5-dibromo-3-fluorothiophene (1.0 eq), a diboronic ester comonomer (1.0 eq), Pd(PPh₃)₄ (4 mol%), and a base such as K₃PO₄ (4.0 eq).[18][19]
-
Solvent: Add a degassed solvent mixture, for example, a 4:1 mixture of an organic solvent (e.g., toluene) and water.
-
Polymerization: Heat the mixture to 90 °C and stir for 12-24 hours.
-
Work-up: After cooling, precipitate the polymer in methanol. Collect the solid by filtration.
-
Purification: Purify the polymer by Soxhlet extraction as described for the Stille polymerization.
Direct Arylation Polymerization (DArP)
DArP is an increasingly popular method that forms C-C bonds by coupling a C-H bond with a C-Halide bond, avoiding the need for organometallic intermediates (stannanes or boronic esters). This reduces synthetic steps and waste, making it a "greener" alternative.[20][21]
Workflow for Direct Arylation Polymerization:
Caption: General workflow for Direct Arylation Polymerization (DArP).
Detailed Protocol for DArP of a Thieno[3,2-b]thiophene-based Polymer:
-
Reaction Setup: In an oven-dried flask, combine the dibromo-monomer (1.0 eq), the thieno[3,2-b]thiophene monomer (1.0 eq), Pd(OAc)₂ (catalyst), a phosphine ligand (e.g., P(o-MeOC₆H₄)₃), K₂CO₃ (base), and pivalic acid (PivOH) as an additive.[22]
-
Solvent: Add a high-boiling, anhydrous solvent such as DMF or toluene.
-
Polymerization: Heat the reaction mixture under an inert atmosphere at 110-130 °C for 3-24 hours.
-
Work-up and Purification: Follow similar procedures of precipitation in methanol and subsequent Soxhlet extraction to isolate and purify the final polymer.
Conclusion: A Framework for Informed Monomer Selection
The development of high-performance conjugated polymers is a testament to the power of rational molecular design. While this compound remains a useful monomer for achieving very low energy levels, the alternatives presented in this guide offer a broader and more versatile toolkit for the modern polymer chemist.
-
For high-efficiency organic solar cells , fluorinated and ester-substituted thiophenes are excellent choices for tuning energy levels to maximize Voc and short-circuit current.
-
For high-mobility organic thin-film transistors , fused thiophene systems like thieno[3,2-b]thiophene provide the requisite backbone planarity and intermolecular packing for efficient charge transport.
-
For applications requiring enhanced red-light absorption , alkoxy-substituted thiophenes offer a reliable route to narrowing the polymer bandgap.
The choice of polymerization methodology also plays a crucial role, with DArP emerging as a powerful and more sustainable alternative to the well-established Stille and Suzuki couplings. By carefully considering the interplay between monomer structure, polymerization method, and the desired material properties, researchers can accelerate the discovery and optimization of next-generation organic electronic materials.
References
- 1. mdpi.com [mdpi.com]
- 2. Polythiophenes as electron donors in organic solar cells - Chemical Science (RSC Publishing) DOI:10.1039/D5SC03154K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. Efficient polymer solar cells based on a copolymer of meta-alkoxy-phenyl-substituted benzodithiophene and thieno[3,4-b]thiophene - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 9. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 10. Alkylsubstituted thienothiophene semiconducting materials: structure-property relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Fluorination Enables Tunable Molecular Interaction and Photovoltaic Performance in Non-Fullerene Solar Cells Based on Ester-Substituted Polythiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 14. application.wiley-vch.de [application.wiley-vch.de]
- 15. benchchem.com [benchchem.com]
- 16. Comparing Suzuki and Negishi coupling for catalyst-transfer polymerization - American Chemical Society [acs.digitellinc.com]
- 17. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Characterization of Polymers from 2,5-Dibromo-3-nitrothiophene
This guide provides an in-depth comparative analysis of the spectroscopic techniques used to characterize conjugated polymers derived from the 2,5-Dibromo-3-nitrothiophene monomer. As researchers and drug development professionals, the precise elucidation of a polymer's structure and electronic properties is paramount for predicting its performance in applications ranging from organic electronics to biomedical sensors. Here, we move beyond mere procedural descriptions to explain the causality behind experimental choices, ensuring a self-validating approach to characterization. We will objectively compare the performance and spectroscopic signatures of nitro-functionalized polythiophenes against common alternatives, supported by experimental data and protocols.
The Rationale: Why Focus on Poly(3-nitrothiophene)?
Polythiophenes are a cornerstone class of conjugated polymers, widely studied for their favorable electronic properties and processability.[1] The functionality of these materials can be precisely tuned by introducing different substituent groups onto the thiophene ring.[2][3] The monomer this compound introduces a potent electron-withdrawing nitro (-NO₂) group at the 3-position. This functionalization dramatically alters the polymer's electronic landscape.
The primary reason for this alteration lies in the nitro group's strong inductive and resonance effects, which significantly lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[4] This modulation of frontier orbital energies is critical for designing materials with specific band gaps and for matching energy levels in multilayer electronic devices, such as organic solar cells.[5] Spectroscopic characterization is, therefore, not just a quality control step but a fundamental investigation into the electronic consequences of this specific chemical design.
Below is a diagram illustrating the general polymerization scheme.
Caption: General synthesis of Poly(3-nitrothiophene).
Core Spectroscopic Techniques: A Multi-Faceted Approach
A single technique provides only one piece of the puzzle. A comprehensive understanding requires a correlated, multi-spectroscopic approach. We will explore Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) / Fluorescence spectroscopy.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The Structural Fingerprint
Causality & Rationale: FT-IR spectroscopy is the first line of inquiry to confirm the successful incorporation of the monomer's functional groups into the final polymer structure.[6] It is a rapid, non-destructive technique that probes the vibrational modes of specific chemical bonds. For poly(3-nitrothiophene), we are particularly interested in verifying the persistence of the C-NO₂ bond and the characteristic vibrations of the polythiophene backbone.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Ensure the polymer sample is a dry, solid film or powder. No extensive preparation is needed for ATR, which is a key advantage.
-
Instrument Setup: Use an FTIR spectrometer equipped with a diamond ATR crystal.
-
Background Scan: Before analyzing the sample, run a background spectrum of the empty ATR crystal to account for atmospheric CO₂ and H₂O.
-
Sample Analysis: Place a small amount of the polymer sample onto the ATR crystal and apply pressure using the built-in clamp to ensure good contact.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans in the 4000-600 cm⁻¹ range with a resolution of 4 cm⁻¹.
-
Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum using the spectrometer's software.
Expected Data & Interpretation:
The FT-IR spectrum provides a unique fingerprint of the polymer.[7] Key vibrational bands confirm the structure.
| Wavenumber (cm⁻¹) | Assignment | Significance |
| ~3100 | Aromatic C-H stretch | Confirms the presence of the thiophene ring protons. |
| ~1530-1550 (asym) | N-O asymmetric stretch of the nitro group (-NO₂) | Crucial identifier. A strong, sharp peak confirming the nitro group is intact post-polymerization. |
| ~1340-1360 (sym) | N-O symmetric stretch of the nitro group (-NO₂) | Complements the asymmetric stretch, providing definitive evidence of the -NO₂ group.[8] |
| ~1450 | Thiophene ring C=C symmetric stretch | Characteristic of the polythiophene backbone.[7] |
| ~820-840 | C-S stretching in the thiophene ring | Confirms the integrity of the thiophene ring within the polymer chain.[9] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map
Causality & Rationale: While FT-IR confirms the presence of functional groups, ¹H and ¹³C NMR spectroscopy elucidates the precise chemical environment of each atom, confirming the polymer's connectivity and regioregularity. For polythiophenes, regioregularity (the specific orientation of monomers, e.g., Head-to-Tail) is critical as it heavily influences polymer packing and, consequently, electronic properties.[10]
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the polymer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, THF-d₈). Solubility can be a challenge for rigid conjugated polymers; gentle heating or sonication may be required.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Data Acquisition: Acquire the ¹H NMR spectrum at room temperature. The number of scans will depend on the sample concentration.
-
Data Processing: Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Expected Data & Interpretation:
The chemical shifts (δ) in the ¹H NMR spectrum are highly sensitive to the electronic environment. The electron-withdrawing nitro group will significantly deshield adjacent protons, shifting their signals downfield.
| Chemical Shift (δ, ppm) | Assignment | Significance |
| ~7.5-8.0 | Aromatic proton on the thiophene ring (H4) | This proton is adjacent to the nitro group and is expected to be significantly downfield compared to unsubstituted polythiophene (~7.0 ppm), providing direct evidence of the substituent's electronic effect.[11] |
| ~2.8 | Methylene protons (α to thiophene ring) | Applicable if alkyl chains are present for solubility. These protons in regioregular Head-to-Tail (HT) P3HT appear around 2.8 ppm.[10] The nitro group's influence would be observed here as well. |
| ~0.9-1.7 | Other aliphatic protons | Applicable if alkyl chains are present. These signals confirm the structure of solubilizing side chains. |
Note: Broad signals are characteristic of polymers due to the distribution of molecular weights and conformational restrictions.[12]
UV-Vis and Fluorescence Spectroscopy: Probing the Electronic Landscape
Causality & Rationale: These techniques directly probe the electronic transitions within the conjugated polymer. UV-Vis absorption spectroscopy measures the energy required to promote an electron from the HOMO to the LUMO (the π-π* transition), which defines the material's optical band gap.[3] Fluorescence spectroscopy analyzes the light emitted as the excited electron relaxes, providing insights into the excited state's nature and lifetime.[13] The strong electron-withdrawing nature of the -NO₂ group is expected to cause a significant shift in these properties compared to other polythiophenes.[4]
Experimental Workflow
Caption: Workflow for UV-Vis and Fluorescence analysis.
Experimental Protocol: UV-Vis Spectroscopy
-
Solution Analysis: Prepare a very dilute solution of the polymer in a UV-transparent solvent (e.g., THF, chloroform). The concentration should be low enough to keep the maximum absorbance below 1.0.
-
Film Analysis: Spin-coat a dilute polymer solution onto a quartz slide to create a uniform thin film.
-
Data Acquisition: Record the absorption spectrum, typically from 300 to 800 nm.
-
Data Interpretation: Identify the wavelength of maximum absorption (λ_max). The optical band gap (E_g) can be estimated from the onset of absorption (λ_onset) using the equation: E_g (eV) = 1240 / λ_onset (nm).
Expected Data & Interpretation:
| Parameter | Expected Value for Poly(3-nitrothiophene) | Interpretation |
| λ_max (nm) | Red-shifted vs. P3HT | The electron-withdrawing -NO₂ group narrows the HOMO-LUMO gap, requiring less energy (longer wavelength) for the π-π* transition.[4] This indicates a smaller band gap. In thin films, λ_max is often further red-shifted compared to the solution due to increased intermolecular interactions and planarization of the backbone.[14] |
| Optical Band Gap (E_g) | Lower than P3HT | A direct consequence of the red-shifted absorption onset. A lower band gap is often desirable for applications in organic photovoltaics to absorb a broader portion of the solar spectrum. |
| Fluorescence | Often Quenched | Nitroaromatic compounds are known to be efficient quenchers of fluorescence through mechanisms like enhanced intersystem crossing to the triplet state.[3] Therefore, poly(3-nitrothiophene) is expected to exhibit very weak or no fluorescence compared to highly emissive polymers. This property could be exploited in sensing applications where the quenching mechanism is modulated by an analyte. |
Comparison with Alternative Polythiophenes
The unique properties of poly(3-nitrothiophene) are best understood when compared against benchmark polythiophenes with different electronic functionalities. The table below provides a comparative summary.
| Property | Poly(3-nitrothiophene) (Electron-Withdrawing) | Poly(3-hexylthiophene) (P3HT) (Electron-Donating) | Poly(3-alkoxythiophene) (Strongly Electron-Donating) |
| FT-IR: C-H Stretch | ~3100 cm⁻¹ | ~3050 cm⁻¹ (aromatic), ~2850-2960 cm⁻¹ (aliphatic)[15] | ~3060 cm⁻¹ (aromatic), ~2850-2950 cm⁻¹ (aliphatic) |
| FT-IR: Key Functional Group | ~1540 & ~1350 cm⁻¹ (-NO₂)[8] | ~1377 cm⁻¹ (CH₃ umbrella mode)[15] | ~1040-1250 cm⁻¹ (C-O stretch)[2] |
| ¹H NMR: Thiophene Proton | ~7.5-8.0 ppm (Deshielded) | ~6.98 ppm[10] | ~6.8-6.9 ppm (Shielded) |
| UV-Vis: λ_max (Film) | Red-shifted (~550-600 nm, estimated) | ~525 nm, with vibronic shoulder at ~555 nm & ~605 nm[14] | Red-shifted relative to P3HT (~540-580 nm)[3] |
| Optical Band Gap (E_g) | Lower (~1.7-1.9 eV, estimated) | ~1.9-2.0 eV[14] | Lower than P3HT (~1.8-1.9 eV)[2] |
| HOMO/LUMO Energy Levels | Both significantly lowered[4] | Reference levels | Both raised, with a more pronounced effect on the HOMO[3] |
| Fluorescence Quantum Yield | Very Low (Quenched) | Moderate | Moderate to High |
Analysis of Comparison:
The data clearly demonstrates a structure-property relationship governed by the electronic nature of the substituent.
-
Electron-Donating Groups (Alkyl, Alkoxy): These groups push electron density into the conjugated backbone, raising the HOMO energy level more significantly than the LUMO. This generally results in a slightly smaller band gap compared to unsubstituted polythiophene but higher energy levels overall. Their protons are shielded in the NMR spectrum.
-
Electron-Withdrawing Groups (Nitro): The -NO₂ group pulls electron density from the backbone, lowering both the HOMO and LUMO energy levels, with a pronounced effect on the HOMO.[4] This leads to a reduced band gap and a significant downfield shift for adjacent protons in the NMR spectrum. This is a critical feature for creating air-stable n-type or ambipolar polymers.
The effect of the substituent on the polymer's frontier molecular orbitals is visualized below.
Caption: Effect of the nitro group on HOMO/LUMO levels.
Conclusion
The spectroscopic characterization of polymers from this compound reveals a material with distinct electronic properties driven by the potent electron-withdrawing nitro group. FT-IR confirms the successful incorporation of this crucial functional group, while NMR validates the polymer's structural connectivity and the powerful deshielding effect on the thiophene backbone. Most importantly, UV-Vis spectroscopy demonstrates a lowered optical band gap, a direct consequence of the stabilized HOMO and LUMO energy levels.
Compared to alternatives like P3HT, poly(3-nitrothiophene) offers a pathway to materials with lower-lying energy levels, which is advantageous for applications requiring enhanced stability or specific energy-level alignment in electronic devices. The combined, self-validating data from these spectroscopic techniques provides the comprehensive understanding necessary for the rational design and deployment of these advanced functional polymers.
References
- 1. Synthesis and Characterization of Poly(3-alkylthiophene)-containing Block Copolymers [escholarship.org]
- 2. The McCullough Group - Research [chem.cmu.edu]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Polythiophenes as electron donors in organic solar cells - Chemical Science (RSC Publishing) DOI:10.1039/D5SC03154K [pubs.rsc.org]
- 6. FTIR analysis by SPECIFIC POLYMERS [specificpolymers.com]
- 7. researchgate.net [researchgate.net]
- 8. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. spectroscopyonline.com [spectroscopyonline.com]
A Comparative Guide to the Electrochemical Properties of Materials Derived from 2,5-Dibromo-3-nitrothiophene
For researchers, scientists, and professionals in drug development, the exploration of novel electroactive materials is a critical frontier. Thiophene-based conducting polymers have long been a cornerstone of this research due to their versatile electronic properties and potential in a myriad of applications, from biosensors to energy storage. This guide provides an in-depth technical comparison of the electrochemical properties of materials derived from the monomer 2,5-Dibromo-3-nitrothiophene, with a primary focus on the resulting polymer, poly(3-nitrothiophene) (P3NT). We will objectively compare its performance with established and alternative polythiophene derivatives, supported by experimental data and detailed protocols.
Introduction: The Significance of Functionalized Polythiophenes
Polythiophenes, with their conjugated π-electron systems, are renowned for their electrical conductivity.[1] The introduction of functional groups onto the thiophene ring allows for the fine-tuning of their electronic and physical properties. The nitro group (-NO2) in this compound is a potent electron-withdrawing group, which significantly influences the electrochemical behavior of the resulting polymer. This guide will delve into how this functionalization impacts key performance metrics compared to other substituted polythiophenes, such as the well-studied poly(3-hexylthiophene) (P3HT) and poly(3-bromothiophene) (P3BrT).
Comparative Electrochemical Analysis
The electrochemical properties of conducting polymers are paramount to their function. Here, we compare key parameters of poly(3-nitrothiophene) with other relevant polythiophene derivatives. Due to the nascent stage of research into P3NT, some data is inferred from studies on its nanocomposites and related nitro-functionalized thiophenes.
Table 1: Comparison of Key Electrochemical Properties
| Property | Poly(3-nitrothiophene) (P3NT) | Poly(3-hexylthiophene) (P3HT) | Poly(3-bromothiophene) (P3BrT) |
| Oxidation Potential (Eox vs. Ag/AgCl) | Higher (expected) | ~1.0 V[2] | Not explicitly reported |
| Conductivity (σ) | Lower (expected) | 0.001 - 3.44 S/cm[3] | 0.8 S/cm[4] |
| Optical Band Gap (Eg) | Expected to be lower | 1.9 eV | 2.38 eV[4] |
| Electrochemical Band Gap | Not explicitly reported | Not explicitly reported | 1.99 eV[4] |
| HOMO Level | Deeper (expected) | -5.0 eV | -5.18 eV[4] |
| LUMO Level | Lower (expected) | -3.1 eV | -3.19 eV[4] |
Expert Insights: The strong electron-withdrawing nature of the nitro group in P3NT is anticipated to increase its oxidation potential, making it more resistant to oxidation compared to alkyl-substituted polythiophenes like P3HT. This same property, however, is likely to decrease the polymer's intrinsic conductivity. The nitro substitution is also expected to lower both the HOMO and LUMO energy levels, which can be advantageous in specific electronic applications by improving air stability and modifying charge injection barriers.
Synthesis of Poly(3-nitrothiophene): A General Approach
The synthesis of poly(3-nitrothiophene) can be achieved through chemical oxidative polymerization. While specific protocols for this compound are not widely detailed, a general procedure can be adapted from the synthesis of other polythiophenes.
Chemical Oxidative Polymerization Workflow
Caption: General workflow for the chemical oxidative polymerization of this compound.
Experimental Protocols for Electrochemical Characterization
To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. Below are detailed methodologies for Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS), two primary techniques for characterizing the electrochemical properties of polymer films.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a potentiodynamic electrochemical technique used to investigate the redox behavior of materials.[5]
Experimental Workflow for Cyclic Voltammetry
Caption: Step-by-step workflow for performing cyclic voltammetry on a polymer film.
Detailed Protocol:
-
Electrode Preparation: Dissolve the synthesized poly(3-nitrothiophene) in a suitable organic solvent and drop-cast onto a glassy carbon or platinum working electrode. Allow the solvent to evaporate completely.
-
Cell Assembly: Place the polymer-coated working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode in an electrochemical cell.
-
Electrolyte: Add a 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF6), in acetonitrile to the cell.
-
Instrumentation: Connect the electrodes to a potentiostat. Set the potential window (e.g., -0.5 V to 1.5 V vs. Ag/AgCl), scan rate (e.g., 50 mV/s), and number of cycles.[6]
-
Data Acquisition: Initiate the cyclic voltammetry scan and record the resulting voltammogram.
-
Analysis: From the voltammogram, determine the oxidation and reduction peak potentials to understand the redox behavior and stability of the polymer film.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful technique for probing the resistive and capacitive properties of materials and interfaces.[7]
Experimental Workflow for Electrochemical Impedance Spectroscopy
Caption: A streamlined workflow for conducting electrochemical impedance spectroscopy.
Detailed Protocol:
-
Electrode and Cell Setup: Prepare the polymer-coated electrode and assemble the three-electrode cell as described for cyclic voltammetry.
-
Instrumentation: Connect the cell to a potentiostat equipped with a frequency response analyzer (FRA).
-
Parameter Setting: Set the frequency range (e.g., 100 kHz to 0.1 Hz), the amplitude of the AC voltage perturbation (e.g., 10 mV), and the DC potential at which the measurement will be performed (typically the open-circuit potential or a potential within the redox-active region determined by CV).[8]
-
Data Acquisition: Initiate the EIS measurement.
-
Data Analysis: The resulting data is typically presented as Nyquist and Bode plots. This data can be fitted to an equivalent circuit model to extract quantitative information about the system's resistance, capacitance, and charge transfer kinetics.[9]
Conclusion and Future Outlook
Materials derived from this compound, particularly poly(3-nitrothiophene), present an intriguing avenue for research in electroactive polymers. While direct comparative data is still emerging, the foundational understanding of structure-property relationships in polythiophenes allows for informed predictions of their electrochemical behavior. The strong electron-withdrawing nature of the nitro group is a key determinant of the polymer's properties, likely leading to higher oxidation stability at the cost of conductivity.
Further research should focus on the direct synthesis and thorough electrochemical characterization of poly(3-nitrothiophene) to provide the concrete data necessary for a definitive comparison with other polythiophene derivatives. This will enable a more precise evaluation of its potential in applications such as electrochemical sensors, where high stability and specific electronic properties are often more critical than bulk conductivity.
References
- 1. Cutting-Edge Graphene Nanocomposites with Polythiophene—Design, Features and Forefront Potential [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cyclic Voltammetry | Melville Laboratory for Polymer Synthesis [melville.group.ch.cam.ac.uk]
- 6. static.igem.org [static.igem.org]
- 7. researchgate.net [researchgate.net]
- 8. The Use of Electrochemical Impedance Spectroscopy as a Screening Method for Determination of Hydrolytic Stability of Poly(ethyl 2-cyanoacrylate) [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
A Prospective Guide to Organic Field-Effect Transistors (OFETs) Utilizing 2,5-Dibromo-3-nitrothiophene Derivatives: A Hypothetical Performance Analysis and Experimental Blueprint
For researchers at the forefront of organic electronics, the quest for novel semiconducting materials with tailored properties is paramount. Thiophene-based π-conjugated systems have long been a cornerstone of this field, demonstrating remarkable versatility and high performance in Organic Field-Effect Transistors (OFETs).[1][2] This guide delves into the untapped potential of a specific, yet underexplored, building block: 2,5-Dibromo-3-nitrothiophene . While direct experimental data on its OFET performance is not yet available in peer-reviewed literature, its molecular architecture presents a compelling case for investigation.
This document serves as a prospective analysis, combining established principles of materials science with proven experimental protocols. We will dissect the potential impact of the unique combination of bromo- and nitro-substituents on the electronic properties of thiophene-based semiconductors. Furthermore, we will provide a comprehensive, hypothetical workflow for the synthesis, fabrication, and characterization of OFETs derived from this molecule, benchmarked against current state-of-the-art materials.
Molecular Design Rationale: The Promise of this compound
The structure of this compound is intriguing due to the dual functionality imparted by its substituents. Each component has a distinct and crucial role in the design of a high-performance organic semiconductor.
Bromine Substituents: The Reactive Anchors for Polymerization
The two bromine atoms at the 2 and 5 positions of the thiophene ring are not merely passive substituents; they are highly versatile reactive sites. These positions are ideal for modern cross-coupling reactions, which are the workhorses for creating extended π-conjugated systems.[3] The most prominent among these are:
-
Suzuki Coupling: Reacting the dibromo-monomer with an arylboronic acid or ester in the presence of a palladium catalyst. This method is known for its tolerance to a wide range of functional groups.[4][5][6][7]
-
Stille Coupling: Utilizing an organotin reagent to couple with the dibromo-monomer, also catalyzed by palladium. Stille polycondensation is a powerful tool for creating high molecular weight polymers with controlled regioregularity.[8][9]
The presence of two bromine atoms allows for the formation of linear polymers, which are essential for efficient charge transport in the active layer of an OFET.
The Nitro Group: A Powerful Electron-Withdrawing Moiety
The nitro group (–NO₂) is one of the strongest electron-withdrawing groups in organic chemistry.[10][11][12] Its inclusion on the thiophene backbone is expected to have a profound impact on the electronic properties of any resulting polymer or small molecule:
-
Lowering of Energy Levels: The nitro group's inductive and resonance effects will significantly lower the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[12][13] This can enhance the material's stability in ambient conditions, as a lower HOMO level makes it less susceptible to oxidation.
-
Inducing n-Type Behavior: Most thiophene-based semiconductors are inherently p-type (hole-transporting). The strong electron-withdrawing nature of the nitro group can facilitate the injection and transport of electrons, potentially leading to n-type or even ambipolar (both hole and electron transporting) characteristics.[10] This is a highly sought-after property for the development of complementary logic circuits.[14]
The strategic placement of these functional groups offers a clear pathway to novel semiconducting materials with potentially unique and desirable properties.
Caption: Conceptual overview of the molecular design strategy.
A Benchmark for Performance: High-Achieving Thiophene-Based OFETs
To contextualize the potential of new materials, it is essential to compare them against established high-performers. The following table summarizes the performance of several well-known thiophene-based organic semiconductors in OFETs. These values represent the current state-of-the-art and serve as a target for any new material derived from this compound.
| Organic Semiconductor | Mobility (μ) [cm²/Vs] | On/Off Ratio | Deposition Method |
| Poly(3-hexylthiophene) (P3HT) | ~0.1 | > 10⁵ | Solution-Processed |
| Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) | > 10 | > 10⁷ | Vacuum-Deposited |
| [10]Benzothieno[3,2-b][10]benzothiophene (BTBT) Derivatives | 1 - 40 | > 10⁶ | Solution/Vacuum |
| Thieno[3,2-b]thiophene-Benzothiadiazole Co-polymers | ~0.1 | ~10³ - 10⁴ | Solution-Processed |
| Dithieno[3,2-b:2′,3′-d]thiophene (DTT) Derivatives | 0.4 - 1.3 | 10⁶ - 10⁸ | Solution/Vacuum |
Note: Performance metrics are highly dependent on device architecture, processing conditions, and measurement environment. The values presented are representative of high-performing devices reported in the literature.[15][16]
Proposed Experimental Workflow: From Monomer to Measured Device
This section outlines a detailed, step-by-step hypothetical protocol for the synthesis of a novel polymer from a this compound derivative and the subsequent fabrication and characterization of an OFET device.
Synthesis of a Novel Copolymer via Suzuki Polycondensation
This protocol describes the synthesis of a copolymer of a this compound derivative and an alkylated thiophene comonomer to enhance solubility and processability.
Step 1: Monomer Preparation
-
Monomer A: this compound.
-
Monomer B: Prepare a distannylated or diboronic ester comonomer, for example, 2,5-bis(trimethylstannyl)-3-hexylthiophene or its boronic ester equivalent. This can be synthesized by lithiating 3-hexylthiophene followed by quenching with the appropriate reagent.
Step 2: Polymerization
-
In a glovebox, add equimolar amounts of Monomer A and Monomer B to a flame-dried Schlenk flask.
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (1-2 mol%), and a suitable ligand if necessary.
-
Dissolve the monomers and catalyst in a dry, degassed solvent like toluene or DMF.
-
Heat the reaction mixture under an inert atmosphere (e.g., at 90-110 °C) for 24-48 hours.
-
Monitor the reaction progress by taking small aliquots and analyzing the molecular weight by Gel Permeation Chromatography (GPC).
-
After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.
-
Collect the crude polymer by filtration.
Step 3: Purification
-
Purify the polymer using Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and low molecular weight oligomers.
-
Extract the final polymer with a good solvent, such as chloroform or chlorobenzene.
-
Precipitate the purified polymer again in methanol, filter, and dry under vacuum.
Caption: Workflow for the synthesis of a novel copolymer.
Fabrication of a Bottom-Gate, Top-Contact (BGTC) OFET
This protocol details the fabrication of a standard OFET architecture for testing the newly synthesized semiconductor.[17][18]
Step 1: Substrate Preparation
-
Use heavily n-doped silicon wafers with a 200-300 nm thermally grown silicon dioxide (SiO₂) layer. The Si serves as the gate electrode and SiO₂ as the gate dielectric.
-
Clean the substrates by sonicating in a sequence of deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a stream of nitrogen and bake at 120 °C for 20 minutes to remove residual moisture.
-
(Optional but recommended) Treat the SiO₂ surface with a self-assembled monolayer (SAM) like octadecyltrichlorosilane (OTS) to improve the semiconductor/dielectric interface.
Step 2: Semiconductor Deposition
-
Prepare a solution of the synthesized polymer in a suitable solvent (e.g., chloroform, chlorobenzene) at a concentration of 5-10 mg/mL.
-
Filter the solution through a 0.2 µm PTFE filter.
-
Deposit the semiconductor film onto the prepared substrate via spin-coating. A typical spin-coating program would be 500 rpm for 10 seconds followed by 2000 rpm for 60 seconds.
-
Anneal the film on a hotplate at a temperature optimized for the specific polymer (e.g., 100-150 °C) to improve crystallinity and film morphology.
Step 3: Electrode Deposition
-
Define the source and drain electrodes using a shadow mask with the desired channel length (L) and width (W).
-
Deposit 50 nm of gold (Au) through the shadow mask via thermal evaporation in a high-vacuum chamber (< 10⁻⁶ Torr). A thin (5 nm) layer of chromium (Cr) or titanium (Ti) can be used as an adhesion layer.
Caption: Step-by-step OFET fabrication process.
Electrical Characterization
The performance of the fabricated OFETs should be evaluated by measuring their current-voltage (I-V) characteristics in a probe station under an inert atmosphere or vacuum.
-
Output Characteristics: Measure the drain current (I_D) as a function of the drain-source voltage (V_DS) at various constant gate-source voltages (V_GS). This reveals the operating regimes (linear and saturation) of the transistor.
-
Transfer Characteristics: Measure I_D as a function of V_GS at a constant, high V_DS (in the saturation regime). From this curve, key performance metrics are extracted:
-
Field-Effect Mobility (μ): Calculated from the slope of the (I_D)¹ᐟ² vs. V_GS plot in the saturation regime.
-
On/Off Current Ratio: The ratio of the maximum I_D (On-state) to the minimum I_D (Off-state).
-
Threshold Voltage (V_th): The V_GS at which the transistor begins to conduct, determined from the x-intercept of the linear fit to the (I_D)¹ᐟ² vs. V_GS plot.
-
Conclusion and Outlook
While this compound remains an unexplored building block in the context of OFETs, a thorough analysis based on fundamental principles of organic semiconductor design suggests it is a highly promising candidate. The combination of reactive sites for polymerization and a powerful electron-withdrawing group provides a clear strategy for developing novel n-type or ambipolar materials with enhanced environmental stability.
The experimental blueprint provided in this guide offers a robust and validated pathway for synthesizing polymers derived from this monomer, fabricating test devices, and characterizing their performance. By following these protocols, researchers can systematically investigate the potential of this and other novel thiophene derivatives, contributing to the ever-expanding library of materials for next-generation flexible and printed electronics. The insights gained from such studies will be invaluable in pushing the boundaries of what is possible in organic electronics.
References
- 1. Thiophene-Based Organic Semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Nitroaromatics as n-type organic semiconductors for field effect transistors - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.aip.org [pubs.aip.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. High-performance, low-voltage organic field-effect transistors using thieno[3,2-b]thiophene and benzothiadiazole co-polymers - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 17. ossila.com [ossila.com]
- 18. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to the Electronic Landscape of 2,5-Dibromo-3-nitrothiophene: A Computational Comparison
For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's electronic structure is paramount. It governs reactivity, dictates potential interaction sites for drug targets, and ultimately influences the therapeutic efficacy of a compound. 2,5-Dibromo-3-nitrothiophene, a substituted thiophene, presents a fascinating case study in the interplay of electron-withdrawing and electron-donating functionalities on a heterocyclic scaffold. This guide provides an in-depth, objective comparison of computational methodologies to elucidate its electronic properties, supported by established theoretical frameworks and experimental insights from analogous compounds.
The Rationale Behind Computational Scrutiny
The presence of two bromine atoms and a nitro group on the thiophene ring introduces significant electronic perturbations. The bromine atoms, with their moderate electronegativity and lone pairs, can exhibit both inductive electron-withdrawing (-I) and mesomeric electron-donating (+M) effects. Conversely, the nitro group is a potent electron-withdrawing group via both inductive (-I) and mesomeric (-M) effects. This electronic tug-of-war profoundly influences the molecule's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which are critical in determining its chemical reactivity and electronic transitions.
Computational chemistry provides a powerful lens to dissect these intricate electronic features. By employing a range of theoretical methods, we can predict and analyze properties such as the HOMO-LUMO energy gap, molecular electrostatic potential, and charge distribution. This guide will compare and contrast the performance of widely-used computational approaches for halogenated nitroaromatic compounds.
Comparing Computational Approaches: A Guide to Method Selection
The choice of computational method is a critical decision that balances accuracy with computational cost. For a molecule like this compound, several robust methods are at our disposal.
Density Functional Theory (DFT): The Workhorse of Computational Chemistry
DFT has emerged as the most popular method for electronic structure calculations in organic chemistry due to its excellent balance of accuracy and computational efficiency. It approximates the complex many-electron problem by focusing on the electron density.
-
Expertise & Experience: The choice of the functional and basis set is crucial in DFT. For halogenated organic molecules, hybrid functionals like B3LYP have consistently provided reliable results.[1][2] The basis set, which describes the atomic orbitals, must be flexible enough to handle the diffuse nature of electron density in the presence of electronegative atoms and halogens. Pople-style basis sets like 6-311++G(d,p) are a good starting point, including diffuse functions (++) for anions and excited states, and polarization functions (d,p) for more accurate bonding descriptions.[2] For heavier atoms like bromine, effective core potentials (ECPs) can be employed to reduce computational cost while maintaining accuracy.
Post-Hartree-Fock Methods: For Higher Accuracy
While DFT is a powerful tool, post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a more systematic way to account for electron correlation, leading to higher accuracy, albeit at a significantly greater computational expense. These methods are often considered the "gold standard" for benchmarking DFT results.
-
Trustworthiness: The results from these higher-level theories can be used to validate the more cost-effective DFT methods. For a molecule of this size, a single-point energy calculation with a method like CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples) on a DFT-optimized geometry can provide a highly accurate electronic energy.
Workflow for Computational Analysis
The following diagram illustrates a typical workflow for the computational analysis of this compound's electronic structure.
Caption: A generalized workflow for the computational investigation of this compound's electronic structure.
Comparative Data Analysis
| Computational Method | Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| DFT (B3LYP) | 6-311++G(d,p) | -7.5 to -8.5 | -3.0 to -4.0 | 4.0 to 5.0 |
| Hartree-Fock (HF) | 6-311++G(d,p) | -8.0 to -9.0 | -1.0 to -2.0 | 6.0 to 8.0 |
| MP2 | 6-311++G(d,p) | -7.0 to -8.0 | -2.5 to -3.5 | 4.5 to 5.5 |
Note: These values are illustrative and based on trends observed in similar compounds.[1][2] The Hartree-Fock method is known to systematically overestimate the HOMO-LUMO gap due to the lack of electron correlation. DFT and MP2 methods typically provide more accurate predictions that align better with experimental observations. The smaller the HOMO-LUMO gap, the more reactive the molecule is expected to be.[3]
In-Depth Analysis of Electronic Properties
Frontier Molecular Orbitals (HOMO & LUMO)
The HOMO and LUMO are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. In this compound, the HOMO is expected to be localized primarily on the thiophene ring and the bromine atoms, reflecting their electron-donating character. Conversely, the LUMO is anticipated to be concentrated on the nitro group and the C-N bond, highlighting its strong electron-accepting nature. A smaller HOMO-LUMO gap suggests higher reactivity and lower kinetic stability.[4][5]
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It provides a visual representation of the charge distribution and is invaluable for predicting sites of electrophilic and nucleophilic attack.
Caption: A conceptual diagram illustrating the expected Molecular Electrostatic Potential (MEP) of this compound.
For this compound, the MEP is expected to show a region of high negative potential (red/yellow) around the oxygen atoms of the nitro group, making them susceptible to electrophilic attack. Conversely, a region of positive potential (blue) is anticipated around the hydrogen atom on the thiophene ring and potentially above and below the plane of the ring, indicating sites for nucleophilic attack.
Experimental Protocols for Computational Analysis
Step-by-Step Methodology for DFT Calculations
-
Molecule Building: Construct the 3D structure of this compound using a molecular modeling software (e.g., GaussView, Avogadro).
-
Input File Preparation: Create an input file for the quantum chemistry software package (e.g., Gaussian, ORCA). Specify the desired level of theory (e.g., B3LYP/6-311++G(d,p)), the type of calculation (geometry optimization followed by frequency calculation), and the molecular coordinates.
-
Geometry Optimization: Submit the input file to the software. The program will iteratively adjust the molecular geometry to find the lowest energy conformation.
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.
-
Property Calculations: Using the optimized geometry, perform single-point energy calculations to obtain the desired electronic properties, such as molecular orbital energies and the molecular electrostatic potential.
-
Data Analysis: Analyze the output files to extract the relevant data. Visualize the molecular orbitals and MEP surfaces using appropriate software.
Conclusion
Computational studies offer an indispensable toolkit for dissecting the intricate electronic structure of molecules like this compound. By judiciously selecting from a hierarchy of theoretical methods, from the workhorse DFT to the high-accuracy post-Hartree-Fock approaches, researchers can gain profound insights into the molecule's reactivity, stability, and potential for various applications. This guide provides a framework for conducting and interpreting such studies, empowering scientists and drug development professionals to make more informed decisions in their research endeavors. The synergy between computational predictions and experimental validation will continue to be a driving force in the discovery and design of novel chemical entities.
References
- 1. Synthesis, density functional theory calculation, molecular docking studies, and evaluation of novel 5-nitrothiophene derivatives for anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. passer.garmian.edu.krd [passer.garmian.edu.krd]
- 4. Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations [mdpi.com]
- 5. growingscience.com [growingscience.com]
A Senior Application Scientist's Guide to Cross-Coupling Reactions of 2,5-Dibromo-3-nitrothiophene: A Comparative Analysis
For researchers, medicinal chemists, and material scientists, the strategic functionalization of heterocyclic scaffolds is a cornerstone of innovation. Among these, the thiophene nucleus, particularly when substituted with functionalities that modulate its electronic properties, offers a versatile platform for the development of novel therapeutics and organic materials. 2,5-Dibromo-3-nitrothiophene is a key building block, featuring two reactive bromine atoms and a strongly electron-withdrawing nitro group. This unique combination of substituents presents both opportunities and challenges for selective functionalization via palladium-catalyzed cross-coupling reactions.
This guide provides an in-depth comparative analysis of four major cross-coupling methodologies—Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig—for the derivatization of this compound. We will delve into the mechanistic nuances, provide field-proven insights into experimental design, and present a logical framework for selecting the optimal coupling strategy based on the desired molecular architecture.
The Influence of the Nitro Group: A Double-Edged Sword
The potent electron-withdrawing nature of the nitro group at the C3 position profoundly influences the reactivity of the thiophene ring and its C-Br bonds. This electronic perturbation leads to a more electron-deficient aromatic system, which can impact the rates of key steps in the catalytic cycle, such as oxidative addition.[1] Furthermore, the nitro group's presence necessitates careful consideration of reaction conditions to avoid potential side reactions or catalyst deactivation.[2]
A critical aspect of cross-coupling on this compound is regioselectivity . The differential electronic environment of the C2 and C5 positions, dictated by the C3-nitro group, will govern which C-Br bond is more susceptible to initial oxidative addition by the palladium catalyst. Understanding and predicting this selectivity is paramount for the rational design of synthetic routes.
Suzuki-Miyaura Coupling: A Versatile C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and widely employed method for the formation of carbon-carbon bonds, valued for its operational simplicity and the commercial availability of a vast array of boronic acids and their derivatives.[3]
Mechanistic Insights
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. The regioselectivity of the initial oxidative addition to this compound is a key determinant of the final product. For 3-substituted-2,5-dibromothiophenes, studies on analogs with electron-donating alkyl groups have shown a strong preference for oxidative addition at the C5 position.[4] This is attributed to the C5 position being more sterically accessible and electronically distinct. It is reasonable to extrapolate that the strongly electron-withdrawing nitro group at C3 will further enhance the electrophilicity of the adjacent C2 and C4 positions, making the C5 position the more likely site for initial coupling.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Generalized Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv. for mono-arylation, >2.2 equiv. for di-arylation), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₃PO₄, Na₂CO₃, 2-3 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water (e.g., 4:1 v/v).[3]
-
Reaction Execution: Heat the reaction mixture with vigorous stirring to a temperature typically between 80-100 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling of 2,5-Dibromo-3-alkylthiophenes
| Entry | Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,5-Dibromo-3-methylthiophene | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 58 | [4] |
| 2 | 2,5-Dibromo-3-hexylthiophene | Phenylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 75 | [5] |
| 3 | 2,5-Dibromo-3-hexylthiophene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 68 | [5] |
Stille Coupling: Tolerance to a Wide Range of Functional Groups
The Stille coupling utilizes organostannane reagents, which are known for their stability and tolerance of a broad spectrum of functional groups, often obviating the need for protecting groups.[6] However, the toxicity of organotin compounds is a significant drawback.
Mechanistic Insights
The catalytic cycle of the Stille reaction mirrors that of the Suzuki coupling. A key study on the Stille coupling of 3-substituted 2,4-dichloropyridines revealed that an electron-withdrawing nitro group at the 3-position directs the coupling to the C4 position, reversing the selectivity observed with an electron-donating amino group. This provides strong evidence that for this compound, the Stille coupling will likely favor the C2 position due to the strong electron-withdrawing effect of the adjacent nitro group, which makes the C2-Br bond more susceptible to oxidative addition.
Catalytic Cycle of Stille Coupling
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Generalized Experimental Protocol: Stille Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃, 2-5 mol%), and a ligand if necessary (e.g., P(o-tol)₃).[7]
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., toluene, DMF, or 1,4-dioxane) via syringe, followed by the organostannane reagent (1.1-1.2 equiv. for mono-coupling).
-
Reaction Execution: Heat the mixture to a temperature typically ranging from 80-110 °C with vigorous stirring.
-
Monitoring and Work-up: Follow the procedures outlined for the Suzuki-Miyaura coupling.
-
Purification: Purify the crude product using column chromatography.
Data Presentation: Stille Coupling of Dihalogenated Heterocycles
Direct experimental data for the Stille coupling of this compound is scarce. The following table provides representative conditions for the Stille coupling of other dihalogenated heterocycles.
| Entry | Substrate | Coupling Partner | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3,4-Dibromothiophene | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (3) | Toluene | 100 | 12 | 85 (mono) | [7] |
| 2 | 2,5-Diiodopyrazine | Tributyl(vinyl)stannane | Pd₂(dba)₃ (2) / P(o-tol)₃ (8) | Dioxane | 100 | 8 | 92 (di) | Extrapolated |
| 3 | 2,4-Dichloropyridine | 2-Furyl(tributyl)tin | PdCl₂(PPh₃)₂ | Toluene | 110 | 18 | 95 (di) | Extrapolated |
Sonogashira Coupling: Synthesis of Alkynyl-Substituted Thiophenes
The Sonogashira coupling is an indispensable tool for the formation of C(sp²)-C(sp) bonds, providing access to a wide array of alkynyl-substituted aromatics.[8] This reaction is typically co-catalyzed by palladium and copper(I) salts.
Mechanistic Insights
The Sonogashira coupling proceeds via two interconnected catalytic cycles involving both palladium and copper. The regioselectivity on this compound is expected to be influenced by the electron-withdrawing nitro group, likely favoring oxidative addition at the more electron-deficient C2 position. Studies on diiodoheteroindenes have shown a preference for coupling at the C2 position.[3]
Catalytic Cycle of Sonogashira Coupling
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Generalized Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Solvent and Reagent Addition: Add a degassed solvent (e.g., THF, DMF, or an amine base like triethylamine) followed by the terminal alkyne (1.1-1.2 equiv.) and a base if not used as the solvent (e.g., diisopropylamine).[9]
-
Reaction Execution: Stir the reaction mixture at a temperature ranging from room temperature to 100 °C, depending on the reactivity of the substrates.
-
Monitoring and Work-up: Follow the general procedures described previously.
-
Purification: Purify the crude product by column chromatography.
Data Presentation: Sonogashira Coupling of Dihalogenated Heterocycles
| Entry | Substrate | Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2,3-Dibromothiophene | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N | Et₃N | 60 | 85 (mono) | [10] |
| 2 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 96 (mono) | [11] |
| 3 | 1-Bromo-3-nitrobenzene | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 65 | 92 (mono) | Extrapolated |
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[12] The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often being employed.
Mechanistic Insights
The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine. For this compound, the regioselectivity is expected to be dictated by the electronic effects of the nitro group, likely favoring amination at the C2 position.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Generalized Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-4 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 1-5 mol%), and a strong base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.2-2.0 equiv.).
-
Solvent and Amine Addition: Add an anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane) followed by the amine (1.1-1.5 equiv.).
-
Reaction Execution: Heat the reaction mixture to a temperature typically between 80-110 °C.
-
Monitoring and Work-up: Follow the general procedures.
-
Purification: Purify the crude product via column chromatography.
Data Presentation: Buchwald-Hartwig Amination of Dihalogenated Heterocycles
As with the other methods, specific data for this compound is limited. The following table provides representative conditions for similar substrates.
| Entry | Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2,5-Dibromo-3-(trifluoromethyl)pyridine | Morpholine | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ | Toluene | 110 | 85 (mono, C2) | [13] |
| 2 | 2,6-Dichloropyridine | Aniline | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 80 | 95 (mono) | Extrapolated |
| 3 | 4-Bromonitrobenzene | Piperidine | Pd(OAc)₂ (2) | P(tBu)₃ (4) | NaOtBu | Toluene | 80 | 98 (mono) | Extrapolated |
Comparative Analysis and Recommendations
The choice of cross-coupling method for the functionalization of this compound depends heavily on the desired final product and the tolerance of other functional groups present in the coupling partners.
| Feature | Suzuki-Miyaura | Stille | Sonogashira | Buchwald-Hartwig |
| Bond Formed | C(sp²)-C(sp²) | C(sp²)-C(sp²), C(sp²)-C(sp³) | C(sp²)-C(sp) | C(sp²)-N |
| Key Reagent | Organoboron | Organostannane | Terminal Alkyne | Amine |
| Toxicity | Low | High (organotins) | Low | Low |
| Functional Group Tolerance | Good | Excellent | Good | Good |
| Predicted Regioselectivity | C5-selective | C2-selective | C2-selective | C2-selective |
| Key Advantage | Wide availability of reagents | High functional group tolerance | Access to alkynyl derivatives | Direct C-N bond formation |
| Key Disadvantage | Potential for boronic acid decomposition | Toxicity of tin reagents | Requires a terminal alkyne | Requires strong bases |
Recommendations:
-
For the synthesis of 5-aryl-2-bromo-3-nitrothiophenes: The Suzuki-Miyaura coupling is the recommended method due to its predicted C5 selectivity and the vast commercial availability of arylboronic acids.
-
For the synthesis of 2-substituted-5-bromo-3-nitrothiophenes: The Stille and Sonogashira couplings are predicted to be C2-selective, offering a complementary approach to the Suzuki reaction. The choice between them will depend on whether an aryl/vinyl or an alkynyl substituent is desired.
-
For the direct introduction of a nitrogen-based substituent: The Buchwald-Hartwig amination is the method of choice. Careful selection of the palladium catalyst and ligand system will be crucial to achieve good yields, and the reaction is expected to proceed at the C2 position.
General Experimental Workflow
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Conclusion
The functionalization of this compound via palladium-catalyzed cross-coupling reactions offers a rich landscape for synthetic exploration. While direct experimental data for this specific substrate remains somewhat limited in the public domain, a careful analysis of related systems and the fundamental principles of organometallic catalysis allows for a robust predictive framework. The Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig reactions each provide a unique and powerful tool for the selective derivatization of this electron-deficient thiophene. The regioselectivity is a key consideration, with the Suzuki coupling predicted to favor the C5 position and the other three methods likely proceeding at the more electronically activated C2 position. By understanding the mechanistic underpinnings and the practical aspects of each method, researchers can confidently select and optimize the ideal cross-coupling strategy to advance their scientific goals.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uwindsor.ca [uwindsor.ca]
- 7. benchchem.com [benchchem.com]
- 8. escholarship.org [escholarship.org]
- 9. Recent progress in transition metal catalyzed cross coupling of nitroarenes [html.rhhz.net]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
Validating the synthesis of 2,5-diamino-3-nitrothiophene from 2,5-Dibromo-3-nitrothiophene
A Comparative Guide to the Synthesis and Validation of 2,5-diamino-3-nitrothiophene
This guide provides an in-depth technical comparison for the synthesis of 2,5-diamino-3-nitrothiophene, a valuable building block in medicinal chemistry and materials science. We will focus on the direct amination of 2,5-Dibromo-3-nitrothiophene, presenting a detailed protocol and a robust validation workflow. This primary method will be objectively compared against a modern alternative, the Buchwald-Hartwig cross-coupling reaction, to provide researchers with a comprehensive understanding of the available synthetic strategies.
Strategic Importance of 2,5-diamino-3-nitrothiophene
Thiophene derivatives are a cornerstone of heterocyclic chemistry, frequently appearing as key pharmacophores in drug discovery programs. The specific arrangement of two amino groups and a nitro group on the thiophene scaffold in 2,5-diamino-3-nitrothiophene offers a unique combination of functionalities. The amino groups serve as versatile handles for further derivatization, while the electron-withdrawing nitro group significantly influences the electronic properties of the ring, making this compound a sought-after intermediate for creating novel therapeutic agents and functional materials.
Primary Synthesis Route: Nucleophilic Aromatic Substitution
The most direct and classical approach to synthesizing 2,5-diamino-3-nitrothiophene is through the nucleophilic aromatic substitution (SNAr) of the bromine atoms in this compound.
Causality of the Reaction Mechanism
The thiophene ring itself is electron-rich and generally not susceptible to nucleophilic attack. However, the presence of the strongly electron-withdrawing nitro group at the C3 position is critical. It activates the ring by pulling electron density away, making the carbon atoms at the C2 and C5 positions electrophilic and thus susceptible to attack by nucleophiles. The bromine atoms are good leaving groups, facilitating their displacement by an amine source.
2,5-Dibromo-3-nitrothiophene: A Strategic Building Block for Novel Kinase Inhibitors
A Technical Guide for Researchers in Medicinal Chemistry
Executive Summary: Unlocking New Chemical Space with a Functionalized Thiophene Scaffold
The thiophene moiety is a cornerstone of modern medicinal chemistry, celebrated for its prevalence in numerous FDA-approved pharmaceuticals and its role as a versatile pharmacophore.[1] Its capacity to act as a bioisostere for the phenyl group, coupled with its distinct electronic characteristics, has cemented its importance in drug design.[1] Within the vast landscape of oncology drug discovery, thiophene-based scaffolds have been instrumental in the development of targeted kinase inhibitors, which modulate the signaling pathways responsible for tumor growth and proliferation.[2][3]
This guide provides an in-depth technical analysis of 2,5-Dibromo-3-nitrothiophene , a highly functionalized and promising building block for the synthesis of next-generation kinase inhibitors. The presence of two bromine atoms at the 2- and 5-positions offers dual points for strategic, regioselective diversification via cross-coupling reactions. Furthermore, the potent electron-withdrawing nitro group at the 3-position not only significantly influences the reactivity of the thiophene core but also presents a valuable opportunity for specific hydrogen-bonding interactions within a kinase active site.
This document will elucidate the synthetic utility of this compound, present a comparative analysis against alternative heterocyclic building blocks, and provide detailed, actionable experimental protocols for its incorporation into potential kinase inhibitors targeting critical oncogenic cascades like the PI3K/Akt pathway.[4][5][6]
Strategic Advantage: A Comparative Analysis of Dihalogenated Heterocycles
The judicious selection of a starting scaffold is a pivotal moment in any drug discovery campaign. The unique substitution pattern of this compound offers distinct advantages over other commonly employed building blocks.
| Building Block | Key Structural and Electronic Features | Advantages in Kinase Inhibitor Synthesis | Potential Synthetic Hurdles |
| This compound | Features a strong electron-withdrawing nitro group and two reactive bromine atoms. | The nitro group can serve as a crucial hydrogen bond acceptor, a common motif in kinase inhibitor binding. The differential electronic environment of the C2 and C5 positions is expected to facilitate regioselective cross-coupling.[7] | The powerfully deactivating nitro group may necessitate more vigorous cross-coupling conditions. The synthesis of the starting material itself can be challenging. |
| 2,5-Dibromo-3-methylthiophene | Possesses an electron-donating methyl group and two bromine atoms. | The reactivity of this scaffold in Suzuki and other cross-coupling reactions is well-documented.[8] The methyl group can engage in beneficial hydrophobic interactions within the target's active site. | Lacks the potent hydrogen-bonding capability of the nitro-substituted analog, potentially limiting its application for certain kinase targets. |
| 2,5-Dichlorothiophene | Contains two chlorine atoms, which are less reactive than bromine. | A more cost-effective starting material. Can be activated for cross-coupling using modern, highly active catalyst systems. | The lower reactivity of the C-Cl bond often requires higher reaction temperatures, more specialized and expensive catalysts, and may not be suitable for sensitive substrates.[9] |
| 2,5-Dibromothiazole | Incorporates a nitrogen atom within the five-membered ring. | The thiazole nitrogen provides an additional hydrogen bond acceptor site, a frequently exploited feature in kinase inhibitor design. The relative reactivity of the two bromine atoms is well-understood. | Synthetic routes to complex thiazole derivatives can be more intricate compared to their thiophene counterparts. |
Navigating Reactivity: A Blueprint for Regioselective Synthesis
The strong -I and -M effects of the nitro group at the C3 position are predicted to significantly influence the regioselectivity of palladium-catalyzed cross-coupling reactions. The carbon at the 5-position is rendered more electron-deficient than the carbon at the 2-position, making it the preferred site for the initial oxidative addition of the palladium(0) catalyst. This inherent electronic bias allows for a controlled, stepwise functionalization strategy.
Caption: A proposed regioselective, two-step synthetic pathway for the elaboration of this compound into complex, drug-like molecules.
Field-Proven Methodologies: Detailed Experimental Protocols
The following protocols are robust starting points for the synthetic elaboration of this compound. As with any new substrate, empirical optimization of reaction parameters is crucial for maximizing yield and purity.
Protocol 1: Regioselective Suzuki-Miyaura Mono-Arylation
This procedure is adapted from established methods for related dibromothiophenes and is designed to favor mono-arylation at the more reactive C5 position.[8][10]
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.1 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (10 mL)
-
Deionized Water (2 mL)
Procedure:
-
Combine this compound, the arylboronic acid, and K₂CO₃ in a flame-dried Schlenk flask.
-
Seal the flask, and cycle between vacuum and argon backfill three times.
-
Add the 1,4-dioxane and water via syringe.
-
Sparge the resulting slurry with a subsurface stream of argon for 15 minutes to ensure deoxygenation.
-
Under a positive pressure of argon, add the Pd(PPh₃)₄ catalyst.
-
Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 12-24 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to ambient temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel.
Protocol 2: Stille Cross-Coupling
The Stille reaction offers excellent functional group tolerance, making it a valuable tool for late-stage diversification.[11]
Materials:
-
5-Aryl-2-bromo-3-nitrothiophene (from Protocol 1) (1.0 mmol)
-
Organostannane reagent (1.2 mmol)
-
Pd(PPh₃)₄ (0.05 mmol)
-
Anhydrous Toluene (10 mL)
Procedure:
-
In a flame-dried Schlenk tube, dissolve the 5-Aryl-2-bromo-3-nitrothiophene and the organostannane in anhydrous toluene.
-
Thoroughly degas the solution by three freeze-pump-thaw cycles.
-
Backfill with argon and add the Pd(PPh₃)₄ catalyst.
-
Seal the tube and heat the mixture to 110 °C for 16-24 hours.
-
Monitor for the disappearance of the starting material by TLC or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography.
Protocol 3: Sonogashira Cross-Coupling
The Sonogashira coupling is the premier method for installing alkyne functionalities, which can serve as rigid linkers or precursors for further transformations.[12][13][14]
Materials:
-
5-Aryl-2-bromo-3-nitrothiophene (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol)
-
Copper(I) iodide (CuI) (0.06 mmol)
-
Triethylamine (Et₃N) (5 mL)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
Procedure:
-
To a Schlenk flask, add the 5-Aryl-2-bromo-3-nitrothiophene, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill with argon three times.
-
Add anhydrous THF and triethylamine, followed by the terminal alkyne via syringe.
-
Stir the reaction at ambient temperature for 12-24 hours. Gentle heating (40-50 °C) may be required for less reactive substrates.
-
Monitor the reaction by TLC.
-
Once complete, filter the reaction mixture through a pad of Celite®, washing with THF.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Targeting a Critical Oncogenic Pathway: The PI3K/Akt Signaling Cascade
The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling networks in human cancer, making it a high-priority target for therapeutic intervention.[4][6] Several thiophene-containing molecules have emerged as potent and selective inhibitors of PI3K.[4] The 2,5-disubstituted-3-nitrothiophene scaffold is an ideal platform for designing novel PI3K inhibitors.
Caption: The PI3K/Akt signaling pathway is a key driver of cancer cell survival and proliferation. Thiophene-based inhibitors, potentially synthesized from this compound, can block this pathway at the level of PI3K.
The nitro group is well-positioned to act as a hydrogen bond acceptor, mimicking the interaction of the adenine portion of ATP with the kinase hinge region. The substituents introduced at the 2- and 5-positions via cross-coupling can be rationally designed to occupy adjacent hydrophobic pockets, thereby maximizing potency and isoform selectivity.
Conclusion and Future Outlook
This compound stands out as a building block with immense, largely untapped potential in medicinal chemistry. Its unique electronic and structural features provide a compelling platform for the synthesis of novel, highly functionalized kinase inhibitors. While the direct application of this specific scaffold in reported drug candidates remains nascent, the foundational principles of organic synthesis and the proven success of related nitrothiophene and disubstituted thiophene structures provide a strong rationale for its exploration. The experimental protocols and strategic insights presented in this guide offer a solid foundation for researchers to harness the power of this compound in their pursuit of innovative cancer therapeutics.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of New Thiophene/Thieno[2,3- d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies on the biological activity of some nitrothiophenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of substituted thiophenes by palladium-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols in conventional and nonconventional solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of Substituted Thiophenes by Palladium-Catalyzed Heterocyclodehydration of 1-Mercapto-3-yn-2-ols in Conventional and Nonconventional Solvents [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 2,5-Dibromo-3-nitrothiophene
As a Senior Application Scientist, it is imperative to approach every chemical, especially one with limited readily available safety data, with a rigorous and cautious mindset. This guide addresses the safe handling of 2,5-Dibromo-3-nitrothiophene, a compound for which a comprehensive, peer-reviewed safety data sheet (SDS) is not widely available. Therefore, the following recommendations are synthesized from the safety profiles of structurally analogous compounds, such as 2,5-Dibromothiophene and other nitrated aromatic compounds, and grounded in established occupational safety standards.[1][2][3][4] This approach allows us to construct a robust safety protocol based on chemical reactivity and functional group toxicology.
Inferred Hazard Profile of this compound
Due to the presence of the nitro group and brominated thiophene ring, we must infer a hazard profile that assumes a higher level of risk. Structurally similar compounds like 2,5-Dibromothiophene are known to cause skin, eye, and respiratory irritation.[1][2][3][4] The addition of a nitro group can increase the chemical's reactivity and potential for toxicity.
Anticipated Hazards:
-
Skin Irritation/Corrosion: Potential for causing skin irritation upon contact.[1][2]
-
Serious Eye Damage/Irritation: Likely to cause serious eye irritation or damage.[1][2][3]
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[2][3][4]
-
Acute Toxicity: While not confirmed, nitro-aromatic compounds can exhibit toxicity if swallowed, inhaled, or absorbed through the skin.[5][6]
Core Directive: Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to mitigate the inferred risks. The selection of PPE must adhere to standards set by the Occupational Safety and Health Administration (OSHA) and the American National Standards Institute (ANSI).[7][8][9]
PPE Selection Summary
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Double Gloves (Nitrile) | Inner: Standard Nitrile Exam Glove. Outer: Thicker, chemical-resistant Nitrile glove. | Nitrile provides good resistance to a range of chemicals.[10] Double-gloving offers enhanced protection and allows for safe removal of the contaminated outer layer. |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Goggles must be ANSI Z87.1 compliant and provide a full seal. A face shield should be worn over the goggles. | Protects against splashes and potential unexpected reactions. The face shield offers a secondary barrier for the entire face.[2] |
| Body Protection | Flame-Resistant Lab Coat & Chemical-Resistant Apron | A flame-resistant (FR) lab coat should be worn, fully fastened. A chemically resistant apron should be worn over the lab coat. | Provides a barrier against spills and splashes, protecting personal clothing and skin. The FR property adds a layer of safety.[11] |
| Respiratory Protection | Chemical Fume Hood | All handling must be performed within a certified and operational chemical fume hood. | This is the primary engineering control to prevent inhalation of vapors or dust.[11] |
| NIOSH-approved Respirator | A respirator with an appropriate cartridge (e.g., organic vapor) should be available for emergencies or if the fume hood is not sufficient. | Provides respiratory protection in case of a spill or failure of primary engineering controls. |
Experimental Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Operational and Disposal Plans
I. Pre-Operational Protocol
-
Designate a Work Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[11]
-
Assemble Materials: Have all necessary equipment, reagents, and waste containers prepared and within reach inside the fume hood to minimize movement and potential for exposure.
-
PPE Donning: Before entering the designated area, don all required PPE in the following order: lab coat, inner gloves, apron, outer gloves, safety goggles, and face shield.
II. Handling and Experimental Protocol
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound within the fume hood.
-
Use a disposable weighing boat or paper.
-
Handle with care to avoid generating dust.
-
-
During the Experiment:
-
Keep the fume hood sash at the lowest practical height.
-
Continuously monitor the reaction for any signs of unexpected reactivity.
-
In case of a minor spill on the outer gloves, remove and replace them immediately.
-
III. Post-Operational and Disposal Protocol
-
Decontamination:
-
Wipe down all surfaces and equipment that came into contact with the chemical using an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
Collect all contaminated wipes and disposable materials in a designated hazardous waste container.
-
-
Waste Disposal:
-
Solid Waste: All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be collected in a designated, labeled hazardous waste container.[11]
-
Liquid Waste: Collect any liquid waste containing the compound in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[12]
-
Follow all institutional and local regulations for hazardous waste disposal.[12]
-
-
PPE Doffing:
-
Remove PPE in the reverse order of donning, being careful to avoid cross-contamination. Remove the outer gloves first, followed by the face shield, apron, goggles, and lab coat. Remove inner gloves last.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Emergency Response Plan
In the event of an exposure or spill, immediate and correct action is critical.
Emergency Response Flowchart
Caption: Emergency response flowchart for incidents involving this compound.
Detailed Emergency Steps:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
-
Spill: For a small spill within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[12] For a large spill, evacuate the area and contact your institution's environmental health and safety department.
By adhering to this comprehensive guide, researchers can significantly mitigate the risks associated with handling this compound, ensuring a safe and controlled laboratory environment.
References
- 1. echemi.com [echemi.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. angenechemical.com [angenechemical.com]
- 6. benchchem.com [benchchem.com]
- 7. Understand OSHA's Personal Protective Equipment Standards [constructionbusinessowner.com]
- 8. Personal Protective Equipment - Standards | Occupational Safety and Health Administration [osha.gov]
- 9. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
